Tert-butyl 4,4-difluoropiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4,4-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBBBPZPEBZLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281652-10-6 | |
| Record name | tert-Butyl 4,4-difluoropiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of Tert-butyl 4,4-difluoropiperidine-1-carboxylate: A Technical Guide
An In-depth Examination of Synthetic Strategies, Mechanistic Principles, and Practical Considerations for a Key Fluorinated Building Block in Medicinal Chemistry.
Abstract
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. The 4,4-difluoropiperidine moiety, in particular, has emerged as a valuable bioisostere for carbonyl and other functional groups, enhancing metabolic stability and influencing receptor binding affinity. This technical guide provides a comprehensive overview of the principal synthetic pathway to tert-butyl 4,4-difluoropiperidine-1-carboxylate, a crucial protected building block for introducing this fluorinated motif. We will delve into the synthesis of the key precursor, N-Boc-4-piperidone, and critically evaluate the prevalent methods for the geminal difluorination of its carbonyl group. This guide will compare and contrast the use of common aminofluorosulfurane reagents—DAST, Deoxo-Fluor, and XtalFluor—offering insights into their reaction mechanisms, experimental protocols, and the rationale behind their selection. Safety considerations and purification strategies are also discussed in detail to provide researchers, scientists, and drug development professionals with a thorough and practical resource.
Introduction: The Significance of the 4,4-Difluoropiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] The strategic introduction of fluorine atoms onto this ring system can profoundly alter a molecule's properties, including its lipophilicity, basicity, and metabolic stability.[2] The gem-difluoromethylene group (CF2) at the 4-position of the piperidine ring is of particular interest as it can act as a bioisosteric replacement for a ketone, improve binding affinity, and block metabolic oxidation at that site.[3] Consequently, 4,4-difluoropiperidine derivatives are integral components in the development of novel therapeutics, including dopamine D4 receptor antagonists and orexin receptor antagonists.[4]
The synthesis of these valuable building blocks typically starts from the readily available and protected precursor, this compound. This guide will elucidate the most common and efficient pathway for its preparation.
Overall Synthetic Strategy
The most widely adopted synthetic route to this compound is a two-step process commencing from 4-piperidone. The strategy involves:
-
Protection of the Piperidine Nitrogen: The secondary amine of 4-piperidone is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent fluorination step. This yields the key intermediate, N-Boc-4-piperidone.
-
Geminal Difluorination: The carbonyl group of N-Boc-4-piperidone is converted to a gem-difluoromethylene group using a suitable fluorinating agent.
This overall transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow.
Synthesis of the Precursor: N-Boc-4-piperidone
The initial step in the synthesis is the protection of the nitrogen atom of 4-piperidone with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis that prevents the amine from interfering with subsequent reactions.[5]
Experimental Protocol
A common method for the Boc protection of 4-piperidone starting from its hydrochloride salt is as follows:
-
Neutralization and Reaction Setup: 4-Piperidone monohydrate hydrochloride is dissolved in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.[6] A base, typically sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), is added to neutralize the hydrochloride and deprotonate the amine.[6][7]
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours to ensure complete conversion.[6]
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent like diethyl ether and washed sequentially with an acidic solution (e.g., 5% KHSO₄), water, and brine to remove unreacted starting materials and inorganic salts.[6] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield N-Boc-4-piperidone, which is often obtained as a colorless solid of sufficient purity for the next step.[6][7]
The Core Transformation: Geminal Difluorination of N-Boc-4-piperidone
The conversion of the carbonyl group in N-Boc-4-piperidone to a gem-difluoro group is the critical step in this synthesis. This transformation is most commonly achieved using nucleophilic fluorinating agents, with aminofluorosulfuranes being the reagents of choice.[8]
Mechanism of Deoxyfluorination
The general mechanism for the deoxyfluorination of a ketone with an aminofluorosulfurane like DAST involves several steps:
-
Activation of the Carbonyl: The carbonyl oxygen attacks the sulfur atom of the fluorinating agent.
-
Formation of an Intermediate: This is followed by the elimination of a fluoride ion and the formation of an alkoxyaminosulfur difluoride intermediate.
-
Nucleophilic Attack: A fluoride ion then acts as a nucleophile, attacking the carbocationic center and displacing the sulfur-containing leaving group. This process occurs twice to yield the gem-difluoro compound.[8]
Caption: Simplified mechanism of ketone difluorination.
Choice of Fluorinating Agent: A Comparative Analysis
Several reagents are available for this transformation, each with its own set of advantages and disadvantages. The choice of reagent often depends on factors such as scale, safety considerations, and substrate sensitivity.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| DAST | Et₂NSF₃ | Widely used, commercially available.[9] | Thermally unstable, can decompose explosively.[10][11] Reacts violently with water.[12] |
| Deoxo-Fluor | (MeOCH₂CH₂)₂NSF₃ | More thermally stable than DAST.[13][14] | Still moisture-sensitive. |
| XtalFluor-E/M | [Et₂NSF₂]BF₄ / [MorpholinoSF₂]BF₄ | Crystalline solids, easier to handle.[10] Significantly more thermally stable.[11] Do not generate free HF.[10][15] | Often require a promoter (e.g., Et₃N·3HF).[10][16] |
Experimental Protocols for Difluorination
General Safety Precautions: All aminofluorosulfurane reagents are moisture-sensitive and can release corrosive hydrogen fluoride (HF) upon contact with water.[10][12] These reactions must be performed in a well-ventilated fume hood, using anhydrous solvents and glassware under an inert atmosphere (e.g., nitrogen or argon).[9] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[2][17]
Protocol 1: Using Diethylaminosulfur Trifluoride (DAST)
-
Reaction Setup: A solution of N-Boc-4-piperidone in anhydrous dichloromethane (DCM) is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.[9][18]
-
Addition of DAST: DAST (typically 1.2-1.5 equivalents) is added dropwise to the cooled solution.[9]
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (e.g., 2 hours to overnight). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][18]
-
Quenching and Work-up: The reaction is carefully quenched by slowly adding it to a chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] This step should be performed with caution as it is exothermic and releases gas. The aqueous layer is extracted with DCM, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.[9]
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.[9]
Protocol 2: Using Deoxo-Fluor
The procedure for using Deoxo-Fluor is very similar to that of DAST, owing to their similar reactivity profiles.[14] Deoxo-Fluor is often preferred for its enhanced thermal stability, which can be a significant advantage in larger-scale reactions.[13] The reaction is typically carried out in DCM at temperatures ranging from 0 °C to room temperature.
Protocol 3: Using XtalFluor-E
-
Reaction Setup: In a flask under an inert atmosphere, a solution of a fluoride source and promoter, such as triethylamine trihydrofluoride (Et₃N·3HF), in anhydrous DCM is prepared.[16][19]
-
Addition of Reagents: XtalFluor-E (typically 1.5 equivalents) is added, followed by the N-Boc-4-piperidone (1.0 equivalent).[19]
-
Reaction Progression: The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.[19]
-
Quenching and Work-up: The reaction is quenched with a 5% aqueous sodium bicarbonate solution.[19] The aqueous layer is extracted with DCM, and the combined organic layers are washed, dried, and concentrated as described for the DAST protocol.
-
Purification: The crude product is purified by column chromatography.
Analytical Data
The final product, this compound, is typically a colorless liquid or low-melting solid.[20] Its identity and purity are confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl group (a singlet around 1.46 ppm), and two sets of multiplets for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen will appear around 3.6 ppm, and the protons on the carbons adjacent to the CF₂ group will be shifted and show coupling to the fluorine atoms, appearing around 2.0-2.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the Boc protecting group (around 80 ppm for the quaternary carbon and 28 ppm for the methyl carbons). The carbons of the piperidine ring will also be present, with the CF₂ carbon appearing as a triplet due to C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak or a fragment corresponding to the loss of the Boc group.
Conclusion
The synthesis of this compound is a well-established and crucial process for accessing a key building block in medicinal chemistry. The two-step sequence involving Boc protection of 4-piperidone followed by geminal difluorination is both efficient and reliable. While DAST remains a commonly used reagent for the fluorination step, the development of more stable alternatives like Deoxo-Fluor and the easier-to-handle crystalline XtalFluor reagents has provided chemists with safer and, in some cases, more selective options. A thorough understanding of the reaction mechanisms, careful consideration of the safety precautions associated with these powerful fluorinating agents, and appropriate purification techniques are paramount to the successful synthesis of this valuable compound. This guide provides the necessary technical details and practical insights to empower researchers in their efforts to synthesize novel fluorinated molecules for drug discovery and development.
References
- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry.
- Fluorin
- N-(tert-Butoxycarbonyl)-4-piperidone synthesis. ChemicalBook.
- Exploring Diethylaminosulfur Trifluoride: A Key Fluorinating Agent. Shanghai Fluorine Technology.
- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.
- Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. PubMed.
- Simpler fluorine chemistry. SCI.
- TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry Co., Ltd..
- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- Ketone to Difluoro - Common Conditions. Common Organic Chemistry.
- XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorin
- tert-butyl 4,4-difluoropiperidine-1-carboxyl
- tert-butyl 3-(aminomethyl)
- Reagent Safety & PPE. Protocols.io.
- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. American Chemical Society.
- 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester. ChemBK.
- Diethylaminosulfur Trifluoride (DAST). Common Organic Chemistry.
- tert-Butyl 4-(4-fluoroanilino)
- tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxyl
- tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxyl
- Chemical Safety Guide, 5th Ed. ORS.
- Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter.
- Purification Strategies for Polar Fluorin
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Deriv
- Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD.
- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. PMC.
- The formation of all-cis-(multi)
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI.
Sources
- 1. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 2. Safety considerations for chemical reagents [ampliqon.com]
- 3. researchgate.net [researchgate.net]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simpler fluorine chemistry [soci.org]
- 12. silicycle.com [silicycle.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ors.od.nih.gov [ors.od.nih.gov]
- 18. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 19. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chembk.com [chembk.com]
Synthesis of 4,4-difluoropiperidine derivatives
An In-Depth Technical Guide to the Synthesis of 4,4-Difluoropiperidine Derivatives
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Gem-Difluorination in Piperidine Scaffolds
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and basic nitrogen atom are key to its frequent role in achieving potent and selective target engagement. The strategic introduction of fluorine atoms onto this privileged scaffold has become a powerful tool for drug discovery professionals to fine-tune molecular properties. Specifically, the gem-difluoro motif at the 4-position (4,4-difluoropiperidine) offers a unique combination of steric and electronic effects without introducing a new chiral center at that position.
This modification can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The strong carbon-fluorine bond is resistant to oxidative metabolism, potentially increasing a drug's half-life. Furthermore, the electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen, modulating its basicity and influencing interactions with biological targets.[4] Consequently, 4,4-difluoropiperidine derivatives are critical intermediates in the development of novel therapeutics, including treatments for neurological disorders like Alzheimer's disease, ADHD, and schizophrenia, by serving as building blocks for compounds such as histamine-3 and dopamine D4 receptor antagonists.[4][5][6][7]
This guide provides a detailed examination of the predominant synthetic strategies for accessing the 4,4-difluoropiperidine core, focusing on field-proven methodologies, the causality behind experimental choices, and robust, self-validating protocols for researchers in drug development.
Part 1: The Principal Synthetic Strategy: Deoxofluorination of N-Protected 4-Piperidones
The most direct and widely adopted route to the 4,4-difluoropiperidine scaffold involves the deoxofluorination of a readily available ketone precursor, N-protected 4-piperidone. This approach is favored for its efficiency and predictability. The overall workflow can be logically segmented into three critical stages: protection of the piperidine nitrogen, gem-difluorination of the ketone, and final deprotection to yield the versatile core structure.
Caption: High-level workflow for the synthesis of 4,4-difluoropiperidine.
The Precursor: Synthesis and Importance of N-Protected 4-Piperidones
The synthesis begins with a suitable 4-piperidone derivative. The secondary amine of the piperidine ring is nucleophilic and can interfere with many synthetic transformations, including the planned fluorination step. Therefore, masking its reactivity with a protecting group is a critical first step. The tert-butoxycarbonyl (Boc) group is an exemplary choice due to its robustness under various reaction conditions and its facile removal under mild acidic conditions.[8]
N-Boc-4-piperidone (CAS 79099-07-3) is a commercially available and widely used starting material that allows chemists to selectively perform reactions at the C4-ketone without interference from the nitrogen atom.[8][9] Alternative N-substituted 4-piperidones, such as N-benzoyl derivatives, can also be synthesized through methods like the Dieckmann cyclisation of aminodiesters.[10][11]
Causality of Protection: The rationale for N-protection is twofold. First, it prevents the amine from reacting with the fluorinating agent. Second, it improves the solubility of the piperidone precursor in the aprotic organic solvents typically required for deoxofluorination reactions.
The Core Transformation: Gem-Difluorination with Aminosulfuranes
The conversion of the C4-carbonyl to a gem-difluoromethylene group is the cornerstone of this synthetic route. Diethylaminosulfur trifluoride (DAST) is a versatile and popular reagent for this transformation, converting aldehydes and ketones to their corresponding geminal difluorides.[12][13][14][15]
Mechanism of Deoxofluorination with DAST: The reaction mechanism, while not definitively proven, is generally accepted to proceed through the activation of the carbonyl oxygen by the electrophilic sulfur atom of DAST.[16][17] This is followed by an intramolecular delivery of a fluoride ion to the carbonyl carbon. Subsequent steps involve the formation of a key intermediate and elimination to furnish the gem-difluoro product.
Caption: Proposed mechanism for the deoxofluorination of a ketone using DAST.
Practical Considerations and Alternative Reagents: While effective, DAST must be handled with care. It is thermally unstable and can undergo exothermic decomposition at temperatures above 80-90 °C.[12] Reactions are typically initiated at low temperatures (e.g., -78 °C) and allowed to warm slowly.[17]
Several other fluorinating agents can be employed, each with its own reactivity profile and safety considerations.
| Reagent | Abbreviation | Key Characteristics | Citations |
| Diethylaminosulfur Trifluoride | DAST | Widely used, effective for ketones, but thermally sensitive. | [12][14][18] |
| Sulfur Tetrafluoride | SF₄ | Highly reactive and cost-effective; can convert carboxylic acids to -CF₃ groups. Gaseous and toxic, requiring specialized equipment. | [1][12] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable alternative to DAST. | [12] |
| Difluoro(morpholino)sulfonium Tetrafluoroborate | XtalFluor-M® | Crystalline solid, more stable and less prone to generating HF than DAST. | [12] |
| Trifluorosulfenyl Morpholine | A fluorinating agent noted for high yields in specific patent literature. | [19] |
The choice of reagent often depends on the scale of the reaction, the specific substrate, and the safety infrastructure available. For instance, a process chemistry group might opt for SF₄/HF for a higher-yielding deoxyfluorination on a large scale, despite the handling challenges.[1]
Final Step: Deprotection and Isolation
Once the gem-difluoro group is installed, the N-Boc protecting group can be readily cleaved under acidic conditions. Typically, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or dichloromethane is used.[19] This one-pot deprotection and salt formation efficiently yields the desired 4,4-difluoropiperidine hydrochloride, which is often a stable, crystalline solid that can be easily isolated and purified by filtration or recrystallization.[19][20]
Part 2: Experimental Protocols
The following protocols are presented as self-validating systems, providing sufficient detail for experienced researchers.
Protocol 2.1: Synthesis of 1-(tert-butoxycarbonyl)-4,4-difluoropiperidine
This procedure is adapted from established methodologies for the DAST-mediated fluorination of N-Boc-4-piperidone.[19]
-
Reactor Setup: To a dry, four-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet, add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10-20 mL per gram of starting material).
-
Inerting and Cooling: Purge the system with argon. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST, 1.5-2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C.
-
Reaction Progression: After the addition is complete, maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-16 hours.
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Workup and Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as a clear oil or low-melting solid.
Protocol 2.2: Synthesis of 4,4-Difluoropiperidine Hydrochloride
This procedure describes the deprotection of the N-Boc group to furnish the final hydrochloride salt.[19][20]
-
Solution Preparation: Dissolve the purified 1-(tert-butoxycarbonyl)-4,4-difluoropiperidine (1.0 eq) from the previous step in a minimal amount of a suitable solvent such as methanol or diethyl ether.
-
Acidification: Cool the solution to 0 °C. Add a solution of HCl in dioxane (e.g., 4M, 3.0-5.0 eq) or bubble HCl gas through the solution until it is saturated.
-
Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate as a white solid. If precipitation is slow, the addition of a less polar co-solvent (e.g., hexane or diethyl ether) can facilitate the process.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield 4,4-difluoropiperidine hydrochloride.[21]
Part 3: Alternative and Emerging Synthetic Routes
While deoxofluorination of 4-piperidones is the dominant strategy, other methods offer access to fluorinated piperidines and are subjects of ongoing research.
Hydrogenation of Fluoropyridines
A compelling alternative involves the catalytic hydrogenation of readily available fluoropyridine precursors. This approach builds the saturated ring system from an aromatic one. A significant challenge is preventing hydrodefluorination, where the C-F bond is cleaved along with the reduction of the aromatic ring.[22] Recent advances have demonstrated that heterogeneous palladium catalysts can achieve a robust and cis-selective reduction of fluoropyridines, tolerating air and moisture.[22][23][24] This method is particularly valuable for accessing a wide range of substituted and multi-fluorinated piperidines.[25]
Asymmetric Synthesis
For applications requiring enantiomerically pure substituted piperidines, catalytic asymmetric methods are indispensable. While not directly focused on the 4,4-difluoro core itself (which is achiral at C4), these strategies are crucial for building complex derivatives. Techniques such as the catalytic asymmetric [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, provide powerful routes to highly functionalized chiral piperidine derivatives.[26] Similarly, asymmetric reductions and difluoroalkylations catalyzed by chiral Brønsted acids or other organocatalysts represent the cutting edge of the field.[27][28][29]
Conclusion
The synthesis of 4,4-difluoropiperidine derivatives is a critical enabling technology in modern drug discovery. The primary route, centered on the deoxofluorination of N-protected 4-piperidones using reagents like DAST, offers a reliable and scalable pathway to the core scaffold. Understanding the causality behind each step—from the necessity of N-protection to the mechanism of fluorination and the conditions for deprotection—is paramount for successful and safe execution. As the demand for sophisticated fluorinated building blocks continues to grow, both the refinement of existing methods and the development of novel strategies, such as the selective hydrogenation of fluoropyridines, will remain active areas of research, empowering scientists to design the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. DAST - Enamine [enamine.net]
- 15. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 16. reddit.com [reddit.com]
- 17. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 18. organicreactions.org [organicreactions.org]
- 19. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 20. Preparation of 4,4-Difluoropiperidine hydrochloride_Chemicalbook [chemicalbook.com]
- 21. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Boc-4,4-difluoropiperidine: Properties and Applications
Introduction
In the landscape of modern medicinal chemistry, fluorinated building blocks have become indispensable tools for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, N-Boc-4,4-difluoropiperidine stands out as a particularly valuable synthetic intermediate. The strategic incorporation of a gem-difluoro group at the 4-position of the piperidine ring offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The tert-butoxycarbonyl (Boc) protecting group provides the necessary stability for storage and handling while allowing for straightforward deprotection under controlled acidic conditions, paving the way for further molecular elaboration.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the physical and chemical properties of N-Boc-4,4-difluoropiperidine, details its synthesis and core reactivity, and explores its strategic applications in contemporary drug discovery.
Molecular Structure and Identification
N-Boc-4,4-difluoropiperidine, systematically named tert-butyl 4,4-difluoropiperidine-1-carboxylate, possesses a piperidine ring with a gem-difluoro substitution at the C4 position and a Boc-protected nitrogen atom.
Caption: 2D Structure of N-Boc-4,4-difluoropiperidine.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 281652-10-6 |
| Molecular Formula | C₁₀H₁₇F₂NO₂ |
| Molecular Weight | 221.24 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(F)F |
Physicochemical Properties
The physical properties of N-Boc-4,4-difluoropiperidine make it a convenient building block for use in a standard organic synthesis laboratory.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white solid/powder | [1] |
| Boiling Point | 247.7 °C | [2] |
| Flash Point | 64.5 °C | [2] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Methanol, and DMSO. | [3] |
| Stability | Stable under recommended storage conditions (2-8°C, under inert gas). |[3] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of N-Boc-4,4-difluoropiperidine. The following data represent the expected signals based on the compound's structure.
Table 3: Expected Spectroscopic Data
| Technique | Expected Signals and Characteristics |
|---|---|
| ¹H NMR | ~3.6 ppm (t, 4H): Protons on carbons adjacent to the nitrogen (C2-H₂, C6-H₂). The triplet arises from coupling to the protons at C3 and C5. ~2.1 ppm (t, 4H): Protons on carbons adjacent to the CF₂ group (C3-H₂, C5-H₂). These signals will be further split by the fluorine atoms (triplet of triplets). ~1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group of the Boc protector. |
| ¹³C NMR | ~154 ppm: Carbonyl carbon of the Boc group. ~121 ppm (t): Quaternary carbon at C4, split into a triplet by the two attached fluorine atoms (¹JCF coupling). ~80 ppm: Quaternary carbon of the tert-butyl group. ~41 ppm (t): Carbons adjacent to nitrogen (C2, C6), may show minor splitting due to coupling with fluorine. ~33 ppm (t): Carbons adjacent to the CF₂ group (C3, C5), split into a triplet by the geminal fluorines (²JCF coupling). ~28 ppm: Methyl carbons of the tert-butyl group. |
| ¹⁹F NMR | A single signal is expected as both fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for aliphatic gem-difluoro compounds. |
| IR (KBr, cm⁻¹) | ~2980-2850 cm⁻¹: C-H stretching from the piperidine ring and Boc group. ~1690-1710 cm⁻¹: Strong C=O stretching from the carbamate of the Boc group. ~1100-1250 cm⁻¹: C-F stretching vibrations. ~1160 cm⁻¹: C-N stretching. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: Expected at m/z 222.1. [M+Na]⁺: Expected at m/z 244.1. Fragmentation: A characteristic loss of the tert-butyl group (-57) or isobutylene (-56), and subsequent loss of CO₂ (-44) are common fragmentation pathways for Boc-protected amines. |
Chemical Synthesis and Reactivity
Synthesis
N-Boc-4,4-difluoropiperidine is typically synthesized from its ketone precursor, N-Boc-4-piperidone.[1][4] The key transformation is a nucleophilic fluorination reaction that converts the carbonyl group into a gem-difluoro group.
Common Fluorinating Agents:
-
Diethylaminosulfur trifluoride (DAST)
-
Trifluoro sulfenyl morpholine[4]
The reaction involves the activation of the carbonyl oxygen followed by a double displacement with fluoride ions. Using a reagent like trifluoro sulfenyl morpholine in a solvent such as dichloromethane is an effective method.[4]
Core Reactivity: N-Boc Deprotection
The most fundamental and critical reaction of N-Boc-4,4-difluoropiperidine is the removal of the Boc protecting group. This acid-labile group is readily cleaved to yield the free secondary amine, 4,4-difluoropiperidine, typically as a salt, which is then used in subsequent synthetic steps.[4][5]
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the free piperidine amine.
Standard Conditions:
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a non-protic solvent like dichloromethane (DCM) at room temperature is highly effective.[6]
-
Hydrochloric Acid (HCl): Anhydrous HCl in a solvent such as 1,4-dioxane, diethyl ether, or methanol is also commonly used and provides the product directly as the hydrochloride salt.[5]
Caption: Standard workflow for the acid-mediated deprotection of N-Boc-4,4-difluoropiperidine.
Experimental Protocol: N-Boc Deprotection with TFA
-
Preparation: Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the 4,4-difluoropiperidine trifluoroacetate salt, which can often be used directly in the next step or further purified.
-
Neutralization (Optional): To obtain the free amine, dissolve the salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free 4,4-difluoropiperidine.
Applications in Drug Discovery and Medicinal Chemistry
The utility of N-Boc-4,4-difluoropiperidine stems from the advantageous properties conferred by the gem-difluoro group on the piperidine scaffold.
-
Metabolic Stability: The C4 position of a piperidine ring is susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The electron-withdrawing fluorine atoms render the C-H bonds on adjacent carbons less susceptible to enzymatic attack, and the C-F bonds themselves are exceptionally strong. This blocks a key metabolic pathway, thereby increasing the half-life of the drug.[7]
-
Modulation of Basicity (pKa): The strong inductive effect of the two fluorine atoms lowers the electron density on the piperidine nitrogen. This reduces the basicity (pKa) of the nitrogen atom compared to its non-fluorinated counterpart.[8] This modulation is critical for optimizing drug properties, as it can reduce off-target interactions (e.g., with the hERG channel) and improve cell permeability.
-
Bioisosterism: The gem-difluoro group (CF₂) can act as a bioisostere for a carbonyl (C=O) or ether (-O-) group.[9][10] It can participate in hydrogen bonding as a weak acceptor and introduces a dipole moment without the steric bulk of a carbonyl, allowing chemists to probe specific molecular interactions.
-
Improved Pharmacokinetics: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance membrane permeability and absorption.[11] The piperidine scaffold itself is a well-established motif in CNS-active drugs, often improving solubility and the ability to cross the blood-brain barrier.[12]
Safety and Handling
While N-Boc-4,4-difluoropiperidine is stable, proper handling is essential. The deprotected compound, 4,4-difluoropiperidine, and its hydrochloride salt are classified as irritants and can be harmful if inhaled, swallowed, or in contact with skin.[8][13]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N-Boc-4,4-difluoropiperidine is a highly strategic and versatile building block for modern drug discovery. Its unique combination of a metabolically robust gem-difluoro group, a pharmacologically privileged piperidine scaffold, and a readily cleavable Boc protecting group provides chemists with a powerful tool to design next-generation therapeutics. Understanding its physicochemical properties, reactivity, and the strategic rationale for its use is key to unlocking its full potential in the development of safer and more effective medicines.
References
-
ResearchGate. (n.d.). Applications of gem‐difluoro olefins in medicinal chemistry...
-
Enamine. (n.d.). gem-Difluorinated Amines for Drug Design.
-
Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
-
ResearchGate. (n.d.). Applications of gem‐difluoroalkenes in medicinal chemistry.
-
PMC - NIH. (2020, February 21). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions.
-
Biosynth. (n.d.). 1-N-Boc-4,4-Difluoropiperidine.
-
ChemicalBook. (n.d.). Preparation of 4,4-Difluoropiperidine hydrochloride.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
-
PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
-
Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
-
Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.
-
Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
Chem-Impex. (n.d.). N-Boc-4,4'-bipiperidine.
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
-
ChemicalBook. (n.d.). 4,4-DIFLUOROPIPERIDINE CAS#: 21987-29-1.
-
ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone.
-
ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)...
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
-
Semantic Scholar. (2017, November 17). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R).
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
-
NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants.
-
ChemicalBook. (n.d.). 1-N-Boc-4,4-Difluoropiperidine CAS#:.
-
PubChem - NIH. (n.d.). 4,4-Difluoropiperidine.
-
PubChem - NIH. (n.d.). 4,4-Difluoropiperidine hydrochloride.
-
National Institute of Standards and Technology. (n.d.). Piperidine.
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
-
Cayman Chemical. (n.d.). N-Boc-4-piperidone.
-
Cayman Chemical. (n.d.). para-fluoro 4-Anilino-1-Boc-piperidine.
-
ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group.
-
Sigma-Aldrich. (n.d.). 4,4-Difluoropiperidine 97 144230-52-4.
-
AChemBlock. (n.d.). 4,4-Difluoropiperidine hydrochloride 97%.
-
ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions in the high (top, a) and...
-
ChemicalBook. (n.d.). 1-Boc-piperidine(75844-69-8) 1H NMR spectrum.
Sources
- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 5. jgtps.com [jgtps.com]
- 6. peptide.com [peptide.com]
- 7. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 8. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 13. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4,4-Difluoropiperidine 97 144230-52-4 [sigmaaldrich.com]
An In-depth Technical Guide to tert-Butyl 4,4-difluoropiperidine-1-carboxylate (CAS No. 281652-10-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4,4-difluoropiperidine-1-carboxylate, identified by the CAS number 281652-10-6, is a pivotal building block in modern medicinal chemistry and drug discovery. Its unique structural features, particularly the gem-difluorinated piperidine ring, impart valuable physicochemical properties to parent molecules. This guide provides a comprehensive overview of its properties, hazards, and applications, with a focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
The inherent properties of this compound make it a versatile synthetic intermediate. The difluoro substitution can significantly modulate the lipophilicity, metabolic stability, and basicity of the piperidine nitrogen, offering advantages in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇F₂NO₂ | [1] |
| Molecular Weight | 221.24 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 247.7 ± 40.0 °C (Predicted) | [1] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as ether and toluene; insoluble in water. | [1] |
| Storage | Store at 2-8°C. | [1] |
Core Application in Drug Discovery: A Building Block for PROTACs
The primary application of this compound is as a synthetic intermediate, particularly as a linker component in the construction of PROTACs.[2][3][4] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins responsible for diseases.[5][6][7]
The piperidine scaffold of this compound provides a rigid and chemically stable core for the linker, which is crucial for maintaining the optimal distance and orientation between the two ends of the PROTAC: the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase.[3][4] The difluoro substitution can further enhance the metabolic stability of the linker, a critical factor for in vivo applications.
Mechanism of Action: The PROTAC Workflow
The following diagram illustrates the general mechanism of action of a PROTAC, where a linker derived from a molecule like this compound plays a central role in bridging the target protein and the E3 ligase.
Caption: PROTAC-mediated protein degradation workflow.
Hazards and Safety Precautions
Hazard Classification (based on similar compounds):
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]
GHS Hazard (H) and Precautionary (P) Statements (representative):
| Statement Type | Code | Description |
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[9] Avoid inhalation of vapor or dust.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[8]
Experimental Protocol: Synthesis of a PROTAC using a Piperidine-based Linker
The following is a representative, generalized protocol for the synthesis of a PROTAC that could incorporate a linker derived from this compound. This protocol outlines the key steps of coupling the linker to the target protein ligand and the E3 ligase ligand.
Objective: To synthesize a PROTAC by coupling a warhead (target protein ligand) and an E3 ligase ligand via a piperidine-based linker.
Materials:
-
Warhead with a suitable functional group for coupling (e.g., a carboxylic acid)
-
This compound (after deprotection of the Boc group and functionalization)
-
E3 ligase ligand with a suitable functional group for coupling (e.g., an amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reagents for Boc deprotection (e.g., TFA in DCM)
Methodology:
-
Linker Preparation (Deprotection and Functionalization):
-
The Boc protecting group on this compound is removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane).
-
The resulting secondary amine can then be functionalized, for example, by alkylation with a bifunctional reagent to introduce a reactive group at the other end of the linker.
-
-
Coupling of Warhead to the Linker:
-
Dissolve the warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of the warhead.
-
Add the prepared piperidine linker (1.1 eq) to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Coupling of the E3 Ligase Ligand:
-
Once the warhead-linker conjugate is formed, the other end of the linker is activated (if necessary).
-
In a separate reaction, the E3 ligase ligand is dissolved in anhydrous DMF.
-
The warhead-linker conjugate is added to the E3 ligase ligand solution, along with appropriate coupling reagents and a base.
-
The reaction is stirred at room temperature until completion, as monitored by LC-MS.
-
-
Purification:
-
The final PROTAC is purified using an appropriate chromatographic technique, such as preparative HPLC.
-
-
Characterization:
-
The structure and purity of the synthesized PROTAC are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
The following diagram illustrates the general workflow for this synthesis.
Caption: A generalized workflow for PROTAC synthesis.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its application as a linker component in PROTACs highlights its importance in the design of next-generation therapeutics. A thorough understanding of its properties and hazards is essential for its safe and effective use in the laboratory. As the field of targeted protein degradation continues to expand, the demand for such specialized chemical intermediates is expected to grow, further solidifying the role of this compound in advancing medicinal chemistry.
References
-
ResearchGate. (n.d.). Schematic diagram showing the mechanism of action of PROTAC... Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2023, May 8). tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate, PK01094E-1. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
Photocontrollable PROTAC molecules – structure and mechanism of action. (n.d.). Arh Farm. Retrieved from [Link]
-
The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic diagram of the small molecule-based PROTACs. This.... Retrieved from [Link]
-
Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
RSC Publishing. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]
-
Health and Safety Authority. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental pK a values of piperazine-containing PROTACs. Retrieved from [Link]
-
PMC - NIH. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved from [Link]
-
ChemBK. (n.d.). tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aseestant.ceon.rs [aseestant.ceon.rs]
- 6. portlandpress.com [portlandpress.com]
- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 8. capotchem.com [capotchem.com]
- 9. kishida.co.jp [kishida.co.jp]
The Strategic Incorporation of Fluorine in N-Heterocycles: A Technical Guide for Drug Discovery and Development
Abstract
The introduction of fluorine into N-heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, responsible for a significant portion of newly approved pharmaceuticals. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery and development of fluorinated N-heterocycles. We will explore the profound impact of fluorine on molecular properties, delve into key synthetic strategies with actionable protocols, and analyze case studies of successful drugs where fluorine plays a pivotal role. This document is designed to serve as a practical resource, bridging fundamental principles with field-proven insights to empower the rational design of next-generation therapeutics.
Introduction: The Synergistic Power of Fluorine and N-Heterocycles
Nitrogen-containing heterocycles are the most common structural motif in pharmaceuticals, prized for their ability to engage in a multitude of intermolecular interactions, such as hydrogen bonding, and for their diverse electronic properties that are essential for biological activity.[1] Concurrently, the strategic incorporation of fluorine has become a leading strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[1] Approximately 40% of new pharmaceuticals contain fluorine, a testament to its transformative effects.[2]
The combination of these two dominant features in medicinal chemistry—the N-heterocycle and the fluorine atom—creates a powerful synergy, offering a greater likelihood of discovering therapeutically useful agents.[3] This guide will dissect this synergy, providing a comprehensive look at why and how to leverage fluorine in the context of N-heterocyclic drug candidates.
The Fluorine Effect: Modulating Physicochemical and Pharmacological Properties
The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on a molecule's characteristics without significantly increasing its steric bulk.[4][5]
Impact on Basicity (pKa) and Lipophilicity (logP)
Fluorine's strong electron-withdrawing nature significantly influences the basicity of nearby nitrogen atoms in a heterocycle. By lowering the pKa, fluorination can reduce the degree of ionization at physiological pH. This is a critical consideration for bioavailability, as a less basic compound may exhibit improved membrane permeability.[4][6] For instance, the introduction of a fluorine atom to the pyridine ring demonstrably lowers its basicity.
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also modulated by fluorination. While the effect can be complex and position-dependent, fluorination often increases lipophilicity, which can enhance binding to hydrophobic pockets in target proteins.[7][8]
Table 1: Comparison of Physicochemical Properties of Pyridine and 3-Fluoropyridine
| Compound | Structure | pKa | logP (Experimental) |
| Pyridine | C₅H₅N | 5.25 | 0.65 |
| 3-Fluoropyridine | C₅H₄FN | 2.97[8] | 0.8[9] |
Data compiled from various sources. pKa and logP values can vary slightly depending on experimental conditions.
Enhancing Metabolic Stability
The C-F bond is one of the strongest in organic chemistry, with a bond energy of around 480 kJ/mol.[10] This inherent strength makes it resistant to metabolic cleavage. In drug design, fluorine is often strategically placed at sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life and overall exposure.[6][11]
Altering Conformation and Binding Affinity
The introduction of fluorine can alter the conformational preferences of saturated N-heterocycles through stereoelectronic effects.[1][4] This conformational tuning can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. Furthermore, the polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding site, further increasing potency.[7]
Synthetic Strategies for Fluorinated N-Heterocycles
The synthesis of fluorinated N-heterocycles can be broadly categorized into two main approaches: the "building block" strategy, which constructs the heterocycle from pre-fluorinated starting materials, and "late-stage fluorination," where the fluorine atom is introduced at the end of a synthetic sequence. Late-stage fluorination is particularly valuable in drug discovery as it allows for the rapid generation of fluorinated analogs from a common, advanced intermediate.[12]
Key Methodologies and Reagents
-
Electrophilic Fluorination: This is one of the most common methods for late-stage fluorination. It involves the reaction of an electron-rich (nucleophilic) heterocycle with an electrophilic "F+" source. Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability, effectiveness, and relative safety.[3][5] The reaction typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism for aromatic heterocycles.[6]
-
Nucleophilic Fluorination: This involves the displacement of a leaving group on the heterocyclic ring with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). This SNAr reaction is most effective on electron-deficient heterocycles.[12]
-
Deoxyfluorination: This method replaces a hydroxyl group with a fluorine atom. Reagents like DAST (diethylaminosulfur trifluoride) and PhenoFluor™ are used for this transformation, which is particularly useful for introducing fluorine into aliphatic N-heterocycles derived from chiral alcohols.[4]
Workflow for Late-Stage Electrophilic Fluorination
The following diagram illustrates a typical workflow for the late-stage functionalization of a complex N-heterocycle, beginning with C-H fluorination followed by further diversification.
Caption: Late-stage functionalization workflow via C-H fluorination and subsequent SNAr.
Detailed Experimental Protocol: Electrophilic Fluorination of a 1,2-Dihydropyridine
This protocol is adapted from a published procedure for the synthesis of fluorinated 3,6-dihydropyridines, which are precursors to fluorinated pyridines.[2]
Objective: To synthesize a 3-fluoro-3,6-dihydropyridine derivative via electrophilic fluorination using Selectfluor®.
Materials:
-
1,2-dihydropyridine starting material (1a-k in the cited paper) (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Acetonitrile (anhydrous)
-
Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Reagent Solutions:
-
Dissolve the 1,2-dihydropyridine starting material in anhydrous acetonitrile in a round-bottom flask under an argon atmosphere.
-
In a separate flask, dissolve Selectfluor® in anhydrous acetonitrile.
-
-
Reaction Setup:
-
Cool the solution of the 1,2-dihydropyridine to 0 °C using an ice bath.
-
-
Fluorination Reaction:
-
Slowly add the Selectfluor® solution dropwise to the cooled solution of the 1,2-dihydropyridine over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude 3-fluoro-3,6-dihydropyridine can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.[2]
-
Self-Validation: The success of the reaction is confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry. The appearance of a characteristic doublet in the ¹⁹F NMR spectrum and the corresponding C-F and H-F coupling constants in the ¹³C and ¹H NMR spectra validate the formation of the fluorinated product.[2]
Case Studies: Fluorinated N-Heterocycles in Marketed Drugs
The strategic use of fluorine is evident in numerous blockbuster drugs. Here, we examine two prominent examples.
Sitagliptin (Januvia®): A Trifluorophenyl Piperazine
-
Indication: Type 2 Diabetes
-
Mechanism: Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[13] By inhibiting DPP-4, it prolongs the action of incretin hormones, which increase insulin release and decrease glucagon levels in a glucose-dependent manner.[13]
-
Role of Fluorine: The key 2,4,5-trifluorophenyl group is crucial for the drug's efficacy. This moiety binds within a specific hydrophobic pocket of the DPP-4 enzyme. The fluorine atoms enhance this hydrophobic interaction and contribute to the high binding affinity and selectivity of the molecule.[7] The synthesis of this critical fragment often starts from 1,2,4-trifluorobenzene and proceeds through the formation of 2,4,5-trifluorophenylacetic acid.[5][14]
Illustrative Synthetic Step: Preparation of 2,4,5-Trifluorophenylacetic Acid
A common route involves the chloromethylation of 1,2,4-trifluorobenzene, followed by cyanation and subsequent hydrolysis to yield the desired phenylacetic acid intermediate, which is then elaborated to form the core of Sitagliptin.[5]
Caption: Simplified synthetic pathway to a key Sitagliptin intermediate.
Voriconazole (Vfend®): A Fluorinated Pyrimidine Triazole
-
Indication: Serious Fungal Infections
-
Mechanism: Voriconazole is a broad-spectrum triazole antifungal agent. It inhibits the fungal cytochrome P450-dependent enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[14]
-
Role of Fluorine: Voriconazole's structure includes a 5-fluoropyrimidine ring. This fluorinated heterocycle is a key pharmacophore that enhances the drug's binding to the active site of the fungal enzyme. The synthesis involves coupling this pre-formed fluorinated heterocycle with the other major fragment of the molecule.[3][14] The fluorine atom's electronegativity and ability to form specific interactions contribute to the drug's high potency against a wide range of fungal pathogens.
Challenges and Future Directions
Despite the tremendous success, challenges in the field remain. The development of more selective, scalable, and cost-effective fluorination methods is an ongoing pursuit.[2] Key future directions include:
-
Catalytic Methods: Developing catalytic (especially asymmetric) fluorination reactions to reduce waste and improve efficiency.
-
Biocatalysis: Engineering enzymes to perform selective fluorination reactions under mild, environmentally friendly conditions.
-
New Reagents: Designing novel fluorinating reagents with unique reactivity profiles to access previously challenging chemical space.
-
C-H Fluorination: Advancing the direct, selective fluorination of C-H bonds to streamline synthetic routes to complex molecules.[10]
Conclusion
The strategic incorporation of fluorine into N-heterocyclic scaffolds is a proven and powerful strategy in modern drug discovery. By judiciously modulating key properties such as basicity, lipophilicity, and metabolic stability, medicinal chemists can overcome common liabilities and optimize lead compounds into successful clinical candidates. A thorough understanding of the underlying principles of the fluorine effect, coupled with a command of modern synthetic fluorination techniques, is essential for any researcher aiming to innovate in this vibrant and impactful field. The continued development of novel fluorination methodologies promises to further expand the toolkit of drug discovery professionals, enabling the creation of safer and more effective medicines.
References
-
O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2666-2680. Available at: [Link][4]
-
Zack, V. A., & Pozdnyakov, V. V. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 127(12), 1591-1601. Available at: [Link][6]
-
Brazil, R. (2025). Putting the F in pharma. Chemistry World. Available at: [Link][2]
-
Thakor, A. S., & Wagh, R. M. (2013). Serendipity of fluorine in discovery and development of antidiabetic agents. World Journal of Pharmaceutical Sciences, 1(2), 56-65. Available at: [Link][7]
-
Groll, A. H., & Walsh, T. J. (2001). Voriconazole: Synthesis and mechanism of action. Mycoses, 44(s1), 9-15. Available at: [Link][14]
-
Zhou, Y., & Wang, J. (2020). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Communications, 56(85), 12876-12887. Available at: [Link][1]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
-
Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(30), 8138-8164. Available at: [Link][3]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link][3][5]
-
Zhdankin, V. V. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. Available at: [Link][2]
-
Google Patents. (n.d.). Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid. Retrieved from [5]
-
Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link][12]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736, Pyridine. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67794, 3-Fluoropyridine. Retrieved from [Link].[9]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link][10]
-
JK Science. (n.d.). Sitagliptin: a New Class of Oral Drug for Type 2 Diabetes. JK Science, 9(3). Available at: [Link][13]
-
Taylor, S. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link][15]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 9. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Tert-butyl 4,4-difluoropiperidine-1-carboxylate
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The introduction of fluorine atoms into bioactive molecules is a cornerstone strategy in modern drug discovery, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. The 4,4-difluoropiperidine scaffold, in particular, has emerged as a valuable building block. The gem-difluoro group acts as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, while maintaining a similar steric profile and influencing the basicity (pKa) of the piperidine nitrogen. Tert-butyl 4,4-difluoropiperidine-1-carboxylate is a key protected intermediate, enabling the facile incorporation of this desirable motif into complex pharmaceutical agents.[1] This guide provides a comprehensive, field-tested protocol for its synthesis, emphasizing the underlying chemical principles and critical safety considerations.
Overall Synthetic Strategy
The synthesis is efficiently executed in a two-step sequence starting from the commercially available and inexpensive 4-piperidone. The strategy hinges on:
-
Protection of the Piperidine Nitrogen: The secondary amine of 4-piperidone is protected with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent undesired side reactions in the subsequent fluorination step, as the free amine is nucleophilic and basic.[2]
-
Geminal Deoxofluorination: The ketone at the C4 position of the protected piperidine is converted into a geminal difluoride using a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.[3][4]
Caption: Two-step synthesis of the target compound.
Mechanism Spotlight: Ketone Fluorination with DAST
The conversion of a carbonyl group to a gem-difluoride using Diethylaminosulfur trifluoride (DAST) is a classic deoxofluorination reaction.[5] The prevailing mechanism proceeds through several key stages:
-
Activation: The carbonyl oxygen of the N-Boc-4-piperidone acts as a Lewis base, attacking the electrophilic sulfur atom of DAST.
-
Intermediate Formation: This attack leads to the formation of an alkoxyaminosulfur difluoride intermediate and the elimination of a fluoride ion.
-
Nucleophilic Attack: The fluoride ion then attacks the carbocationic center of the intermediate. This process occurs twice, replacing the carbon-oxygen double bond with two carbon-fluorine single bonds to yield the final gem-difluoro product.
Understanding this mechanism underscores the need for anhydrous conditions, as any water present will readily react with DAST, quenching the reagent and generating hazardous hydrogen fluoride (HF).[6]
Detailed Experimental Protocols
Part A: Synthesis of Tert-butyl 4-oxopiperidine-1-carboxylate (Precursor)
This procedure outlines the Boc-protection of 4-piperidone monohydrate hydrochloride.
Step-by-Step Method:
-
To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 eq) and dissolve it in a mixture of methanol or THF/water.[7][8]
-
Add a suitable base such as triethylamine (TEA) (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution and stir for 5-15 minutes to neutralize the hydrochloride salt.[7][8]
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.2-1.3 eq) to the mixture, optionally with a catalytic amount of 4-dimethylaminopyridine (DMAP).[7]
-
Stir the reaction mixture at ambient temperature for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic phase sequentially with a weak acid (e.g., 1M HCl or 5% KHSO₄), water, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as a white solid. The product is often of sufficient purity for the next step without further purification.
Part B: Synthesis of this compound
This protocol details the critical deoxofluorination step. (Warning: This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE. See Section 6 for detailed safety information).
Step-by-Step Method:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel.
-
Dissolve Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Diethylaminosulfur trifluoride (DAST) (1.5-2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Very slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). (Caution: Vigorous gas evolution and HF release will occur).
-
Continue the addition until the gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure this compound.
Data & Reagents Summary
| Compound | Step | Molar Mass ( g/mol ) | Moles | Equivalents |
| 4-Piperidone HCl·H₂O | A | 153.61 | 1.00 | 1.0 |
| Boc₂O | A | 218.25 | 1.20 | 1.2 |
| Triethylamine | A | 101.19 | 1.20 | 1.2 |
| N-Boc-4-piperidone | B | 199.25 | 1.00 | 1.0 |
| DAST | B | 161.20 | 2.00 | 2.0 |
| Final Product | - | 221.24 | - | - |
Typical yields for Step A are >90%. Typical yields for Step B range from 50-70% after purification.
Caption: Experimental workflow for the DAST fluorination step.
Safety and Reagent Handling
CRITICAL: Diethylaminosulfur Trifluoride (DAST) is a hazardous reagent.
-
Thermal Instability: DAST can decompose explosively when heated above 50-90 °C.[9] Never heat the neat reagent.
-
Reactivity with Water: It reacts violently with water, releasing highly toxic and corrosive hydrogen fluoride (HF) gas.[6] All glassware must be rigorously oven-dried, and all solvents must be anhydrous. The reaction must be performed under an inert atmosphere (N₂ or Ar).
-
Handling: Always handle DAST in a well-ventilated chemical fume hood. Use compatible materials like Teflon or polyethylene for storage and transfer.[9]
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves. Have a calcium gluconate tube readily available as a first-aid measure for potential HF exposure.
Alternative Fluorinating Reagents
While DAST is effective, its safety profile has prompted the development of more stable alternatives. For researchers seeking safer options, the following reagents can often be used in similar protocols:
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Generally considered more thermally stable than DAST, reducing the risk of explosive decomposition.[3][10]
-
XtalFluor® and PyFluor: These are solid, crystalline reagents with significantly improved thermal stability and safety profiles compared to DAST.[9][11] They are often easier to handle and less sensitive to moisture.[12]
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural confirmation. The ¹⁹F NMR will show a characteristic signal for the CF₂ group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive DAST (hydrolyzed). | Use a fresh bottle of DAST or a newly opened one. Ensure all glassware and solvents are perfectly dry. |
| Reaction not at optimal temperature. | Maintain the initial addition at -78 °C. Ensure the reaction is allowed to warm to room temperature. | |
| Incomplete Reaction | Insufficient equivalents of DAST. | Increase the equivalents of DAST to 2.0 or slightly more. |
| Short reaction time. | Extend the reaction time and monitor carefully by TLC or LC-MS. | |
| Formation of Byproducts | Presence of water leading to side reactions. | Re-check all sources of moisture. Use freshly distilled anhydrous solvents. |
| Rearrangement reactions. | While less common for this substrate, ensure temperature control is strict.[5] |
References
- Vertex AI Search. (n.d.). What are the alternatives to Diethylaminosulfur trifluoride (DAST) for fluorination reactions? Retrieved January 2, 2026.
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved January 2, 2026, from [Link]
- Benchchem. (n.d.). A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides. Retrieved January 2, 2026.
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Arbilla, G., et al. (2006). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Journal of Molecular Structure: THEOCHEM.
- Logic Thinker AI. (2025). Understanding DAST: Properties, Synthesis, and Handling in Organofluorine Chemistry. Retrieved January 2, 2026.
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved January 2, 2026, from [Link]
- Bennett, C., Clayton, S., & Tovell, D. (n.d.). Simpler fluorine chemistry. SCI.
- ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone. Retrieved January 2, 2026.
- Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved January 2, 2026.
- ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-4-piperidone synthesis. Retrieved January 2, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved January 2, 2026.
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- DoveRunner. (2021).
- ResearchGate. (n.d.).
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett.
- University of Kansas School of Social Welfare. (n.d.). Guide for using the drug abuse screening test (dast).
- HackerOne. (n.d.).
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved January 2, 2026.
- ChemBK. (2024). 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester. Retrieved January 2, 2026.
- Daily.dev. (2024).
-
PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Retrieved January 2, 2026, from [Link]
- ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved January 2, 2026.
- MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved January 2, 2026.
- ChemicalBook. (n.d.). tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis. Retrieved January 2, 2026.
- BOC Sciences. (n.d.). CAS 178181-55-0 4-Fluoropiperidine-N-carboxylic acid tert-butyl ester. Retrieved January 2, 2026.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved January 2, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved January 2, 2026.
-
PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved January 2, 2026, from [Link]
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 12. Simpler fluorine chemistry [soci.org]
Application Notes: Strategic Deployment of Tert-butyl 4,4-difluoropiperidine-1-carboxylate in Modern Drug Design
Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds
The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, particularly in agents targeting the central nervous system (CNS). Its success is owed to its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting pharmacophoric elements in a defined three-dimensional space. However, the inherent basicity and metabolic susceptibility of the piperidine core often present challenges in drug development, including poor selectivity, hERG channel liability, and rapid metabolic clearance.
The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's properties.[1] The introduction of a gem-difluoro group at the 4-position of the piperidine ring, accessed via the versatile building block Tert-butyl 4,4-difluoropiperidine-1-carboxylate , provides a sophisticated solution to these challenges. This application note serves as a technical guide for researchers, exploring the rationale, advantages, and detailed protocols for utilizing this key intermediate in drug discovery programs.
Physicochemical Impact of 4,4-Difluorination
The substitution of the C4-methylene protons with fluorine atoms imparts profound, predictable, and advantageous changes to the piperidine scaffold's fundamental properties. These alterations are the primary drivers for its use as a bioisosteric replacement for piperidine or other cyclic amines.[2]
Basicity (pKa) Attenuation
The high electronegativity of the two fluorine atoms exerts a strong electron-withdrawing inductive effect through the sigma bond framework of the ring. This effect reduces the electron density on the distal piperidine nitrogen, thereby decreasing its basicity (lowering its pKa).
-
Rationale: A significant portion of CNS drugs are basic amines. High basicity (pKa > 10) can lead to high affinity for the hERG potassium channel, a major cause of cardiotoxicity-related drug attrition. Lowering the pKa to a range of 7.5-9.0 can mitigate this risk. Furthermore, modulating pKa influences the ionization state at physiological pH (7.4), which directly impacts properties like solubility, cell permeability, and target engagement.[3]
Metabolic Blocking
The 4-position of a piperidine ring is a common site for metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites and subsequent clearance.
-
Rationale: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to enzymatic cleavage. Replacing the C-H bonds at the 4-position with C-F bonds effectively "blocks" this metabolic hotspot.[4][5] This strategy can significantly increase the metabolic stability and half-life of a drug candidate, leading to improved pharmacokinetic profiles and potentially lower required doses.
Lipophilicity and Conformation
The impact of gem-difluorination on lipophilicity (LogP/LogD) is more nuanced than simple fluorination and is highly context-dependent.[3] While increasing the fluorine count generally raises lipophilicity, the CF2 group can also alter the molecule's dipole moment and hydrogen bond accepting capacity, which influences its interaction with water.
-
Rationale: This contextual dependency provides a valuable tool for fine-tuning a molecule's lipophilicity. In a series of dopamine D4 receptor antagonists, the introduction of the 4,4-difluoropiperidine motif was shown to modulate cLogP values, which in turn improved the calculated CNS Multiparameter Optimization (MPO) scores, a key metric for predicting blood-brain barrier penetration and overall CNS drug-likeness.[1][3]
Table 1: Comparative Physicochemical Properties of Piperidine vs. 4,4-Difluoropiperidine
| Property | Unsubstituted Piperidine | 4,4-Difluoropiperidine | Rationale for Advantage in Drug Design |
| pKa | ~11.2 | ~8.2 - 8.5[6][7] | Reduces hERG liability; fine-tunes ionization at physiological pH. |
| Metabolic Stability | Susceptible to C-H oxidation at C4 | C4 position is blocked | Increases in vivo half-life and metabolic stability.[4] |
| Lipophilicity (LogP) | ~0.8 (for free base) | Context-dependent | Allows for nuanced optimization of ADME properties.[3] |
| Conformation | Chair conformation | Chair conformation, altered dipole | Can create new, favorable interactions with the target protein. |
Synthetic Pathways and Experimental Protocols
This compound is a stable, readily handled solid. Its utility stems from the ease of removing the tert-butoxycarbonyl (Boc) protecting group to unmask the reactive secondary amine, which serves as a handle for subsequent chemical modifications.
Diagram 1: Strategic Impact of 4,4-Difluorination
Caption: Bioisosteric replacement of a piperidine core with a 4,4-difluoropiperidine moiety favorably modulates key drug-like properties.
Protocol 1: N-Boc Deprotection of this compound
This protocol describes the quantitative removal of the Boc group under standard acidic conditions to yield 4,4-difluoropiperidine hydrochloride, a stable salt ready for subsequent reactions.
-
Causality: The Boc group is designed to be stable to a wide range of conditions but labile to strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (Anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq). Dissolve the solid in a minimal amount of anhydrous DCM (e.g., 2-3 mL per gram of starting material).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (4.0 - 5.0 eq) dropwise via syringe.
-
Scientist's Note: While trifluoroacetic acid (TFA) in DCM is also effective, using HCl in dioxane often results in the direct precipitation of the desired hydrochloride salt, simplifying purification.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC (staining with ninhydrin will show the appearance of the primary amine product) or LC-MS.
-
Isolation: Upon completion, add anhydrous diethyl ether to the reaction mixture until a precipitate is fully formed.
-
Filtration & Drying: Collect the white solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold diethyl ether to remove any non-polar impurities. Dry the resulting white powder (4,4-difluoropiperidine hydrochloride) under high vacuum. The product is typically used in the next step without further purification.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the coupling of the newly formed 4,4-difluoropiperidine with an aldehyde or ketone to form a C-N bond.
-
Causality: The amine and carbonyl compound first form a transient iminium ion intermediate, which is then selectively reduced by a mild hydride agent, sodium triacetoxyborohydride (STAB). STAB is chosen because it is mild enough not to reduce the starting aldehyde/ketone, preventing side reactions.[8][9]
Materials:
-
4,4-Difluoropiperidine hydrochloride (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: To a dry flask under an inert atmosphere, add 4,4-difluoropiperidine hydrochloride, the desired aldehyde/ketone, and anhydrous DCE.
-
Neutralization: Add TEA or DIPEA to neutralize the hydrochloride salt and liberate the free amine in situ. Stir for 10-15 minutes.
-
Reduction: Add STAB portion-wise at room temperature. The reaction may be mildly exothermic.
-
Scientist's Note: For less reactive ketones, adding a small amount of acetic acid can catalyze iminium ion formation and accelerate the reaction.[10]
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
Diagram 2: General Synthetic Workflow
Caption: Workflow for the deprotection and subsequent functionalization of the building block.
Case Study: Dopamine D4 Receptor Antagonists
The development of selective antagonists for the Dopamine D4 receptor (D4R) is an area of interest for treating CNS disorders. A recent study detailed the design of novel D4R antagonists where the 4,4-difluoropiperidine scaffold played a central role.[1][3]
-
Challenge: Initial lead compounds containing a non-fluorinated piperidine or alternative motifs suffered from high lipophilicity (high cLogP) and suboptimal CNS MPO scores, predicting poor drug-like properties for a CNS target.[3]
-
Solution: Researchers synthesized a series of analogs incorporating the 4,4-difluoropiperidine ether scaffold. This modification was a direct bioisosteric replacement intended to modulate the key physicochemical properties.
-
Results: The introduction of the gem-difluoro group had a marked effect. For example, in one matched pair, moving the difluoro group to the 4-position of the piperidine ring led to a distinct improvement in cLogP values, often by a full log unit. This change was attributed to the modulation of the piperidine nitrogen's pKa. The improved cLogP and pKa values directly translated to better CNS MPO scores.[1][3] This work led to the identification of compound 14a (structure in original paper), which displayed exceptional binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity for D4R over other dopamine receptor subtypes.[1]
This case study exemplifies the power of using this compound as a strategic tool to systematically optimize lead compounds by fine-tuning pKa and lipophilicity to achieve a superior overall drug profile.
Safety and Handling
-
This compound: This compound is generally stable. Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust.
-
4,4-Difluoropiperidine Hydrochloride: This salt is an irritant. It causes serious eye irritation.[11] Wear appropriate PPE, especially eye protection. Handle in a well-ventilated area or chemical fume hood.[11]
-
Reagents: Reagents used in the protocols, such as 4M HCl in dioxane, are corrosive and require careful handling in a fume hood. Anhydrous solvents are moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is more than just a building block; it is a strategic tool for overcoming common hurdles in drug discovery. The introduction of the 4,4-difluoro moiety provides a validated method for attenuating basicity, blocking a key site of metabolism, and fine-tuning lipophilicity. The straightforward and robust protocols for its deprotection and subsequent functionalization make it an accessible and highly valuable component in the medicinal chemist's toolbox for developing safer and more effective medicines.
References
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv. [Link]
-
4,4-Difluoropiperidine hydrochloride. (n.d.). Hangzhou LZ Chemical Co., Ltd. [Link]
-
Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2024). ChemMedChem. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. [Link]
-
4,4-Difluoropiperidine. (n.d.). PubChem. [Link]
-
4,4-Difluoropiperidine hydrochloride. (n.d.). PubChem. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2018). Defense Technical Information Center. [Link]
-
Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. (n.d.). ResearchGate. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
- Synthesis method of N-boc-4-hydroxypiperidine. (2015).
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. [Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). Drug Metabolism and Disposition. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). [Link]
-
Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate. (n.d.). PubChem. [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). [Link]
-
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2020). Journal of Medicinal Chemistry. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,4-DIFLUOROPIPERIDINE CAS#: 21987-29-1 [m.chemicalbook.com]
- 7. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: N-Boc-4,4-difluoropiperidine as a Strategic Synthetic Intermediate in Drug Discovery
Abstract
N-Boc-4,4-difluoropiperidine has emerged as a pivotal building block in modern medicinal chemistry. The strategic introduction of the gem-difluoro motif at the 4-position of the piperidine ring profoundly influences the physicochemical and pharmacological properties of parent molecules, including metabolic stability, lipophilicity, and pKa. This guide provides an in-depth exploration of the synthetic utility of N-Boc-4,4-difluoropiperidine, offering detailed protocols for its deprotection and subsequent functionalization. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to significant improvements in metabolic stability, binding affinity, and bioavailability. The gem-difluoro group, in particular, serves as a valuable bioisostere for a carbonyl group or a hydroxylated carbon center, while also modulating the basicity of nearby nitrogen atoms. N-Boc-4,4-difluoropiperidine provides a convenient and versatile scaffold for introducing this beneficial motif into a wide range of molecular architectures.
Core Applications in Medicinal Chemistry
N-Boc-4,4-difluoropiperidine is a key intermediate in the synthesis of a variety of biologically active compounds.[1] Its application spans multiple therapeutic areas, with notable examples in the development of antagonists for dopamine D4 and histamine-3 receptors, which are implicated in neurological and psychiatric disorders.[2][3] The 4,4-difluoropiperidine moiety is a privileged scaffold that can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties.[3]
Synthetic Transformations: From Protection to Functionalization
The synthetic utility of N-Boc-4,4-difluoropiperidine hinges on the controlled removal of the tert-butoxycarbonyl (Boc) protecting group, followed by the diverse functionalization of the liberated secondary amine.
N-Boc Deprotection: Unleashing the Reactive Nitrogen
The removal of the Boc group is a critical step that must be efficient and compatible with other functional groups in the molecule.[4] While various methods exist, acidic conditions are most commonly employed.
Protocol 1: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the acidic removal of the N-Boc protecting group.
Materials:
-
N-Boc-4,4-difluoropiperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-4,4-difluoropiperidine derivative (1.0 equiv) in anhydrous DCM (0.1–0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected 4,4-difluoropiperidine derivative.
Causality and Experimental Choices:
-
Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent potential side reactions involving water.
-
Cooling to 0 °C: The initial cooling of the reaction mixture helps to control the exothermicity of the acid addition.
-
TFA: TFA is a strong acid that effectively cleaves the Boc group, generating volatile byproducts (isobutylene and carbon dioxide).[4]
-
Aqueous Work-up: The basic wash with sodium bicarbonate neutralizes the TFA, and the subsequent brine wash removes residual water and inorganic salts.
Alternative Deprotection Methods: For substrates sensitive to strong acids, alternative methods can be employed. These include using milder acidic conditions such as HCl in dioxane or employing non-acidic methods.[5][6] A notable alternative is the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can effect deprotection under neutral conditions, often accelerated by microwave heating.[7][8]
N-Functionalization: Building Molecular Complexity
Once deprotected, the secondary amine of 4,4-difluoropiperidine is a versatile handle for a variety of synthetic transformations, including N-alkylation and N-arylation.
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.
Protocol 2: N-Alkylation of 4,4-Difluoropiperidine via Reductive Amination
This protocol describes a general procedure for the N-alkylation of 4,4-difluoropiperidine with an aldehyde or ketone.
Materials:
-
4,4-Difluoropiperidine hydrochloride
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 4,4-difluoropiperidine hydrochloride (1.0 equiv) in DCM or DCE, add TEA or DIPEA (1.1 equiv) to liberate the free amine.
-
Add the aldehyde or ketone (1.0-1.2 equiv) to the reaction mixture.
-
After stirring for 10-15 minutes, add sodium triacetoxyborohydride (1.2-1.5 equiv) in one portion.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Base: A non-nucleophilic base like TEA or DIPEA is used to neutralize the hydrochloride salt and prevent it from interfering with the reaction.
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic functional groups compared to other borohydrides like sodium cyanoborohydride.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl piperidines.[9][10]
Protocol 3: N-Arylation of 4,4-Difluoropiperidine using Buchwald-Hartwig Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed N-arylation of 4,4-difluoropiperidine with an aryl halide.
Materials:
-
4,4-Difluoropiperidine hydrochloride
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or DavePhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), 4,4-difluoropiperidine hydrochloride (1.2 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv) in a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent their degradation.
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the success of the reaction and often requires optimization depending on the specific substrates. Buchwald's biarylphosphine ligands are generally effective for this type of transformation.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Data Presentation
Table 1: Comparison of N-Boc Deprotection Methods
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
| Acidic | TFA | DCM | 0 °C to RT | 1-4 h | High | Standard, robust method. |
| Acidic | 4M HCl in Dioxane | Dioxane | RT | 1-4 h | High | Useful for substrates where the TFA salt is problematic.[4] |
| Neutral | HFIP | - | Reflux or MW | 0.5-36 h | High | Good for acid-sensitive substrates.[5][7] |
Visualizations
Caption: Synthetic workflow for the utilization of N-Boc-4,4-difluoropiperidine.
Safety Considerations
-
4,4-Difluoropiperidine hydrochloride can cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2]
-
Trifluoroacetic acid (TFA) is a corrosive acid and should be handled in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Reactions under pressure or at elevated temperatures should be performed with appropriate safety precautions.
Conclusion
N-Boc-4,4-difluoropiperidine is a valuable and versatile synthetic intermediate that provides a gateway to a wide array of functionalized piperidine derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery efforts, ultimately contributing to the development of novel and improved therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Double N-arylation reaction of polyhalogenated 4,4’-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Electrophilic Fluorination of N-Boc-4-piperidone using Selectfluor®
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] The piperidine ring, a "privileged structure" in drug discovery, is a frequent target for such modifications.[2] This application note provides a detailed experimental procedure for the α-fluorination of N-Boc-4-piperidone, a versatile building block, using the electrophilic fluorinating agent Selectfluor®. We delve into the mechanistic rationale, offer a step-by-step protocol from reaction setup to product characterization, and provide expert insights for troubleshooting and optimization. This guide is designed to equip researchers with a robust and reproducible method for synthesizing 3-fluoro-N-Boc-4-piperidone, a valuable intermediate for drug development programs.
Introduction: The Strategic Value of Fluorinated Piperidones
The strategic incorporation of fluorine atoms can dramatically enhance the pharmacological profile of bioactive molecules. In the context of the piperidine nucleus, fluorination can induce favorable conformational biases, modulate the pKa of the basic nitrogen, and block sites of metabolic oxidation.[1] N-Boc-4-piperidone is an ideal starting material for accessing these valuable structures due to the stability and utility of the tert-butoxycarbonyl (Boc) protecting group.
While various fluorination methods exist, direct electrophilic fluorination of the ketone offers a highly efficient route. This approach circumvents the need for multi-step sequences that might involve pre-functionalization. Modern electrophilic fluorinating agents, particularly those based on an N-F bond, have largely replaced hazardous reagents like elemental fluorine, offering greater safety, stability, and ease of handling.[3][4]
Selecting the Optimal Reagent: A Comparison
The success of an electrophilic fluorination hinges on the choice of the fluorine source. Two of the most effective and widely adopted reagents for the α-fluorination of ketones are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
| Reagent | Structure | Key Characteristics |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | A user-friendly, non-volatile, and stable crystalline solid.[5] It is a powerful electrophilic fluorine donor with a broad scope of reactivity and is soluble in polar solvents like acetonitrile and water.[6] |
| NFSI | N-Fluorobenzenesulfonimide | A stable, non-hygroscopic crystalline solid that is effective for fluorinating a wide variety of nucleophiles, including ketone enolates and silyl enol ethers.[7][8][9] |
For this protocol, Selectfluor® is chosen due to its exceptional safety profile, high reactivity under mild conditions, and commercial availability, making it a reliable choice for both small-scale discovery and larger-scale synthesis.[4][6]
The Underlying Mechanism: Enol-Mediated Fluorine Transfer
The electrophilic fluorination of a ketone proceeds through its enol or enolate tautomer.[10] In the presence of the ketone, an equilibrium exists between the keto and enol forms. The electron-rich double bond of the enol acts as the nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent. This concerted or stepwise process results in the formation of the C-F bond and the protonated α-fluoroketone, which is then neutralized during the workup.
Caption: Mechanism of electrophilic fluorination of N-Boc-4-piperidone.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of 3-fluoro-N-Boc-4-piperidone on a laboratory scale.
Materials and Equipment
| Reagents & Materials | Equipment |
| N-Boc-4-piperidone | Round-bottom flask (e.g., 100 mL) |
| Selectfluor® | Magnetic stirrer and stir bar |
| Acetonitrile (MeCN), anhydrous | Ice-water bath |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Deionized water | Rotary evaporator |
| Saturated sodium bicarbonate (NaHCO₃) solution | Glassware for column chromatography |
| Brine (saturated NaCl solution) | TLC plates (silica gel 60 F₂₅₄) |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | UV lamp for TLC visualization |
| Silica gel for column chromatography | NMR tubes and Mass Spec vials |
Critical Safety Precautions
Handling fluorinating agents requires strict adherence to safety protocols to minimize risk.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (double-gloving is recommended).[11] A face shield should be used when handling larger quantities.[11]
-
Ventilation: All operations involving Selectfluor® must be conducted in a certified chemical fume hood to prevent inhalation.[12]
-
Spill Management: In case of a spill, restrict access to the area, wear appropriate PPE, and contain the spill with a compatible absorbent material.[11]
-
Waste Disposal: Dispose of all chemical waste, including quenched reaction mixtures and contaminated materials, according to institutional and local environmental regulations.[10]
Step-by-Step Synthesis Procedure
The following workflow provides a comprehensive guide from reaction initiation to final product isolation.
Caption: Experimental workflow for the fluorination of N-Boc-4-piperidone.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 g, 5.02 mmol).
-
Add anhydrous acetonitrile (25 mL) and stir until the solid is completely dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
While stirring at 0 °C, add Selectfluor® (1.96 g, 5.52 mmol, 1.1 equivalents) to the reaction mixture in small portions over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product should have a slightly higher Rf than the starting material. The reaction is typically complete within 2-4 hours.
-
-
Aqueous Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the acetonitrile.
-
Dilute the residue with ethyl acetate (50 mL) and deionized water (30 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane, to isolate the pure 3-fluoro-N-Boc-4-piperidone.
-
-
Characterization:
Expected Results
| Parameter | Value |
| Starting Material | N-Boc-4-piperidone |
| Fluorinating Agent | Selectfluor® |
| Equivalents of Selectfluor® | 1.1 |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
| Product | 3-fluoro-N-Boc-4-piperidone |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction stalls, ensure the acetonitrile is anhydrous. The presence of water can interfere with the reaction. Gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, but may also increase the formation of byproducts.[17]
-
Formation of Difluorinated Byproduct: The formation of a 3,3-difluoro-N-Boc-4-piperidone byproduct can occur if an excess of Selectfluor® is used or if the reaction is left for an extended period.[10] Using a stoichiometric amount (1.0-1.1 equivalents) of the fluorinating agent is crucial for selectivity.[18]
-
Difficult Purification: The product and starting material can have similar polarities. Careful selection of the eluent system and using a long chromatography column can improve separation.
-
Alternative Workup: For removing boron-containing residues from the Selectfluor® counter-ion (BF₄⁻), repeated co-evaporation of the crude product with methanol can be effective, as this forms volatile trimethyl borate.[19]
Conclusion
This application note provides a validated and detailed protocol for the safe and efficient α-fluorination of N-Boc-4-piperidone using Selectfluor®. The method is high-yielding, uses a commercially available and easy-to-handle reagent, and proceeds under mild conditions. By following this guide, researchers in medicinal chemistry and drug development can reliably synthesize 3-fluoro-N-Boc-4-piperidone, a key intermediate for accessing novel fluorinated piperidine derivatives with potentially enhanced pharmacological properties.
References
- Safety and handling of fluorinated organic compounds - Benchchem. (n.d.). BenchChem.
- Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Decarboxylative fluorination of β-Ketoacids with N-Fluorobenzenesulfonimide (NFSI). (2017).
- Shimizu, M., & Hiyama, T. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.
- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025). Hairi.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). PubMed.
- Teare, H., et al. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. PubMed.
- Fluorine. (n.d.).
- Shimizu, M., & Hiyama, T. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025). ACS Publications.
- Fluorine Safety. (n.d.). Purdue University.
- Electrophilic fluorination. (n.d.). Wikipedia.
- Fluorination Chemistry Performed in a Modular Flow Reactor. (n.d.).
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. (n.d.). Alfa Chemistry.
- Mamat, C., et al. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (n.d.). PMC - NIH.
- Electrophilic fluorination of ketones with Selectfluor. (2025). Reddit.
- Selectfluor. (n.d.). Common Organic Chemistry.
- Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. (2024). PMC - NIH.
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal.
- The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate.
- Selectfluor™. (n.d.). Sigma-Aldrich.
- Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. (n.d.). PubMed.
- N-Fluorobenzenesulfonimide (NFSI). (n.d.). Organic Chemistry Portal.
- Selectfluor. (n.d.). Wikipedia.
- SelectFluor. (n.d.). Enamine.
- Temperature-dependent 1H NMR spectra of fluorine compound 8 measured... (n.d.). ResearchGate.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC.
- Synthesis of N-Boc 4-piperidone. (2022). ChemicalBook.
- Reaction workup. (2025). Reddit.
- Cas 679409-18-8,1-BOC-4-(3-FLUORO-PHENYLAMINO)-PIPERIDINE. (n.d.). lookchem.
- Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine. (n.d.). Benchchem.
- Recent advances in the synthesis of piperidones and piperidines. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group.
- Fluorine in medicinal chemistry. (n.d.).
- Organic & Biomolecular Chemistry. (2016). SciSpace.
Sources
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Selectfluor [commonorganicchemistry.com]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. SelectFluor - Enamine [enamine.net]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 9. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 11. benchchem.com [benchchem.com]
- 12. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vapourtec.com [vapourtec.com]
- 18. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
Application Note: Comprehensive Analytical Characterization of Tert-butyl 4,4-difluoropiperidine-1-carboxylate
Introduction
Tert-butyl 4,4-difluoropiperidine-1-carboxylate is a crucial building block in contemporary drug discovery and development. The introduction of fluorine atoms into piperidine rings is a widely recognized strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] Specifically, the gem-difluoro motif at the 4-position of the piperidine ring can significantly influence the compound's conformational preferences and basicity, which are critical parameters for its pharmacokinetic and pharmacodynamic profiles.[5]
Given its importance, the unambiguous characterization and stringent quality control of this compound are paramount. This application note provides a comprehensive guide to the analytical methodologies required for the structural elucidation and purity assessment of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating and are grounded in established analytical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural confirmation of this compound. The presence of ¹⁹F nuclei provides an additional layer of structural information through both direct observation and its coupling to neighboring ¹H and ¹³C nuclei.
Rationale for NMR Analysis
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of proton signals allows for the relative quantification of different proton groups.
-
¹³C NMR: Determines the number of non-equivalent carbons and their chemical environment. The large chemical shift range allows for the clear resolution of carbon signals. The presence of the C-F bond will result in characteristic splitting of the carbon signals.
-
¹⁹F NMR: Directly observes the fluorine nuclei, providing information about their chemical environment. The coupling between geminal fluorine atoms and adjacent protons is particularly informative for confirming the substitution pattern.
-
2D NMR (COSY, HSQC): These experiments are invaluable for unambiguously assigning proton and carbon signals by revealing their correlations.
Experimental Protocol: NMR Spectroscopy
1.2.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis is required.
-
Gently agitate the tube to ensure complete dissolution.
1.2.2. Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz | 376 MHz |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| Pulse Angle | 30° | 30° | 30° |
| Acquisition Time | 4 s | 1.5 s | 1 s |
| Relaxation Delay | 2 s | 2 s | 2 s |
| Number of Scans | 16 | 1024 | 64 |
1.2.3. Expected Spectral Features
-
¹H NMR: The spectrum will show signals for the tert-butyl protons (a singlet around 1.4 ppm) and the piperidine ring protons. The protons on the carbons adjacent to the fluorine-substituted carbon (C3 and C5) will appear as complex multiplets due to coupling with both protons and fluorine. The protons on C2 and C6 will also be multiplets.
-
¹³C NMR: The spectrum will display a characteristic triplet for the C4 carbon due to coupling with the two fluorine atoms. The carbons adjacent to C4 (C3 and C5) will also show coupling to fluorine. The tert-butyl carbons and the carbonyl carbon of the Boc group will also be visible.
-
¹⁹F NMR: A single resonance, likely a triplet of triplets or a more complex multiplet due to coupling with the adjacent protons on C3 and C5, is expected.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for confirming the molecular weight of this compound and for providing structural information through the analysis of its fragmentation patterns. Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be employed.
Rationale for MS Analysis
-
Molecular Ion Confirmation: Provides the most accurate determination of the molecular weight, confirming the elemental composition.
-
Fragmentation Pattern: The fragmentation of the molecule under ionization provides valuable structural information. For Boc-protected amines, characteristic neutral losses are often observed.[4][5][6]
-
Purity Assessment: When coupled with a chromatographic technique (LC or GC), MS can be used to identify and quantify impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds.
2.2.1. Sample Preparation
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
2.2.2. LC-MS Parameters
| Parameter | Value |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Scan Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
2.2.3. Expected Fragmentation
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 222.2. Characteristic fragment ions corresponding to the loss of isobutylene (56 Da) to give an ion at m/z 166.1, and the loss of the entire tert-butoxycarbonyl group (100 Da) to give an ion at m/z 122.1 are anticipated.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is suitable for volatile and thermally stable compounds. A key consideration for Boc-protected amines is their potential for thermal degradation in the GC inlet.[4]
2.3.1. Sample Preparation
-
Prepare a solution of the compound at a concentration of 100-500 µg/mL in a volatile organic solvent like ethyl acetate or dichloromethane.
2.3.2. GC-MS Parameters
| Parameter | Value |
| GC System | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C (optimization may be required to minimize degradation) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
| Ion Source Temp. | 230 °C |
2.3.3. Expected Fragmentation
The molecular ion may be weak or absent in EI-MS. The fragmentation pattern will likely be dominated by the loss of a tert-butyl radical (m/z 57) and the loss of isobutylene (m/z 56). The base peak is often the tert-butyl cation at m/z 57.
Chromatographic Purity Assessment: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
3.1.1. Rationale
HPLC with UV detection is a robust and widely used method for purity analysis and quantification of non-volatile organic compounds.
3.1.2. HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3.1.3. System Suitability
Before sample analysis, the system suitability should be verified by injecting a standard solution multiple times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
Gas Chromatography (GC) Protocol
3.2.1. Rationale
GC with a Flame Ionization Detector (FID) is an excellent method for assessing the purity of volatile compounds and for detecting volatile impurities.
3.2.2. GC Parameters
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.32 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
3.2.3. System Suitability
Similar to HPLC, system suitability should be established to ensure the reliability of the results.
Visualizations
Analytical Workflow
Caption: Overall analytical workflow for the characterization of the target compound.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation of this compound.
Summary and Conclusion
This application note has outlined a multi-technique approach for the comprehensive characterization of this compound. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation and fragmentation analysis, and chromatography for purity assessment provides a robust framework for ensuring the quality and identity of this important synthetic building block. The provided protocols offer a solid starting point for method development and can be adapted to specific laboratory instrumentation and requirements. Adherence to these analytical principles will ensure high confidence in the quality of the material used in subsequent research and development activities.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link][1][2][3][4]
-
Di Vona, M. L., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 26(15), 4465. [Link][5]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Saito, K., et al. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Journal of Analytical Toxicology, 42(8), 563-569. [Link][4]
-
Srinivasu, K., et al. (2009). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(6), 922-933. [Link][6]
-
Royal Society of Chemistry. (2014). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]
-
Macmillan Group, Princeton University. Supplementary Information. [Link]
-
Beilstein Journals. Experimental Procedures. [Link]
-
PubMed. (2009). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link][6]
-
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of Fluorinated Piperidine Analogs for CNS Research
Introduction: The Strategic Imperative of Fluorine in CNS Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs.[1] When developing therapeutics for the Central Nervous System (CNS), the introduction of fluorine atoms to this ubiquitous heterocycle offers a powerful strategy to modulate key pharmacological properties.[2] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its biological target.[3][4][5] For instance, strategic fluorination can enhance blood-brain barrier (BBB) penetration, a critical hurdle for CNS drug candidates, and can also be used to fine-tune the basicity (pKa) of the piperidine nitrogen, which can mitigate off-target effects such as hERG channel affinity, a common cause of cardiac toxicity.[6][7][8]
Despite their immense potential, the synthesis of fluorinated piperidines presents significant challenges.[1][3] Traditional fluorination methods often lack regioselectivity and can be incompatible with complex molecular architectures.[9] This guide provides a detailed exploration of modern, field-proven synthetic strategies to access these valuable compounds, offering step-by-step protocols and explaining the rationale behind key experimental choices. We will delve into both the construction of the piperidine ring from fluorinated precursors and the direct fluorination of pre-existing piperidine scaffolds.
Strategic Approaches to Fluorinated Piperidine Synthesis
The synthesis of fluorinated piperidine analogs can be broadly categorized into two main strategies:
-
Building from Fluorinated Precursors: This approach involves the cyclization of acyclic or heterocyclic precursors that already contain the desired fluorine atom(s). A prominent example is the hydrogenation of readily available fluoropyridines.
-
Direct Fluorination of Piperidine Scaffolds: This strategy introduces fluorine directly onto a pre-formed piperidine or dihydropyridine ring system using electrophilic or nucleophilic fluorinating agents. This is often referred to as late-stage fluorination.[10]
The choice of strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the overall complexity of the target molecule.
Caption: Overview of synthetic strategies for fluorinated piperidines.
Protocol 1: Synthesis of cis-3-Fluoropiperidine via Hydrogenation of 3-Fluoropyridine
This protocol details a robust method for the synthesis of cis-3-fluoropiperidine through the heterogeneous hydrogenation of commercially available 3-fluoropyridine. This approach is advantageous due to the low cost of the starting material and the operational simplicity of the reaction.[11] A key challenge in the hydrogenation of fluoropyridines is the competing hydrodefluorination pathway, which leads to the formation of non-fluorinated piperidine.[1] The use of a palladium catalyst in the presence of a strong Brønsted acid has been shown to suppress this side reaction and favor the desired fluorinated product.[11]
Reaction Scheme:
Caption: Catalytic hydrogenation of 3-fluoropyridine.
Materials and Equipment:
| Material/Equipment | Specifications |
| 3-Fluoropyridine | >98% purity |
| Palladium hydroxide on carbon | 20 wt% Pd(OH)₂/C |
| Methanol (MeOH) | Anhydrous |
| Hydrochloric acid (HCl) | 37% aqueous solution |
| Hydrogen gas (H₂) | High purity |
| High-pressure autoclave | Capable of sustaining >50 bar |
| Magnetic stirrer with hotplate | |
| Standard glassware | Round-bottom flasks, beakers, etc. |
| Rotary evaporator | |
| pH meter or pH paper |
Step-by-Step Procedure:
-
Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 g, 10.3 mmol).
-
Solvent and Catalyst Addition: Add methanol (20 mL) and 20 wt% Pd(OH)₂/C (100 mg, 10 wt% of substrate).
-
Acidification: Carefully add concentrated aqueous HCl (0.86 mL, 10.3 mmol, 1.0 equiv.). The addition of a strong acid is crucial to protonate the pyridine and the resulting piperidine, which helps to prevent catalyst poisoning and hydrodefluorination.[11]
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 bar of H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Work-up: Carefully depressurize the autoclave and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as the hydrochloride salt.
-
Purification (Optional): The resulting cis-3-fluoropiperidine hydrochloride is often of sufficient purity for subsequent reactions. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be employed. The cis diastereoselectivity is a common outcome in the hydrogenation of substituted pyridines.[11]
-
Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity. NMR analysis is particularly important for confirming the stereochemistry of the product.[12][13]
Protocol 2: Electrophilic Fluorination of a Piperidine Precursor
This protocol describes the synthesis of a 3-fluoropiperidine derivative via electrophilic fluorination of an enamine precursor. Electrophilic fluorination is a powerful technique for introducing fluorine into electron-rich systems.[7] A variety of electrophilic fluorinating agents are commercially available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most common.[7][14] This method is particularly useful for accessing fluorinated piperidines with specific substitution patterns that may be difficult to obtain through other routes.
Conceptual Workflow:
Caption: Workflow for electrophilic fluorination of a piperidine precursor.
Materials and Equipment:
| Material/Equipment | Specifications |
| N-Boc-4-piperidone | >98% purity |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.0 M solution in THF |
| N-Fluorobenzenesulfonimide (NFSI) | >98% purity |
| Tetrahydrofuran (THF) | Anhydrous |
| Saturated aqueous NH₄Cl | |
| Saturated aqueous NaHCO₃ | |
| Brine | |
| Anhydrous MgSO₄ or Na₂SO₄ | |
| Standard glassware | |
| Magnetic stirrer | |
| Low-temperature cooling bath | (e.g., dry ice/acetone) |
Step-by-Step Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: To the cooled THF, add N-Boc-4-piperidone (2.0 g, 10.0 mmol). While stirring, slowly add LiHMDS (1.0 M solution in THF, 11.0 mL, 11.0 mmol, 1.1 equiv.) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The choice of a non-nucleophilic base like LiHMDS is critical to avoid side reactions with the ketone.
-
Fluorination: In a separate flask, dissolve NFSI (3.47 g, 11.0 mmol, 1.1 equiv.) in anhydrous THF (20 mL). Add this solution dropwise to the enolate solution at -78 °C over 20 minutes. NFSI serves as an electrophilic fluorine source ("F⁺").[7]
-
Reaction Quenching: After stirring at -78 °C for 2 hours, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Boc-3-fluoro-4-piperidone.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry.
Conclusion and Future Outlook
The protocols detailed above represent two robust and versatile strategies for the synthesis of fluorinated piperidine analogs. The hydrogenation of fluoropyridines offers a direct and cost-effective route to simple fluorinated piperidines, while electrophilic fluorination provides a means to access more complex and specifically substituted analogs.[11][15] The continued development of novel fluorination reagents and catalytic systems, including methods for late-stage fluorination, will undoubtedly expand the synthetic toolbox for medicinal chemists.[10] These advancements will facilitate the exploration of a wider range of chemical space and accelerate the discovery of new and improved CNS therapeutics.[4][16]
References
-
Schaffner, A.-S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
-
National Center for Biotechnology Information (2024). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PubMed Central. Available at: [Link]
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available at: [Link]
-
University of Münster (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster News. Available at: [Link]
-
Pezzetta, D., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
-
Prakash, G. K. S., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters. Available at: [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]
-
Pal, S., & Kumar, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2024). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central. Available at: [Link]
-
Pharmaceutical Technology (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]
-
MDPI (2022). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. MDPI Books. Available at: [Link]
-
Royal Society of Chemistry (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]
-
ResearchGate (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]
-
MDPI (2024). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2016). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PubMed Central. Available at: [Link]
-
ResearchGate (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. Available at: [Link]
-
Wikipedia. Electrophilic fluorination. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. Available at: [Link]
-
ResearchGate (2019). Fluorinated Heterocycles. ResearchGate. Available at: [Link]
-
Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
National Center for Biotechnology Information (2014). Late-Stage Fluorination: From Fundamentals to Application. PubMed Central. Available at: [Link]
-
PubMed (2007). Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. Available at: [Link]
-
ResearchGate (2010). Convenient Electrophilic Fluorination of Functionalized Aryl and Heteroaryl Magnesium Reagents. ResearchGate. Available at: [Link]
-
ResearchGate (2019). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
R Discovery (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. R Discovery. Available at: [Link]
-
Autechaux, S. (n.d.). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Autechaux. Available at: [Link]
-
ResearchGate (2016). The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
ACS Publications (2022). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. Available at: [Link]
-
ResearchGate (2019). Application of the all-cis-(multi)fluorinated piperidine building... ResearchGate. Available at: [Link]
-
PubMed (2006). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. Available at: [Link]
-
National Center for Biotechnology Information (2013). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. PubMed Central. Available at: [Link]
-
Semantic Scholar (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. Available at: [Link]
-
Bentham Science (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science. Available at: [Link]
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 10. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Leveraging Tert-butyl 4,4-difluoropiperidine-1-carboxylate for Enhanced Fragment-Based Drug Discovery
Introduction: The Intersection of Fluorine Chemistry and Fragment-Based Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, prized for its efficiency in exploring chemical space and its ability to produce highly optimized lead compounds.[1][2] The core principle of FBDD is to identify low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target and then, guided by structural biology, elaborate these hits into potent, drug-like molecules.[1][3]
In parallel, the strategic incorporation of fluorine into drug candidates has become an indispensable tool in medicinal chemistry.[4] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and conformational profile.[5][6][7]
This application note details the strategic use of Tert-butyl 4,4-difluoropiperidine-1-carboxylate , a privileged fragment that marries the benefits of the robust piperidine scaffold with the versatile properties of fluorine. We will explore its intrinsic advantages and provide detailed protocols for its integration into a comprehensive FBDD campaign, from initial screening to hit-to-lead optimization.
The Strategic Advantage of the 4,4-Difluoropiperidine Motif
The utility of this compound in FBDD stems from two key features: the physicochemical impact of the gem-difluoro group and its function as a superb analytical probe.
-
Modulation of Physicochemical and Pharmacokinetic Properties:
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7] Replacing a metabolically labile C-H₂ group at the 4-position of the piperidine ring with a CF₂ group effectively blocks a common site of metabolism, which can increase a drug's half-life.[6]
-
pKa Modulation: The potent electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen, making it less basic.[6] This modulation can be critical for optimizing cell permeability and reducing off-target effects, such as hERG channel binding.
-
Conformational Control: The gem-difluoro substitution can induce a specific ring pucker in the piperidine scaffold, potentially locking the fragment into a more biologically active conformation for enhanced binding affinity.[4]
-
Binding Interactions: While a weak hydrogen bond acceptor, the polarized C-F bonds can engage in favorable electrostatic and dipole-dipole interactions with protein targets, contributing to binding affinity.[5]
-
-
An Ideal Probe for ¹⁹F-NMR Screening:
-
The most significant advantage of using fluorinated fragments is their compatibility with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] Since fluorine is absent in biological systems, ¹⁹F-NMR provides a clean and sensitive detection window, free from the background signal that can complicate traditional ¹H-NMR experiments.[8][10] This enables a highly efficient screening paradigm.
-
Physicochemical Profile: this compound
This fragment is a versatile building block, "poised" for medicinal chemistry elaboration.[11] The tert-butyloxycarbonyl (Boc) protecting group provides stability during initial screening and can be readily removed under acidic conditions to reveal a secondary amine, which serves as a reactive handle for subsequent chemical modifications.[12][13]
| Property | Value | Reference |
| CAS Number | 281652-10-6 | [14] |
| Molecular Formula | C₁₀H₁₇F₂NO₂ | [14] |
| Molecular Weight | 221.24 g/mol | [14] |
| Appearance | Colorless liquid / Light-yellow solid | [14][15] |
| Solubility | Soluble in common organic solvents (e.g., ether, toluene); insoluble in water. | [14] |
FBDD Campaign Workflow & Protocols
A successful FBDD campaign is a multi-step process that relies on the integration of complementary biophysical techniques to ensure the identification and validation of genuine hits.
Caption: High-level workflow for an FBDD campaign using fluorinated fragments.
Protocol 3.1: Primary Screening via ¹⁹F-NMR Spectroscopy
This protocol describes a ligand-observed ¹⁹F-NMR experiment, which is highly sensitive for detecting weak binding events.[8] The key principle is that a fragment's ¹⁹F NMR signal may broaden or shift upon binding to the target protein.
Materials:
-
Target Protein: Stock solution at 50-100 µM in an appropriate NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) with 10% D₂O.
-
Fragment Library: DMSO-d₆ stock solutions of individual fluorinated fragments or cocktails. For this compound, a 100 mM stock is suitable.
-
NMR Spectrometer: Equipped with a cryoprobe for enhanced sensitivity.[11]
Methodology:
-
Sample Preparation (Cocktails): To maximize throughput, prepare cocktails of 5-10 fluorinated fragments in DMSO-d₆.[9][16] Ensure the ¹⁹F chemical shifts of the fragments in each cocktail are well-resolved to allow for unambiguous signal assignment.
-
Reference Spectrum: For each cocktail, acquire a reference ¹⁹F-NMR spectrum containing the fragment mix (final concentration ~200 µM each) in the NMR buffer without the target protein.
-
Target Spectrum: Prepare a second set of samples identical to the reference set, but including the target protein at a final concentration of 10-20 µM.
-
Data Acquisition: Acquire ¹⁹F-NMR spectra for all samples.
-
Data Analysis: Compare the target spectrum to the reference spectrum for each cocktail. A significant reduction in peak intensity (line broadening) or a chemical shift perturbation for a specific fragment indicates a potential binding event ("hit").
-
Hit Deconvolution: If a hit is identified from a cocktail, screen each fragment from that cocktail individually to identify the specific binder.
Causality: The absence of endogenous ¹⁹F signals in proteins makes this a "background-free" technique, allowing for the confident detection of very weak interactions that might be missed by other methods.[8] This high signal-to-noise ratio is the core reason for its power in FBDD.
Protocol 3.2: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)
It is critical to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives.[1][11] SPR is an excellent choice as it provides quantitative data on binding affinity and kinetics.[17][18]
Materials:
-
SPR Instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5 chip for amine coupling).
-
Target Protein: High-purity protein for immobilization.
-
Confirmed Fragment Hits from NMR screen.
-
Running Buffer: (e.g., HBS-EP+).
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry. Leave one flow cell blank to serve as a reference channel.
-
Fragment Titration: Prepare a series of dilutions for each hit fragment (e.g., from 1 mM down to 1 µM) in the running buffer.
-
Binding Analysis: Inject the fragment solutions over the target and reference flow cells at a constant flow rate. Record the binding response in real-time.
-
Data Processing: Subtract the reference channel signal from the target channel signal to obtain specific binding sensorgrams.
-
Affinity Determination: Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).
Causality: SPR provides direct evidence of a physical interaction between the fragment and the immobilized target, confirming the NMR result.[18] It also yields a quantitative Kᴅ value, which is essential for calculating ligand efficiency and prioritizing hits for structural studies.[18]
Protocol 3.3: Structural Characterization via X-ray Crystallography
Obtaining a high-resolution crystal structure of the fragment bound to the target is the ultimate goal of the hit identification phase.[3] This provides a definitive map of the binding site and interaction points, which is invaluable for the subsequent optimization phase.[1][17]
Methodology (High-Level):
-
Co-crystallization/Soaking: Set up crystallization trials for the target protein in the presence of a high concentration (e.g., 5-10 mM) of the validated hit fragment. Alternatively, soak existing protein crystals in a solution containing the fragment.
-
Data Collection: Harvest suitable crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the protein-fragment complex structure using molecular replacement and subsequent refinement.
-
Binding Mode Analysis: Carefully analyze the resulting electron density maps to confirm the fragment's binding pose, orientation, and specific interactions with the protein.
Causality: A crystal structure provides unambiguous proof of binding and reveals the precise orientation of the fragment in the active site.[3] This structural information is the foundation for a rational, structure-guided hit-to-lead campaign.[19]
Hit-to-Lead Optimization Strategies
Once a fragment like deprotected 4,4-difluoropiperidine is validated and its binding mode is understood, the optimization phase begins. The goal is to increase binding affinity and improve drug-like properties.[2][20]
Caption: Common strategies for evolving a fragment hit into a lead compound.
Vector Analysis and Fragment Growth
For this compound, the most straightforward optimization strategy is fragment growing .[2] After Boc deprotection, the secondary amine at the 1-position provides a perfect chemical handle or "vector" for synthetic elaboration. Guided by the crystal structure, chemists can design and synthesize new analogs where moieties are added from this position to engage with nearby pockets or residues in the protein binding site.
Example Synthetic Elaboration (Reductive Amination):
-
Deprotection: Treat this compound with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield 4,4-difluoropiperidine hydrochloride.[12][13]
-
Reductive Amination: React the resulting secondary amine with a desired aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form a new C-N bond, effectively "growing" the fragment.[13]
Data Interpretation and Hit Prioritization
Not all hits are created equal. Ligand Efficiency (LE) is a critical metric used to normalize binding affinity for the size of the molecule (typically by heavy atom count, HAC). It helps identify fragments that have the most potent binding per atom, making them more promising starting points for optimization.[18]
LE = (1.37 * pKᴅ) / HAC
| Fragment ID | Kᴅ (µM) | MW ( g/mol ) | HAC | pKᴅ | Ligand Efficiency (LE) |
| Boc-4,4-DF-Pip | 500 | 221.24 | 15 | 3.30 | 0.30 |
| Fragment X | 800 | 140.10 | 10 | 3.10 | 0.42 |
| Fragment Y | 200 | 280.50 | 20 | 3.70 | 0.25 |
In this hypothetical example, although Fragment Y has the best affinity (lowest Kᴅ), Fragment X has a superior Ligand Efficiency, making it a potentially more efficient starting point for optimization.
Case Study Synopsis: The 4,4-Difluoropiperidine Scaffold in Action
The 4,4-difluoropiperidine scaffold is not merely a theoretical tool; it is a validated component of advanced drug candidates. For instance, extensive research has been conducted on 4,4-difluoropiperidine derivatives as potent and selective antagonists for the Dopamine D4 receptor, which is a target for neurological and psychiatric disorders.[13][21] In these studies, the scaffold served as a core element, with modifications made elsewhere on the molecule to optimize potency and selectivity, demonstrating its utility as a foundational piece in drug design.[21]
Conclusion
This compound is a high-value fragment for any FBDD campaign. Its gem-difluoro group offers intrinsic medicinal chemistry advantages, while simultaneously providing a powerful ¹⁹F-NMR handle for efficient and sensitive primary screening. The Boc-protected amine offers a clear and convenient vector for structure-guided elaboration. By integrating this fragment into a rigorous workflow of NMR screening, orthogonal validation, and structural biology, researchers can significantly enhance the probability of discovering novel, high-quality lead compounds.
References
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH. (n.d.).
- Fragment Screening | Drug Discovery. (n.d.).
- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (n.d.).
- Fluorine Fragment Cocktails in Fragment-Based Drug Discovery | Computational Chemistry | Blog | Life Chemicals. (2024, March 23).
- 4,4-Difluoropiperidine hydrochloride: properties, applications and safety - ChemicalBook. (2023, December 13).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6).
- Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2025, August 6).
- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.).
- Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (n.d.).
- Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed. (2013, October 11).
- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3).
- CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents. (n.d.).
- The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening - DTU Research Database. (2020, November 27).
- 4,4-Difluoropiperidine Hydrochloride: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 31).
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents. (n.d.).
- 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester - ChemBK. (2024, April 9).
- Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. (2021, December 9).
- The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. (n.d.).
- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv. (n.d.).
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed Central. (n.d.).
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. (2020, February 18).
- Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. - ResearchGate. (n.d.).
Sources
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester [chembk.com]
- 15. nbinno.com [nbinno.com]
- 16. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Boc Deprotection of 4,4-Difluoropiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4,4-Difluoropiperidine and the Role of Boc Protection
The 4,4-difluoropiperidine moiety is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, modulate basicity (pKa), and improve cell membrane permeability, thereby favorably impacting the overall pharmacokinetic and pharmacodynamic profile of a molecule.[1][2][3] The gem-difluoro group, positioned at a non-metabolically active site, serves as a bioisostere for a carbonyl group or can lock the piperidine ring in a specific conformation, which can be crucial for target engagement.
The synthesis of complex molecules bearing this scaffold often necessitates the use of protecting groups for the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its robustness under various synthetic conditions, including nucleophilic attack and catalytic hydrogenation, and its facile removal under acidic conditions.[4] The efficient and clean cleavage of the Boc group is a critical step in the final stages of synthesis or for further derivatization. This application note provides a detailed guide to the Boc deprotection of 4,4-difluoropiperidine derivatives, focusing on the most common and reliable acidic protocols.
The Influence of Gem-Difluorination on Boc Deprotection
The presence of two electron-withdrawing fluorine atoms at the 4-position of the piperidine ring reduces the electron density on the nitrogen atom. This inductive effect lowers the basicity of the piperidine nitrogen, which can influence the kinetics of the acid-catalyzed Boc deprotection.[1][5] While the fundamental mechanism of deprotection remains the same, the rate of the initial protonation step may be affected. However, for practical synthetic purposes, standard acidic deprotection conditions are generally effective.
Core Deprotection Protocols
The most common and effective methods for the deprotection of N-Boc-4,4-difluoropiperidine involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly effective method for Boc deprotection, typically proceeding to completion within a short timeframe at room temperature.[4][6]
Mechanism of TFA-Mediated Boc Deprotection
The deprotection proceeds via an acid-catalyzed cleavage of the carbamate.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Procedure:
-
Dissolution: Dissolve N-Boc-4,4-difluoropiperidine (1.0 equiv.) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.[7]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).
-
The resulting product is the trifluoroacetate salt of 4,4-difluoropiperidine, which can often be used directly in the next step.
-
For isolation of the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is another robust and widely used protocol, often favored for its cost-effectiveness and the tendency of the product to precipitate as the hydrochloride salt, simplifying isolation.[8][9][10] A 4M solution of HCl in dioxane is commercially available and commonly used.[10][11][12]
Experimental Procedure:
-
Reaction Setup: Dissolve N-Boc-4,4-difluoropiperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or use it neat if it is an oil. Place it in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. In many cases, the hydrochloride salt of the deprotected amine will precipitate out of the solution.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Isolation:
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities. Dry the solid under vacuum to obtain the 4,4-difluoropiperidine hydrochloride.[13]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The crude product can be triturated with diethyl ether to induce solidification and then filtered.
-
Data Summary of Deprotection Protocols
| Protocol | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| TFA/DCM | 20-50% TFA | Dichloromethane (DCM) | Room Temp | 0.5 - 4 h | >95% | Highly effective, volatile, and easy to remove.[4] | Harshly acidic, may cleave other acid-labile groups.[4] |
| HCl/Dioxane | 4M HCl | 1,4-Dioxane, Ethyl Acetate, Methanol | Room Temp | 0.5 - 4 h | >95% | Cost-effective, product often precipitates as the HCl salt.[4] | Dioxane is a peroxide-former and has health concerns. |
Experimental Workflow Visualization
Sources
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
Scale-up synthesis of Tert-butyl 4,4-difluoropiperidine-1-carboxylate
An Application Note for the Scale-Up Synthesis of Tert-butyl 4,4-difluoropiperidine-1-carboxylate
Introduction: The Strategic Importance of Fluorinated Piperidines
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable physicochemical properties and its presence in numerous approved drugs.[1] The strategic incorporation of fluorine atoms into this structure can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Specifically, the gem-difluoro motif at the 4-position of the piperidine ring is a valuable feature in modern drug design, offering a stable, isosteric replacement for a carbonyl group while modulating the basicity of the ring nitrogen.[1][3]
This compound is a key building block for accessing these advanced molecular architectures.[3][4][5] It serves as a precursor for a variety of complex pharmaceutical intermediates, including potent antagonists for the Dopamine 4 (D4) receptor.[3][6] This application note provides a detailed, field-tested protocol for the scale-up synthesis of this valuable compound, moving from bench-scale procedures to a process suitable for producing multi-gram to kilogram quantities. Our focus is on addressing the practical challenges of the key deoxofluorination step, emphasizing process safety, reaction optimization, and analytical validation.
Overall Synthetic Strategy
The synthesis is a straightforward yet challenging two-step process commencing with the commercially available N-Boc-4-piperidone. The critical transformation is the conversion of the ketone to a geminal difluoride, followed by purification to yield the final product.
Caption: High-level overview of the synthetic route.
The Core Transformation: Deoxofluorination of Ketones
The conversion of a carbonyl group to a geminal difluoride is a powerful transformation in organofluorine chemistry. The most common reagents for this purpose are dialkylaminosulfur trifluorides.
Choice of Fluorinating Reagent
-
Diethylaminosulfur Trifluoride (DAST): DAST is the classic and most widely referenced reagent for converting ketones into geminal difluorides.[7][8][9] It is highly effective but presents significant safety challenges, especially on a larger scale. Its thermal instability and high reactivity with water demand stringent handling protocols.[10][11][12]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Deoxo-Fluor is a more thermally stable alternative to DAST, making it a safer choice for scale-up operations.[9] While often used interchangeably, its reactivity can differ, sometimes requiring higher temperatures or longer reaction times.
-
PyFluor® (2-Pyridinesulfonyl Fluoride): PyFluor is another stable and selective deoxyfluorination reagent.[13] It is particularly noted for its high selectivity for alcohols over carbonyls, which is a key consideration in multifunctional substrates, though less critical for this specific synthesis.[14]
-
Sulfur Tetrafluoride (SF₄): While highly effective, SF₄ is a toxic gas that requires specialized equipment, limiting its use outside of dedicated industrial facilities.[5]
For this guide, we will detail the protocol using DAST , as it remains a common laboratory choice, and the rigorous safety procedures required for its use are instructive for handling all energetic fluorinating agents.
Reaction Mechanism: DAST-Mediated Fluorination
The mechanism for the fluorination of ketones with DAST is believed to proceed through initial activation of the carbonyl oxygen by the electrophilic sulfur atom of DAST. This is followed by the transfer of a fluoride ion. The resulting intermediate undergoes elimination and a second fluoride transfer to yield the geminal difluoride product.[15][16]
Caption: Proposed mechanism for ketone deoxofluorination with DAST.
Critical Safety Protocols for Scale-Up with DAST
Handling DAST requires unwavering adherence to safety protocols. Its potential for violent, exothermic decomposition, particularly when heated above 50°C, and its violent reaction with water to produce highly toxic hydrogen fluoride (HF), cannot be overstated.[10][11][17][18]
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (argon or nitrogen) to prevent contact with moisture.[19]
-
Temperature Control: Use a calibrated jacketed reactor or a cryostat for precise temperature control. DAST should always be added slowly to the cooled reaction mixture to manage the exotherm.
-
Material Compatibility: Use Teflon (PTFE) or polyethylene labware for handling DAST. Avoid glass syringes with metal needles for transfers. Ensure the reactor is free of cracks or stars.
-
Ventilation: All work must be performed in a high-performance chemical fume hood.[10]
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory: flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty neoprene or butyl rubber gloves.[12][17]
-
Quenching Strategy: Plan the quench procedure before starting. The quench should be performed at low temperatures by slowly adding the reaction mixture to a well-stirred, cooled quenching solution (e.g., saturated sodium bicarbonate). Never add water or quenching solution directly to the neat DAST or the concentrated reaction mixture.
-
HF Exposure: Keep a calcium gluconate tube readily accessible in case of skin contact with HF, which can be generated during the reaction or workup. All personnel must be trained on its use.
Detailed Scale-Up Protocol
This protocol describes a 100-gram scale synthesis. Adjustments may be required based on available equipment and specific batch requirements.
Part 1: Synthesis of this compound
| Reagent/Material | Chemical Formula | M.W. | Amount | Moles | Equivalents |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 100.0 g | 0.502 | 1.0 |
| DAST | C₄H₁₀F₃NS | 161.19 | 129.4 g (106 mL) | 0.803 | 1.6 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 1000 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~1000 mL | - | - |
| Brine | NaCl (aq) | - | 500 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~50 g | - | - |
Equipment:
-
2L 3-neck jacketed reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel (500 mL).
-
Cryostat or large cooling bath.
-
Separatory funnel (2L).
-
Rotary evaporator.
Procedure:
-
Reactor Setup: Assemble the 2L jacketed reactor system. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Charge Starting Material: Charge the reactor with N-Boc-4-piperidone (100.0 g) and anhydrous dichloromethane (1000 mL).
-
Cooling: Begin stirring and cool the reactor contents to -78 °C using the cryostat (a dry ice/acetone bath can be used as an alternative, but is harder to control).
-
DAST Addition: Slowly add DAST (106 mL) to the cooled reaction mixture via the addition funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below -65 °C throughout the addition. A significant exotherm indicates the addition is too fast.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or GC-MS. The starting material (ketone) should be consumed, and a new, less polar spot (product) should appear.
-
Quenching: In a separate 4L beaker or reactor, prepare a well-stirred solution of saturated sodium bicarbonate (~1000 mL) cooled in an ice bath. Very slowly and carefully , transfer the reaction mixture into the bicarbonate solution via cannula or a wide-bore tube. Vigorous gas evolution (CO₂) will occur. Control the rate of addition to keep the foaming manageable and the temperature of the quenching pot below 20 °C.
-
Work-up: Once the quench is complete and gas evolution has ceased, transfer the mixture to a 2L separatory funnel. Separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Washing: Combine all organic layers and wash sequentially with water (1 x 500 mL) and brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Part 2: Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Slurry and Load: Adsorb the crude oil onto a small amount of silica gel.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%). The product is significantly less polar than any residual starting material.
-
Fractions: Collect fractions and analyze by TLC. Combine the pure fractions.
-
Final Concentration: Concentrate the pure fractions under reduced pressure to yield this compound as a colorless oil or a white to off-white solid.
Expected Results & Characterization
| Parameter | Typical Value |
| Yield | 75-85% (84 g - 95 g) |
| Appearance | Colorless oil to white solid |
| Purity (by GC/HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.65 (t, 4H), ~2.05 (m, 4H), 1.47 (s, 9H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~-93.5 (t) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~154.5, 121.5 (t), 41.5 (t), 34.5 (t), 28.4 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. DAST degradation due to moisture. 3. Formation of vinyl fluoride side-product via elimination.[7][16] | 1. Increase reaction time or allow warming for longer. 2. Ensure all reagents, solvents, and glassware are scrupulously dry. 3. Maintain low temperature during addition and initial reaction phase. |
| Difficult Quench | 1. Quench performed too quickly or at too high a temperature. 2. Insufficient quenching agent. | 1. Slow the rate of addition into the quenching solution significantly. Ensure the quenching solution is well-chilled and stirred. 2. Use a larger volume of saturated NaHCO₃. |
| Product Contaminated with Starting Material | Incomplete reaction. | Re-subject the mixed fractions to the reaction conditions or improve chromatographic separation. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. The key to a successful and safe scale-up lies in the meticulous control of reaction parameters, particularly temperature, and an unwavering commitment to safety protocols when handling energetic fluorinating reagents like DAST. By following these guidelines, research and development laboratories can confidently produce this valuable fluorinated building block in sufficient quantities for advanced drug discovery programs.
References
-
Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms - Reddit. (2020). Reddit. [Link]
-
Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465–7469. [Link]
-
Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. (2020). Organic Chemistry Portal. [Link]
-
Exploring the Synthesis Applications of Boc-Protected Piperidine Propanoic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (2015). The Doyle Group, Princeton University. [Link]
-
Fluorination with aminosulfuranes. (n.d.). Wikipedia. [Link]
- Preparation method of 4, 4-difluoropiperidine hydrochloride. (2020).
-
Ketone to Difluoro - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Couturier, C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. [Link]
-
Diethylaminosulfur trifluoride. (n.d.). Organic Syntheses Procedure. [Link]
-
Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. (2020). ResearchGate. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). SpringerLink. [Link]
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (2015). ResearchGate. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2018). National Institutes of Health (NIH). [Link]
-
4-Amino-1-Boc-piperidine. (n.d.). PubChem. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (n.d.). Organic Syntheses Procedure. [Link]
- 4,4-difluoro-piperidine-compounds. (2013).
-
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. (n.d.). PubChem. [Link]
-
N-(tert-butoxycarbonyl)piperidine. (n.d.). PubChem. [Link]
-
Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020). PubMed Central. [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. (2025). ChemRxiv. [Link]
-
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2015). ResearchGate. [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2020). MDPI. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. innospk.com [innospk.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. PyFluor - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 17. fishersci.de [fishersci.de]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 4,4-difluoropiperidine-1-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of Tert-butyl 4,4-difluoropiperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthetic transformation. The following sections provide in-depth answers to frequently asked questions and a troubleshooting guide to address common experimental challenges, ensuring you can achieve optimal, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, from reaction principles to reagent selection.
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent method for synthesizing this compound is through the geminal difluorination (or deoxofluorination) of its ketone precursor, Tert-butyl 4-oxopiperidine-1-carboxylate.[1][2] This reaction directly converts the C=O bond of the ketone at the 4-position into a C-F₂ bond using a specialized fluorinating agent.
Caption: Simplified mechanism of ketone deoxofluorination.
Part 2: Troubleshooting Guide
This guide is formatted to help you quickly identify and solve problems encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted Tert-butyl 4-oxopiperidine-1-carboxylate after the expected reaction time.
| Potential Cause | Explanation & Recommended Solution |
| 1. Inactive Fluorinating Reagent | DAST and its analogues are highly sensitive to moisture and can degrade over time, especially if not stored properly under an inert atmosphere. [3]Older DAST samples may appear orange or brown, indicating decomposition. Solution: Use a fresh bottle of the fluorinating agent or a recently purchased, properly stored sample. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). |
| 2. Insufficient Reagent Stoichiometry | The reaction requires at least 2 equivalents of the fluorinating agent to convert the ketone to a gem-difluoride. Using a slight excess is common practice to drive the reaction to completion. Solution: Verify your calculations. It is recommended to use 2.2-2.5 equivalents of the fluorinating agent. |
| 3. Reaction Temperature Too Low | While the reaction is initiated at a low temperature (e.g., -78°C) to control the initial exothermic reaction, it must be allowed to warm to a temperature where the reaction can proceed at a reasonable rate. [4]For ketones, this is often between 0°C and room temperature. [5]Solution: After the initial slow addition of the reagent at -78°C, allow the reaction to warm slowly to 0°C and then to room temperature. Monitor the reaction's progress by TLC to determine the optimal reaction time and temperature. |
| 4. Ineffective Promoter (for XtalFluor) | XtalFluor reagents require a promoter like Et₃N·2HF or Et₃N·3HF for the geminal difluorination of carbonyls. [6][7]Without it, they are generally inert toward ketones. [6]Solution: Ensure the promoter is added to the reaction mixture as per the protocol when using XtalFluor-E or XtalFluor-M. |
Problem 2: Formation of Significant Side Products
Symptoms: TLC shows multiple spots, or GC-MS/NMR analysis of the crude product reveals impurities other than the starting material and desired product.
| Potential Cause | Explanation & Recommended Solution |
| 1. Elimination Side Product | The formation of an unsaturated side product, Tert-butyl 4-fluoro-3,6-dihydropyridine-1(2H)-carboxylate, is a common issue, particularly with DAST. [7]This is often exacerbated by higher reaction temperatures. Solution: a) Maintain strict temperature control. Do not allow the reaction to warm excessively. b) Consider using a more selective reagent. XtalFluor-E is reported to produce significantly fewer elimination byproducts compared to DAST. [6][7] |
| 2. Rearrangement Products | Under the acidic conditions that can be generated during the reaction, some substrates may undergo cationic rearrangements. [8][9]Solution: Keep the reaction temperature as low as possible to suppress these pathways. A slow, controlled addition of the substrate to the fluorinating agent (inverse addition) can sometimes minimize the local concentration of acid and reduce rearrangement. |
| 3. Incomplete Fluorination | The presence of an α-fluoro alcohol intermediate may be observed if the reaction does not go to completion. Solution: Increase the reaction time or allow the mixture to stir at a slightly higher temperature (e.g., room temperature) for a longer period. Ensure sufficient fluorinating agent has been added. |
Problem 3: Difficulties During Work-up and Purification
Symptoms: Emulsion formation during extraction, or difficulty separating the product from byproducts during column chromatography.
| Potential Cause | Explanation & Recommended Solution |
| 1. Improper Quenching | The reaction must be carefully quenched to neutralize corrosive and reactive byproducts. Simply adding water can be vigorous and may not neutralize all acidic species. Solution: Quench the reaction by slowly and carefully pouring the reaction mixture into a cold, stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). [3]This neutralizes HF and other acidic species, and the gas evolution helps decompose any remaining reagent. Perform this step in a well-ventilated fume hood. |
| 2. Emulsion During Extraction | The formation of emulsions can make phase separation difficult and lead to product loss. Solution: After quenching, if an emulsion forms during the extraction with an organic solvent (like dichloromethane), add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a while before attempting to separate the layers. |
| 3. Co-elution of Byproducts | Sulfur-containing byproducts from the fluorinating agent can sometimes have similar polarities to the desired product, complicating purification by column chromatography. Solution: A thorough aqueous work-up is crucial. Washing the combined organic layers with water and brine helps remove many of the water-soluble impurities. [3]If co-elution is still an issue, try adjusting the solvent system for your column chromatography (e.g., using a different solvent system like ethyl acetate/hexanes). |
Part 3: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis.
Protocol 1: Synthesis using DAST
Caption: Step-by-step workflow for the DAST protocol.
Materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.)
-
(Diethylamino)sulfur trifluoride (DAST) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Add Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78°C using an acetone/dry ice bath.
-
DAST Addition: Add DAST (2.2 eq.) dropwise to the stirred solution via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly during the addition.
-
Reaction: Stir the mixture at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a vigorously stirred, saturated aqueous solution of NaHCO₃, also cooled in an ice bath. Slowly and carefully transfer the reaction mixture via cannula or dropping funnel into the NaHCO₃ solution. Caution: Gas evolution (CO₂) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
References
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
-
Wikipedia. (2023). Diethylaminosulfur trifluoride. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Aldehyde to Difluoro. Retrieved from [Link]
- Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411.
- Singh, R. P., & Shreeve, J. M. (2020). A new protocol for preparation of acyl fluorides was developed by recognizing activated ketones as starting materials. Organic Letters, 22(19), 7594-7598.
- Gómez, C., et al. (2017). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. RSC Advances, 7(58), 36569-36572.
-
Wikipedia. (2023). Fluorination with aminosulfuranes. Retrieved from [Link]
-
Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications. Retrieved from [Link]
- Paquin, J. F. (2014).
- Verniest, G., et al. (2009). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 65(31), 6033-6039.
- Aggarwal, T., et al. (2021). Deoxyfluorination: A Detailed Overview of Recent Developments. Organic Chemistry Frontiers, 8(22), 6452-6468.
- Doyle, A. G. (2013, February 23).
-
ChemBK. (2024). 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
- Urban, M., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Advances, 8(46), 26084-26093.
-
ResearchGate. (n.d.). Deoxyfluorination of amino alcohol derivatives 4. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]
-
PMC. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Deoxyfluorination. Retrieved from [Link]
-
Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Retrieved from [Link]
-
ChemRxiv. (2021). Deoxyfluorination using CuF2. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
OPUS. (2025). Analytical Methods. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. Alcohol to Difluoro - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DAST - Enamine [enamine.net]
- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Challenges of Fluorinated Piperidine Compounds
Welcome to the technical support center for navigating the complex purification landscape of fluorinated piperidine compounds. As valuable motifs in pharmaceutical and agrochemical research, the unique physicochemical properties imparted by fluorine introduce specific, often challenging, hurdles in their isolation and purification.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide robust, field-proven protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of fluorinated piperidine compounds, offering insights into the underlying causes and actionable solutions.
Problem 1: Co-elution of Diastereomers
You've synthesized a fluorinated piperidine with multiple stereocenters, and now you're struggling to separate the diastereomers by standard column chromatography.
-
Root Cause Analysis: The introduction of fluorine can significantly alter the conformational preferences of the piperidine ring.[3][4] Fluorine's high electronegativity can lead to intramolecular interactions, such as C-F···H-N+ hydrogen bonds, which may stabilize certain conformations and minimize the polarity difference between diastereomers.[5][6] This can result in very similar retention factors (Rƒ) on silica gel, making separation challenging. In some cases, fluorinated piperidines have a preference for an axial conformation of the fluorine atom, which can influence the overall shape and polarity of the molecule.[3][6][7]
-
Solutions & Protocols:
-
Optimize Chromatographic Conditions:
-
Mobile Phase Modification: For basic piperidine compounds, adding a small amount of a modifier to the mobile phase can improve peak shape and resolution. For reversed-phase chromatography, trifluoroacetic acid (TFA) is a common additive. For normal-phase chromatography on silica gel, adding a small percentage of a basic modifier like triethylamine or ammonium hydroxide can help mitigate peak tailing.[8]
-
Change Stationary Phase: If separation on standard silica gel is unsuccessful, consider switching to a stationary phase with a different selectivity. Phenyl-hexyl or fluorinated stationary phases can offer alternative interaction mechanisms, enhancing the separation of closely related isomers.[8][9]
-
-
Supercritical Fluid Chromatography (SFC):
-
SFC often provides superior resolution for chiral and diastereomeric separations compared to HPLC. The use of supercritical CO₂ as the mobile phase, often with a co-solvent like methanol, can lead to sharper peaks and better separation.
-
-
Derivatization:
-
If the piperidine has a free amine, derivatization to an amide or carbamate can lock the conformation and introduce a bulky group that exaggerates the steric differences between diastereomers, facilitating separation. For example, in situ protection with benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups has been shown to aid in the purification of otherwise volatile or difficult-to-separate fluorinated piperidines.[1][2]
-
-
Problem 2: Removal of Excess Fluorinating Reagent and Byproducts
Your reaction with an electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) is complete, but you're having trouble removing the unreacted reagent and its byproducts from your desired fluorinated piperidine.
-
Root Cause Analysis: Electrophilic fluorinating reagents and their byproducts are often polar and can have similar chromatographic behavior to the desired product, especially if the product itself is polar.[10] For instance, after fluorination, the remaining reagent and its sulfonimide byproduct can be difficult to separate from a polar fluorinated piperidine on silica gel.
-
Solutions & Protocols:
-
Aqueous Work-up:
-
Scavenger Resins:
-
This is a highly effective method for selectively removing excess reagents and byproducts.[11]
-
For Excess Electrophilic Fluorinating Reagents (e.g., Selectfluor®): Use a nucleophilic scavenger resin, such as an amine-functionalized or thiol-functionalized polymer.[11]
-
For Acidic Byproducts (e.g., HF): A basic scavenger resin, like a carbonate or amine-based resin, can be used to neutralize and remove acidic byproducts.[11]
-
-
Protocol: Purification using a Scavenger Resin
-
Resin Selection: Choose a resin with functionality complementary to the species you want to remove.
-
Resin Preparation: Swell the resin in the reaction solvent for approximately 30 minutes before use.[11]
-
Scavenging: Add the prepared resin to the reaction mixture and stir for a few hours to overnight.
-
Filtration: Filter the reaction mixture to remove the resin, which now has the unwanted species bound to it.
-
Concentration: Concentrate the filtrate to obtain the crude product, which is now significantly purer.
-
-
Problem 3: Poor Peak Shape (Tailing) in Chromatography
Your fluorinated piperidine consistently shows significant peak tailing during HPLC or flash chromatography, making accurate quantification and isolation difficult.
-
Root Cause Analysis: The basic nitrogen of the piperidine ring can interact strongly with acidic silanol groups on the surface of silica gel, leading to peak tailing.[8] Fluorination can modulate the basicity (pKa) of the piperidine nitrogen, but this interaction often remains a significant issue.[5][12]
-
Solutions & Protocols:
-
Mobile Phase Additives:
-
For Reversed-Phase: Add a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the piperidine nitrogen, minimizing its interaction with residual silanols on the stationary phase.[8]
-
For Normal-Phase: Add a small amount (typically 0.1-1%) of a base like triethylamine or ammonium hydroxide to the eluent. This competes with the basic product for binding to the acidic sites on the silica gel.[8]
-
-
Use of Deactivated Columns:
-
Employing an end-capped column for HPLC or using deactivated silica gel for flash chromatography can significantly reduce silanol interactions and improve peak shape.[8]
-
-
Dry Loading for Flash Chromatography:
-
If your compound has poor solubility in the eluent, dry loading is recommended. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel or celite, and evaporate the solvent. The resulting dry powder can then be loaded onto the column.[8]
-
-
Problem 4: Volatility and Handling of Unprotected Fluorinated Piperidines
You are working with a low molecular weight, unprotected fluorinated piperidine and are experiencing sample loss during purification and handling.
-
Root Cause Analysis: Small, unprotected fluorinated piperidines can be surprisingly volatile, leading to loss of material during solvent removal under reduced pressure or when left open to the atmosphere.[1][2]
-
Solutions & Protocols:
-
In Situ Protection:
-
Careful Handling:
-
Handle these compounds in a well-ventilated area and consider using sealed vials for analysis and storage.[8] When removing solvent, use lower temperatures on the rotary evaporator and be mindful of the vacuum applied.
-
-
Frequently Asked Questions (FAQs)
Q1: How does fluorination affect the polarity of my piperidine compound?
The introduction of fluorine, the most electronegative element, can significantly increase the polarity of a molecule.[1] However, the effect on chromatographic behavior can be complex and depends on the number and position of the fluorine atoms, as well as the overall molecular structure. It's not uncommon for a fluorinated analog to have a different elution profile than its non-fluorinated counterpart.[13][14]
Q2: Can I use standard silica gel for the purification of my fluorinated piperidine?
Yes, standard silica gel is commonly used for the purification of fluorinated piperidines.[13] However, due to potential issues with peak tailing, it's often necessary to use mobile phase modifiers or consider deactivated silica.
Q3: My fluorinated piperidine is highly polar and elutes in the void volume during reversed-phase chromatography. What should I do?
This indicates that your compound is not being retained on the non-polar stationary phase.[8] You can try a more retentive reversed-phase column (e.g., one with a higher carbon load) or switch to an orthogonal technique like Hydrophilic Interaction Chromatography (HILIC), which is well-suited for the separation of polar compounds.[8]
Q4: Are there specialized chromatography columns for fluorinated compounds?
Yes, fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF)) are commercially available.[9] These phases can offer unique selectivity for fluorinated molecules through dipole-dipole, π-π, and fluorous-fluorous interactions, which can be advantageous for separating complex mixtures of fluorinated compounds.[9]
Q5: What is the best way to confirm the purity of my final fluorinated piperidine?
A combination of analytical techniques is recommended for rigorous purity assessment.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are crucial for confirming the structure and assessing purity. The absence of impurity signals is a strong indicator of high purity.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the purity of the compound and confirms its molecular weight.[14]
Visualizing the Purification Workflow
The following diagram illustrates a general decision-making workflow for the purification of a crude fluorinated piperidine compound.
Caption: Decision workflow for purifying fluorinated piperidines.
Summary of Chromatographic Modifiers
| Chromatography Type | Problem | Modifier | Typical Concentration | Mechanism of Action |
| Reversed-Phase HPLC | Peak Tailing | Trifluoroacetic Acid (TFA) or Formic Acid | 0.05 - 0.1% | Protonates the basic piperidine nitrogen, minimizing interactions with residual silanols.[8] |
| Normal-Phase (Silica Gel) | Peak Tailing | Triethylamine (TEA) or Ammonium Hydroxide | 0.1 - 1% | Competes with the basic analyte for binding to acidic silanol sites on the silica surface.[8] |
References
- Technical Support Center: Managing By-products in Fluorin
- Technical Support Center: Purification Strategies for Polar Fluorin
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. (URL: [Link])
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (URL: [Link])
- Troubleshooting low yield in heterocycle fluorin
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (URL: [Link])
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (URL: [Link])
- Challenges in the characterization of fluorin
-
The conformational preferences of fluorinated piperidine derivatives... - ResearchGate. (URL: [Link])
-
Electrophilic fluorination - Wikipedia. (URL: [Link])
-
(PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (URL: [Link])
- Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds - Benchchem. (URL: )
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. (URL: [Link])
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (URL: [Link])
-
Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. … - ResearchGate. (URL: [Link])
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting low yield in the synthesis of N-Boc-4,4-difluoropiperidine
Welcome to the technical support center for the synthesis of N-Boc-4,4-difluoropiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly in addressing low reaction yields. This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
N-Boc-4,4-difluoropiperidine is a valuable building block in medicinal chemistry, with the difluoromethyl group often imparting desirable pharmacokinetic properties to drug candidates. The most common synthetic route involves the deoxofluorination of N-Boc-4-piperidone using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or its analogues. While seemingly straightforward, this reaction can be prone to low yields due to a variety of factors. This guide will explore these challenges and provide practical, field-proven solutions.
Troubleshooting Guide: Low Yield in the Synthesis of N-Boc-4,4-difluoropiperidine
Low yields can manifest in several ways: incomplete consumption of starting material, formation of multiple byproducts, or loss of product during workup and purification. This section provides a systematic approach to diagnosing and resolving these issues.
Q1: My reaction has a low conversion of N-Boc-4-piperidone. What are the likely causes and how can I improve it?
Low conversion is a frequent issue and often points to problems with the reagents or reaction conditions.
Possible Causes & Solutions:
-
Fluorinating Reagent Quality: DAST and similar reagents are moisture-sensitive and can degrade over time.[1]
-
Solution: Use a fresh bottle of the fluorinating agent or a recently purchased one. Ensure it has been stored under anhydrous conditions.
-
-
Insufficient Equivalents of Fluorinating Agent: Stoichiometry is critical in this reaction.
-
Solution: Increase the equivalents of the fluorinating agent. A typical starting point is 1.5-2.0 equivalents relative to the N-Boc-4-piperidone.
-
-
Reaction Temperature and Time: The fluorination of ketones can be sluggish at low temperatures.[2]
-
Solution: While starting the reaction at a low temperature (e.g., -78 °C) is often recommended for safety and to control initial exotherms, gradually warming the reaction to room temperature or slightly above (e.g., 40 °C) can drive it to completion.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Experimental Protocol: General Procedure for the Fluorination of N-Boc-4-piperidone with DAST
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add DAST (1.5-2.0 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
The formation of byproducts is a major contributor to low yields of the desired N-Boc-4,4-difluoropiperidine.
Common Byproducts and Mitigation Strategies:
-
Monofluorinated Elimination Product: This is a common byproduct that can arise from the elimination of HF from a monofluorinated intermediate.[4]
-
Mitigation:
-
Temperature Control: Maintain a low reaction temperature during the addition of the fluorinating agent to minimize side reactions.
-
Choice of Fluorinating Agent: Consider using alternative fluorinating agents like Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride), which is known to be more thermally stable and can sometimes provide higher yields and selectivity.[2][5]
-
-
-
Boc Deprotection: The acidic byproducts generated during the reaction (e.g., HF) can lead to the removal of the acid-labile Boc protecting group.[3][6][7][8]
-
Mitigation:
-
Careful Quenching: Ensure the reaction is quenched promptly and efficiently with a suitable base (e.g., NaHCO₃) to neutralize any acidic species.
-
Non-acidic Workup: If Boc deprotection is a significant issue, consider a non-acidic workup procedure.
-
-
Data Presentation: Comparison of Common Fluorinating Agents
| Fluorinating Agent | Key Advantages | Key Disadvantages |
| DAST | Widely used, extensive literature | Thermally unstable, potential for explosive decomposition above 90°C[2] |
| Deoxo-Fluor™ | More thermally stable than DAST, can offer higher yields[2][5] | More expensive than DAST |
| Trifluoro sulfenyl morpholine | High reaction yield reported in some cases[4] | Less commonly used, may require optimization |
Q3: I'm experiencing product loss during workup and purification. What are some best practices to improve recovery?
The physical properties of N-Boc-4,4-difluoropiperidine can present challenges during its isolation.
Best Practices for Workup and Purification:
-
Aqueous Workup: Be mindful that the product may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.
-
Column Chromatography:
-
Solvent System: A gradient of ethyl acetate in hexanes is a common and effective eluent system.
-
Co-eluting Impurities: If byproducts are co-eluting with the product, consider using a different solvent system or a different stationary phase (e.g., alumina).
-
-
Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum.
-
Solution: Use moderate vacuum and temperature when concentrating the product.
-
Visualization of Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the fluorination of N-Boc-4-piperidone with DAST?
A: The reaction proceeds through a nucleophilic substitution mechanism. The carbonyl oxygen of the N-Boc-4-piperidone attacks the sulfur atom of DAST, leading to the formation of an intermediate that, after elimination of HF and subsequent fluoride attack, results in the geminal difluoride.[9][10]
Visualization of Reaction Mechanism
Caption: A simplified mechanism for DAST fluorination.
Q: Are there any safety precautions I should be aware of when using DAST?
A: Yes, DAST should be handled with extreme caution. It can react violently with water and is reported to be explosive when heated above 90 °C. All reactions should be conducted in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE).
Q: Can I use other fluorinating agents besides DAST?
A: Yes, several alternatives to DAST are available, each with its own advantages and disadvantages. Deoxo-Fluor™ is a popular choice due to its increased thermal stability.[2][5] Other reagents like Fluolead™ or XtalFluor® have also been developed.[11] The choice of reagent may depend on the specific substrate, desired scale, and safety considerations.
Q: My starting material, N-Boc-4-piperidone, is not pure. Could this be affecting my yield?
A: Absolutely. The purity of the starting material is crucial for any reaction. Impurities in the N-Boc-4-piperidone can lead to side reactions, consume the fluorinating agent, and complicate purification.[12][13][14][15][16] It is highly recommended to use pure starting material, which can be achieved through recrystallization or column chromatography if necessary.
Q: How can I confirm the identity and purity of my final product?
A: Standard analytical techniques should be used to characterize the N-Boc-4,4-difluoropiperidine. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity.
References
- Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms.
- Benchchem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- ACS Publications. (2020).
- Wikipedia. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Wikipedia. (n.d.).
- SCI. (n.d.). Simpler fluorine chemistry.
- Benchchem. (2025). A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides.
- Common Organic Chemistry. (n.d.). Ketone to Difluoro - Common Conditions.
- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
- ACS Publications. (2011).
- Reddit. (2022).
- Fisher Scientific. (2025).
- NIH. (2011).
- Chemos GmbH&Co.KG. (n.d.).
- NIH. (2011).
- Baxendale Group. (2008). The Use of Diethylaminosulfur Trifluoride (DAST)
- Fisher Scientific. (2025).
- Scientific Research Publishing. (n.d.).
- ResearchGate. (2015).
- Benchchem. (2025). troubleshooting low yield in N-Boc-MeVal peptide synthesis.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - N-(tert-Butoxycarbonyl)-4-piperidone.
- NIH. (n.d.). The formation of all-cis-(multi)
- Scholars Research Library. (n.d.). Der Pharma Chemica.
- Benchchem. (2025). Troubleshooting low yield in Boc-guanidine synthesis.
- Guidechem. (n.d.). How to Prepare N-BOC-4-Hydroxypiperidine?.
- DTIC. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- NIH. (n.d.). Accessing (Multi)
- Scientific Update. (2019).
- ACS Publications. (2019). The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
- Benchchem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
- ACS Publications. (2020). Accessing (Multi)
- ACS Publications. (2021). Scale-Up and Optimization of a Continuous Flow Carboxylation of N-Boc-4,4-difluoropiperidine Using s-BuLi in THF | Organic Process Research & Development.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Benchchem. (n.d.). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
- ChemicalBook. (2019). Preparation of 4,4-Difluoropiperidine hydrochloride.
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- Cayman Chemical. (n.d.). N-Boc-4-piperidone.
- Benchchem. (2025).
- Sigma-Aldrich. (n.d.). 4,4-Difluoropiperidine 97 144230-52-4.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 11. Simpler fluorine chemistry [soci.org]
- 12. fishersci.ca [fishersci.ca]
- 13. chemos.de [chemos.de]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. caymanchem.com [caymanchem.com]
Identification and removal of side products in fluorinated piperidine synthesis
Welcome to the technical support center for the synthesis of fluorinated piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable building blocks. The incorporation of fluorine into piperidine scaffolds can profoundly influence a molecule's physicochemical properties, such as basicity (pKa), metabolic stability, and conformational preference, making these motifs highly sought after in drug discovery.[1][2] However, their synthesis is often accompanied by challenging side reactions that can complicate purification and reduce yields.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical experience to help you identify, mitigate, and remove common side products.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: I am observing a significant amount of the corresponding non-fluorinated piperidine in my final product. What is causing this and how can I prevent it?
A1: The presence of a non-fluorinated piperidine is a classic sign of hydrodefluorination , a common and often frustrating side reaction.[1][3] This occurs when the carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond during the reduction of the fluoropyridine precursor.
Causality and Mechanism: Hydrodefluorination is typically a catalyst-mediated process, particularly prevalent in heterogeneous hydrogenations using catalysts like Palladium on carbon (Pd/C). The reaction is thought to occur on dearomatized intermediates on the catalyst surface.[3] The strength of the C-F bond and the electronic environment of the pyridine ring influence the susceptibility to this side reaction. Difluorinated and polyfluorinated substrates can be particularly prone to losing one or more fluorine atoms.[4][5]
Mitigation Strategies:
-
Catalyst Selection: While Pd/C is widely used, it can be aggressive. Consider alternative catalytic systems. Rhodium-based catalysts, for instance, have been employed successfully in dearomatization-hydrogenation (DAH) processes that can minimize hydrodefluorination.[6][7]
-
Reaction Additives: The addition of a Brønsted acid can sometimes suppress hydrodefluorination, although its primary role is often to improve hydrogenation reactivity.[3] In some cases, an excess of a borane reagent like pinacol borane (HBpin) in DAH processes has been shown to reduce the amount of the hydrodefluorinated side-product.[6]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of hydrodefluorination relative to the desired hydrogenation.
-
Hydrogen Pressure: Carefully titrate the hydrogen pressure. While sufficient pressure is needed for hydrogenation, excessively high pressures can sometimes promote C-F bond cleavage.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents may participate in the reaction mechanism. A screen of solvents like THF, MeOH, or solvent/water mixtures may be beneficial.[4]
-
Workflow for Mitigating Hydrodefluorination
Caption: Troubleshooting decision tree for hydrodefluorination.
Q2: My reaction seems to stall, leaving a mixture of starting material and partially reduced tetrahydropyridine intermediates. What should I do?
A2: Incomplete reduction is another common issue, often pointing to problems with the catalyst's activity or the reaction's overall driving force.
Causality and Mechanism: The hydrogenation of pyridines is a stepwise process. The initial dearomatization is often the most challenging step. Stalling can be caused by:
-
Catalyst Poisoning: The Lewis-basic nitrogen atom of the pyridine starting material or the piperidine product can bind strongly to the metal center of the catalyst, inhibiting its activity.[1][6]
-
Insufficiently Forcing Conditions: The reaction may lack the necessary temperature or hydrogen pressure to overcome the activation energy for complete reduction.
-
Substrate Reactivity: Electron-rich pyridines are generally less reactive towards hydrogenation.
Mitigation Strategies:
-
Protect the Nitrogen: One of the most effective strategies is to mask the Lewis basicity of the nitrogen. This can be done by using pyridinium salts as substrates or by employing a dearomatization-hydrogenation (DAH) process where a borane reagent temporarily coordinates to the nitrogen.[1][6]
-
Increase Catalyst Loading: While not always ideal from a cost perspective, increasing the catalyst loading can sometimes push a sluggish reaction to completion.
-
Elevate Temperature and Pressure: Systematically increase the reaction temperature and H₂ pressure. Monitor the reaction progress closely to avoid promoting side reactions like hydrodefluorination.
-
Re-evaluate the Catalyst: Ensure the catalyst is fresh and active. If using a heterogeneous catalyst like Pd/C, ensure it is properly handled to avoid exposure to air and moisture, which can diminish its activity.
Q3: After work-up, I have a very low recovery of my fluorinated piperidine product. Where is it going?
A3: Low recovery of unprotected fluorinated piperidines is frequently due to their high volatility.[3][4] This is especially true for simple, low-molecular-weight derivatives.
Causality and Mechanism: Simple piperidines, particularly those without bulky substituents, can have relatively low boiling points. The fluorine atom does not significantly increase the molecular weight. During solvent removal (e.g., via rotary evaporation) or even during extractive work-ups, a substantial portion of the product can be lost to the vapor phase.
Solution: In-Situ Protection/Derivatization The most robust solution is to "trap" the volatile product in the reaction mixture before any purification or solvent removal steps.[3][6] This involves adding a reagent that reacts with the piperidine nitrogen to form a less volatile, more easily handled derivative.
Common Trapping Agents & Protocols:
| Trapping Agent | Protecting Group | Typical Protocol |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc | After hydrogenation, add (Boc)₂O and a mild base (e.g., Et₃N) to the crude reaction mixture. Stir at room temperature. |
| Benzyl chloroformate (Cbz-Cl) | Cbz | Add Cbz-Cl and a base to the crude mixture, often at 0°C to room temperature. |
| Trifluoroacetic anhydride (TFAA) | TFA | Add TFAA to the crude mixture. This is effective but results in a highly stable amide that may be difficult to remove later.[6] |
Experimental Protocol: General In-Situ Boc Protection
-
Upon confirmation of reaction completion (by TLC, GC-MS, or NMR of an aliquot), cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst was used, filter it off under an inert atmosphere (e.g., N₂ or Ar).
-
To the filtrate, add triethylamine (Et₃N) (1.5 equivalents relative to the starting fluoropyridine).
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise or as a solution in the reaction solvent.
-
Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis shows complete consumption of the free piperidine.
-
Proceed with a standard aqueous work-up. The Boc-protected piperidine will be significantly less volatile and more amenable to extraction and purification by column chromatography.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common side products in fluorinated piperidine synthesis, and how can I spot them?
A: Besides the issues covered in the troubleshooting section, a few other side products are common. The table below summarizes the most frequent impurities and their typical analytical signatures.
Table: Common Side Products and Their Identification
| Side Product | Common Cause | Identification by ¹H NMR | Identification by ¹⁹F NMR | Identification by MS |
| Hydrodefluorination Product | Aggressive catalysis, high temp. | Disappearance of C-H signals coupled to fluorine; appearance of new, simpler aliphatic signals. | Complete absence of signal. | M-18 (loss of HF) or M-19 (loss of F) is absent; mass corresponds to non-fluorinated analog. |
| Partially Reduced Intermediates | Catalyst poisoning, mild conditions | Presence of olefinic protons (δ 4.5-6.0 ppm). | Signals may be shifted compared to the final product. | Mass is +2 Da compared to starting material, -2 or -4 Da compared to product. |
| N-Alkylation/Over-alkylation | Use of alkylating agents | Appearance of new N-CH₂ or N-CH₃ signals. | Signals may be slightly shifted. | Mass corresponds to the addition of an alkyl group. |
| Unreacted Starting Material | Incomplete reaction | Presence of aromatic signals characteristic of the fluoropyridine. | Aromatic ¹⁹F signal present. | Mass corresponds to the starting material. |
FAQ 2: Which analytical techniques are essential for assessing the purity of my final product?
A: A multi-technique approach is non-negotiable for reliable purity assessment.[8]
-
¹⁹F NMR Spectroscopy: This is the most direct way to assess fluorinated compounds. It provides information on the number of fluorine environments, their electronic state, and can quickly reveal hydrodefluorination (signal disappearance) or the presence of fluorine-containing isomers. Diastereomeric ratios can often be determined by integration of the ¹⁹F signals.[6]
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure of the piperidine ring and its substituents.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and residual solvents. It provides both retention time data for quantification and mass spectra for identification.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Best for non-volatile impurities, protected intermediates, and degradation products. It provides crucial molecular weight information for unknown peaks.[8]
-
Reverse-Phase HPLC (RP-HPLC): The workhorse for quantitative purity analysis, providing a percentage purity value based on UV detection.[8]
Workflow for Comprehensive Purity Analysis
Caption: Recommended analytical workflow for purity assessment.
FAQ 3: How do I choose the best purification method?
A: The optimal purification method depends on the physical properties of your fluorinated piperidine derivative.
-
For Volatile, Unprotected Piperidines: Avoid standard column chromatography on silica gel where the product can streak or evaporate. After in-situ protection (see Q3), the resulting carbamates (Boc, Cbz) or amides (TFA) are typically non-volatile solids or high-boiling oils and are ideal candidates for silica gel column chromatography .
-
For Crystalline Products/Salts: If your product (or its hydrochloride salt) is a stable solid, recrystallization or precipitation is an excellent method for achieving high purity.[6] This is highly effective at removing isomeric impurities and trace side products.
-
For Basic Products: Acid-base extraction can be a useful preliminary purification step to separate the basic piperidine product from neutral organic impurities. However, this will not remove other basic side products.
References
-
Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]
-
Morstein, J., Tran, V. T., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11468–11475. [Link]
-
Morstein, J., Tran, V. T., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [PMC Preprint]. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Shcherbatiuk, V., Shova, S., Petrenko, O., & Volochnyuk, D. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7176. [Link]
-
Nairoukh, Z., Wollenburg, M., Lentz, D., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link]
-
Morstein, J., Tran, V. T., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]
-
L. A. Carpino, E. M. E. Mansour & A. El-Faham (1983) Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent, Journal of Peptide Science, 9:5, 286-292. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Murphy, G. K., & St-Denis, J. F. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(24), 6328–6331. [Link]
- Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Morstein, J., Tran, V. T., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. [Link]
-
Jones, G., & Jones, R. (1970). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, (1), 129-133. [Link]
- Google Patents. (1944). US2363157A - Process for purifying piperidine.
-
O'Reilly, M. C., & Rovis, T. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 10463–10471. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Tert-butyl 4,4-difluoropiperidine-1-carboxylate
Welcome to the technical support guide for Tert-butyl 4,4-difluoropiperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable fluorinated building block. Our goal is to provide you with field-proven insights and actionable protocols to ensure the chemical integrity and stability of this reagent throughout its storage and application, thereby promoting reproducible and successful experimental outcomes.
The primary point of lability in this molecule is not the robust difluorinated piperidine ring, but rather the N-tert-butyloxycarbonyl (Boc) protecting group.[1] Understanding the mechanisms by which this group can be unintentionally cleaved is fundamental to troubleshooting and preventing compound degradation.
Section 1: Core Stability Principles & Degradation Pathways
The chemical stability of this compound is overwhelmingly dictated by the acid-lability of the Boc protecting group.[1][2] While stable to a wide array of basic, nucleophilic, and reductive conditions, exposure to acidic environments—even trace amounts—can lead to premature deprotection.[1][3]
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
The deprotection of a Boc-protected amine is a classic carbamate hydrolysis reaction that proceeds readily under acidic conditions.[2][4] The mechanism involves an initial protonation of the carbamate's carbonyl oxygen. This step facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][5] The carbamic acid rapidly decomposes, releasing carbon dioxide and the free 4,4-difluoropiperidine.[4][5]
Caption: Acid-catalyzed degradation of the Boc group.
Secondary Degradation Pathway: Thermal Decomposition
While more robust than its acid-lability, the Boc group can also be cleaved thermally without any added catalyst.[6] This decomposition pathway also generates the free amine, carbon dioxide, and isobutylene.[6] While significant decomposition often requires temperatures exceeding 150°C, the rate can be influenced by the solvent and the specific substrate.[6][7] For maximum stability, prolonged exposure to high temperatures should be avoided.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C.[8][9] It should be kept in a dry, well-ventilated area away from direct sunlight and, most importantly, isolated from any acidic substances or vapors. A desiccator can provide additional protection from atmospheric moisture.
Q2: Which solvents are recommended for dissolving and using this compound?
A: Aprotic solvents are highly recommended. These include dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (EtOAc), acetonitrile (MeCN), and N,N-dimethylformamide (DMF).
Causality: These solvents are generally neutral and do not promote the acid-catalyzed degradation of the Boc group. Protic solvents like methanol can sometimes participate in or accelerate deprotection, especially at elevated temperatures.[7] Avoid using acidic solvent systems (e.g., acetic acid) unless deprotection is the intended outcome.
Q3: My downstream reaction is sensitive to trace amounts of free amine. How can I be sure my starting material is pure?
A: Before use, especially with older batches, it is prudent to verify the purity. A quick purity assessment can be performed using Thin Layer Chromatography (TLC) or, more quantitatively, by High-Performance Liquid Chromatography (HPLC) or LC-MS. The deprotected amine (4,4-difluoropiperidine) is significantly more polar and will have a much lower retention factor (Rf) on a normal-phase TLC plate and a shorter retention time on a reverse-phase HPLC column compared to the Boc-protected parent compound.
Q4: How stable is the compound to elevated temperatures during a reaction?
A: The compound exhibits moderate thermal stability. While many Boc-protected amines can be deprotected by heating, this typically requires temperatures above 100-150°C.[6] For reactions running at or below 80°C for a standard duration (e.g., < 24 hours) in a neutral, aprotic solvent, thermal degradation is generally minimal. However, for extended reactions at high temperatures, we recommend monitoring the reaction mixture for signs of deprotection.
Section 3: Troubleshooting Guide
Problem: I am observing the formation of a significant amount of 4,4-difluoropiperidine in my reaction, but I haven't added any acid.
Possible Cause 1: Reagent-Derived Acidity. One of your reagents may be inherently acidic or may be generating acidic byproducts. For example, some amine hydrochloride salts used as reagents can create a mildly acidic environment. Similarly, certain Lewis acids can facilitate Boc cleavage.
Solution:
-
Pre-neutralization: If using an amine salt, consider adding one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl before adding the this compound.
-
Reagent Purity Check: Ensure all reagents are of high purity and free from acidic contaminants. For instance, chloroform can contain trace HCl.
Possible Cause 2: Solvent Degradation. Certain solvents, like dichloromethane (DCM), can degrade over time, especially when exposed to light, to produce trace amounts of HCl.
Solution:
-
Use freshly opened or purified solvents. If in doubt, pass the solvent through a plug of basic alumina before use to remove any acidic impurities.
Problem: My reaction yields are inconsistent, especially when I use an older bottle of the compound from the shelf.
Possible Cause: Degradation During Storage. This is a classic sign of compound degradation. Over time, improper storage (e.g., at room temperature, exposure to humid air, or in a lab with acidic vapors) can lead to slow hydrolysis of the Boc group.
Solution:
-
Always store the compound as recommended (2-8°C, tightly sealed).[8]
-
Confirm the purity of the starting material via an analytical method like HPLC or ¹H NMR before starting your reaction. If significant degradation is observed, it may be necessary to re-purify the material or use a fresh batch.
Section 4: Protocols & Methodologies
Protocol 1: Recommended Handling and Storage
-
Receiving: Upon receipt, inspect the container for a tight seal.
-
Storage: Immediately transfer the container to a 2-8°C storage location. If possible, place it inside a secondary container with a desiccant.
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound.
-
Atmosphere: For maximum stability, especially for long-term storage after opening, consider flushing the container headspace with an inert gas (e.g., nitrogen or argon) before re-sealing.
-
Sealing: Ensure the cap is tightly sealed after each use. Parafilm can be used for an extra layer of protection.
Protocol 2: Workflow for Assessing Sample Purity and Stability
This protocol outlines a general method using reverse-phase HPLC-MS to quantify the parent compound and detect the primary degradant.
Caption: Workflow for HPLC-MS based stability assessment.
Section 5: Data Summary
| Parameter | Compatible Conditions | Incompatible / High-Risk Conditions | Rationale & References |
| pH | Neutral to strongly basic (pH 7-14) | Acidic (pH < 7), especially strong acids | The Boc group is an acid-labile carbamate protecting group.[1][4] |
| Temperature | -20°C to 80°C (for typical reaction times) | > 100-150°C (prolonged heating) | Risk of thermal deprotection increases with temperature.[6][7] |
| Reagents | Bases (e.g., NaH, K₂CO₃, Et₃N), nucleophiles, mild reducing/oxidizing agents | Strong protic acids (TFA, HCl), Lewis acids | Acids directly catalyze the removal of the Boc group.[2][4] |
| Solvents | Aprotic solvents (DCM, THF, MeCN, Toluene, EtOAc) | Acidic solvents (e.g., Acetic Acid), some protic solvents at high temp. | Aprotic solvents minimize pathways for proton-mediated degradation.[7] |
References
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
- 3,5-Difluoropiperidine - 1228631-14-8. Vulcanchem.
- Amine Protection / Deprotection. Fisher Scientific.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Request PDF.
- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. Reddit.
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
- Is the protecting group boc of the amino group stable at 37°C?.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
- Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buy tert-Butyl 4-(4-fluorophenyl)
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation | Journal of the American Chemical Society.
- tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxyl
- 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester. ChemBK.
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxyl
- Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxyl
- tert-Butyl 4-(4-fluoroanilino)
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate AldrichCPR 211108-50-8. Sigma-Aldrich.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
- Transporting, Handling and Storing Your Gas Cylinders. BOC.
- 154874-94-9|tert-Butyl 4-chloropiperidine-1-carboxyl
- 3,3-Difluoropiperidine | C5H9F2N | CID 2758350. PubChem.
- How to handle & store your cylinders safely | In the spotlight article. BOC Gases.
- 1215071-17-2|tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxyl
- 3-Fluoro-4-oxopiperidine-1-carboxylic acid tert-butyl ester, 97%, Thermo Scientific Chemicals 5 g.
- 4,4-Difluoropiperidine 97 144230-52-4. Sigma-Aldrich.
- Gas cylinder safety. BOC.
- Cylinder Safety. BOC.
- Cylinder Safety. BOC.
- Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential applic
- tert-Butyl 4-(3-fluoro-4-hydroxyphenyl)
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. aussieresearchchem.com [aussieresearchchem.com]
- 9. 4,4-Difluoropiperidine 97 144230-52-4 [sigmaaldrich.com]
Technical Support Center: Navigating the Scale-Up of Fluorinated Heterocycle Synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated heterocycles. This resource is designed for researchers, scientists, and professionals in drug development who are transitioning their small-scale laboratory successes to larger, process-scale production. The introduction of fluorine into heterocyclic scaffolds can significantly enhance the pharmacological properties of a molecule, but the journey from bench to batch is fraught with unique challenges.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you anticipate, troubleshoot, and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up the synthesis of fluorinated heterocyles?
A1: The primary challenges in scaling up fluorinated heterocycle synthesis stem from the inherent properties of fluorine and its reagents.[1] Key issues include managing highly exothermic reactions, ensuring the safe handling of corrosive and toxic reagents, controlling regioselectivity, and addressing difficult purifications.[3][4] As reaction volumes increase, heat dissipation becomes less efficient, increasing the risk of thermal runaway and the formation of unwanted byproducts.[5][6]
Q2: How do I select the appropriate fluorinating agent for my scale-up reaction?
A2: Selecting the right fluorinating agent is a critical decision that balances reactivity, safety, and cost. For electrophilic fluorinations, it's advisable to use the least reactive F+ reagent that achieves the desired transformation to minimize side reactions.[3] For nucleophilic fluorinations, the choice of fluoride source (e.g., KF, CsF) and its solubility in the reaction solvent are crucial factors, as low solubility can lead to long reaction times and require high temperatures.[7] Newer, more thermally stable reagents like PyFluor or Deoxo-Fluor can be safer alternatives to traditional reagents like DAST, especially at a larger scale.[5]
Q3: What are the primary safety concerns associated with scaling up fluorination reactions?
A3: Safety is paramount. Many fluorinating agents, such as F2 gas and DAST, are highly reactive and can react violently with common laboratory solvents and moisture.[3] Many of these reagents can generate hydrogen fluoride (HF), which is acutely toxic and highly corrosive to glass and other materials.[3] Therefore, a thorough risk assessment and careful selection of equipment are essential.[8] Continuous flow chemistry is an increasingly adopted strategy to mitigate the risks of handling hazardous fluorinating reagents on a larger scale.[4][9]
Q4: Why is purification of fluorinated heterocycles so challenging?
A4: The unique properties of fluorinated compounds can make purification difficult. They often have boiling points close to their non-fluorinated precursors or byproducts, making distillation challenging.[5] The polarity of fluorinated heterocycles can also complicate chromatographic separations.[10] Specialized techniques, such as fluorous solid-phase extraction (FSPE), may be necessary for efficient purification.[11]
Troubleshooting Guides
Guide 1: Reaction Control and Optimization
Q: My reaction is generating a high level of elimination byproducts upon scale-up. What can I do?
A: This is a common issue, particularly when using nucleophilic fluorinating agents like DAST. Elimination is often favored at higher temperatures.
-
Causality: The increased reaction volume on scale-up leads to less efficient heat dissipation, causing localized hot spots that promote the E2 elimination pathway over the desired SN2 substitution.[5]
-
Troubleshooting Steps:
-
Optimize Temperature: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. This is often between -78°C and 0°C.[5]
-
Control Addition Rate: Add the fluorinating agent slowly and in a controlled manner to manage the exotherm.[5]
-
Reagent Selection: Consider using a less basic fluorinating agent. Reagents like PyFluor or Deoxo-Fluor are known to favor substitution over elimination.[5]
-
Solvent Choice: Ensure your solvent is appropriate for the reaction temperature and will not freeze.[8]
-
Experimental Protocol: Minimizing Elimination Byproducts in a Deoxyfluorination Reaction
-
Set up a jacketed reactor with overhead stirring, a thermocouple to monitor the internal temperature, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Dissolve the alcohol starting material (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the reactor to -78°C using a suitable cooling bath.
-
Slowly add the fluorinating agent (e.g., Deoxo-Fluor, 1.1 eq.) dropwise via an addition funnel, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, carefully quench the reaction by slowly transferring the mixture to a pre-cooled, vigorously stirred solution of saturated sodium bicarbonate.[5]
Guide 2: Work-up and Purification Challenges
Q: I'm struggling to separate my fluorinated product from the starting material and byproducts. What purification strategies can I employ?
A: The unique properties of fluorinated compounds often require specialized purification techniques.
-
Causality: The introduction of fluorine can significantly alter the polarity and volatility of a molecule, often making it behave differently than its non-fluorinated counterparts during chromatography and distillation.[10][11]
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting purification of fluorinated heterocyles.
-
Detailed Strategies:
-
Fractional Distillation: If your product and impurities have sufficiently different boiling points, high-efficiency fractional distillation can be effective.[5]
-
Aqueous Work-up: A thorough wash with water and saturated sodium bicarbonate solution can remove many water-soluble impurities and acidic byproducts.[5]
-
Fluorous Solid-Phase Extraction (FSPE): For compounds with a high fluorine content, FSPE can be a powerful purification method. Fluorinated compounds are selectively retained on a fluorous stationary phase.[11]
-
Alternative Chromatography: If standard silica gel chromatography fails, consider reversed-phase chromatography for more polar compounds or Hydrophilic Interaction Chromatography (HILIC) for highly polar molecules.[10]
-
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Best Suited For | Key Considerations |
| Fractional Distillation | Separation based on boiling point differences. | Volatile compounds with distinct boiling points. | Risk of azeotrope formation.[5] |
| Aqueous Work-up | Removal of water-soluble and acidic/basic impurities. | Crude reaction mixtures after quenching. | Ensure product is not water-soluble.[12] |
| Fluorous SPE (FSPE) | Selective retention of fluorinated compounds. | Molecules with a high fluorine content. | Requires specialized fluorous silica phases.[11] |
| Reversed-Phase HPLC | Separation of moderately polar compounds. | Polar fluorinated heterocycles. | May require mobile phase additives for optimal separation.[10] |
| HILIC | Separation of highly polar compounds. | Very polar, water-soluble fluorinated heterocycles. | Uses a high organic mobile phase.[10] |
Guide 3: Safety and Handling of Fluorinating Reagents at Scale
Q: How can I safely handle and quench a large-scale reaction involving a hazardous fluorinating agent like DAST?
A: Handling reagents like DAST (diethylaminosulfur trifluoride) requires stringent safety protocols, as it can be thermally unstable and reacts violently with water.[5]
-
Causality: The increased quantity of the reagent at scale amplifies the potential hazards of an uncontrolled reaction or accidental exposure.[6][8]
-
Safety Protocol Workflow:
Caption: Workflow for safe handling of hazardous fluorinating agents.
-
Step-by-Step Safety Measures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, and acid-resistant gloves.[5]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[5]
-
Anhydrous Conditions: Ensure all equipment is completely dry to prevent violent reactions with water.[5]
-
Controlled Quenching: Quench the reaction by slowly adding the reaction mixture to a cold, saturated sodium bicarbonate solution with vigorous stirring. Never add water directly to the reaction mixture.[5]
-
Emergency Preparedness: Have appropriate quenching materials and emergency response equipment readily available.
-
References
-
Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022). Retrieved from [Link]
-
Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. (2025). Retrieved from [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (2025). Retrieved from [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (n.d.). Retrieved from [Link]
-
Scale-up Reactions - Division of Research Safety | Illinois. (2019). Retrieved from [Link]
-
(PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - ResearchGate. (2025). Retrieved from [Link]
-
Approaches for the Efficient Removal of Fluoride from Groundwater: A Comprehensive Review - PMC - NIH. (2024). Retrieved from [Link]
-
Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds | Organic Process Research & Development - ACS Publications. (2020). Retrieved from [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. (2021). Retrieved from [Link]
-
Recently Developed Adsorbing Materials for Fluoride Removal from Water and Fluoride Analytical Determination Techniques: A Review - MDPI. (n.d.). Retrieved from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Retrieved from [Link]
-
Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - ResearchGate. (2025). Retrieved from [Link]
-
Effects of Direct Fluorination on the High-Temperature Oxidation Resistance of AZ31 Magnesium Alloy - MDPI. (n.d.). Retrieved from [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Retrieved from [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. sravathi.com [sravathi.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. How To [chem.rochester.edu]
Technical Support Center: Optimizing the Boc Protection of 4,4-Difluoropiperidine
Welcome to the technical support center for the optimization of the N-Boc protection of 4,4-difluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to achieve high-yielding, clean, and reproducible results in your synthesis endeavors.
Introduction: The Significance of N-Boc-4,4-difluoropiperidine
The 4,4-difluoropiperidine moiety is a valuable building block in medicinal chemistry, often incorporated into drug candidates to enhance metabolic stability, modulate pKa, and improve cell permeability. The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a crucial step in the synthetic route, enabling subsequent functionalization of the molecule.[1][2] This guide will provide a comprehensive overview of the reaction, from the underlying mechanism to practical, field-tested protocols and troubleshooting.
Reaction Mechanism and Key Principles
The Boc protection of an amine is a nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[3] This initial attack forms a tetrahedral intermediate, which then collapses to form the N-Boc protected amine, along with the liberation of tert-butanol and carbon dioxide as byproducts.[3][4] The evolution of carbon dioxide gas serves as a strong thermodynamic driving force for the reaction.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the Boc protection of 4,4-difluoropiperidine in a question-and-answer format.
Q1: My reaction is sluggish or incomplete, even after several hours. What are the likely causes and how can I fix this?
A1: Incomplete reactions are a common hurdle. The electron-withdrawing nature of the two fluorine atoms in the 4-position of the piperidine ring can decrease the nucleophilicity of the secondary amine, making it less reactive than non-fluorinated analogs. Here are the primary causes and their solutions:
-
Insufficient Base: If you are starting from 4,4-difluoropiperidine hydrochloride[5][6][7][8][9], a stoichiometric amount of base is required to neutralize the HCl and generate the free amine. An additional catalytic or stoichiometric amount of a non-nucleophilic base can further enhance the reaction rate by increasing the concentration of the free amine.
-
Solution: Ensure at least one equivalent of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt. Adding an additional 0.1 to 1.2 equivalents of base can further drive the reaction.[3]
-
-
Low Reaction Temperature: While many Boc protections proceed at room temperature, a less nucleophilic amine may require gentle heating.
-
Solution: Try gently warming the reaction mixture to 40-50 °C and monitor the progress by TLC or LC-MS.[10]
-
-
Inadequate Stirring: If the reaction mixture is a slurry or biphasic, poor mixing can limit the interaction between reactants.
-
Solution: Ensure vigorous stirring throughout the reaction.
-
Q2: I'm observing the formation of a significant amount of a white precipitate that is not my product. What is it and how can I avoid it?
A2: The white precipitate is likely di-tert-butyl carbonate, which can form from the reaction of any residual water with Boc anhydride, or from the decomposition of the mixed anhydride intermediate.
-
Solution:
-
Use Anhydrous Solvents: Ensure your reaction solvent is dry.
-
Control Reagent Addition: Add the Boc anhydride slowly to the reaction mixture, especially if the reaction is exothermic.
-
Aqueous Bicarbonate Workup: During the workup, washing with a saturated aqueous solution of sodium bicarbonate will help to remove any unreacted Boc anhydride and acidic byproducts.[11]
-
Q3: My final product is contaminated with a greasy, hard-to-remove impurity. What could this be?
A3: This is often due to excess Boc anhydride or its byproducts.
-
Solution:
-
Optimize Stoichiometry: Use a minimal excess of Boc anhydride (1.1-1.2 equivalents is often sufficient).[3]
-
Purification Strategy:
-
Aqueous Workup: A thorough aqueous workup with dilute acid and then bicarbonate solution is crucial.
-
Column Chromatography: If the impurity persists, purification by silica gel column chromatography is effective. A gradient elution from hexane to ethyl acetate is typically suitable.
-
Sublimation of Excess Boc₂O: For small-scale reactions, excess Boc₂O can be removed under high vacuum, as it will sublimate.
-
-
Q4: I am starting with 4,4-difluoropiperidine hydrochloride. Do I need to perform a separate neutralization step before adding the Boc anhydride?
A4: While a separate neutralization and extraction of the free amine can be performed, a one-pot procedure is generally more efficient.
-
Solution: You can directly add the 4,4-difluoropiperidine hydrochloride to the reaction vessel, followed by the solvent and a suitable base (e.g., triethylamine or DIPEA) to generate the free amine in situ. After a short stirring period (15-30 minutes), the Boc anhydride can be added.
Optimized Experimental Protocol
This protocol is a robust starting point for the Boc protection of 4,4-difluoropiperidine hydrochloride.
Materials:
-
4,4-Difluoropiperidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4,4-difluoropiperidine hydrochloride (1.0 equiv).
-
Add anhydrous dichloromethane (or THF) to achieve a concentration of approximately 0.1-0.2 M.
-
Add triethylamine or DIPEA (1.1-1.2 equiv) to the suspension and stir at room temperature for 15-30 minutes.
-
Slowly add di-tert-butyl dicarbonate (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. If the reaction is slow, it can be gently heated to 40 °C.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
| Reagent | Equivalents | Purpose |
| 4,4-Difluoropiperidine HCl | 1.0 | Starting Material |
| (Boc)₂O | 1.1 - 1.2 | Protecting Group Reagent[3] |
| TEA or DIPEA | 1.1 - 2.0 | Base for neutralization and catalysis[3] |
| Solvent (DCM/THF) | - | Reaction Medium |
Table 1: Recommended Reagent Stoichiometry
Visualizing the Process
Caption: Experimental workflow for Boc protection.
Caption: Simplified reaction mechanism.
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like sodium hydroxide or sodium bicarbonate?
A: While aqueous bases like NaOH or NaHCO₃ can be used, they often require a biphasic solvent system (e.g., dioxane/water or DCM/water) and can sometimes lead to hydrolysis of the Boc anhydride.[3][12] For this specific substrate, using an organic-soluble amine base like TEA or DIPEA in an anhydrous organic solvent is generally more reliable and leads to a cleaner reaction profile.
Q: Is it necessary to use a catalyst like 4-dimethylaminopyridine (DMAP)?
A: For the Boc protection of secondary amines like 4,4-difluoropiperidine, DMAP is generally not necessary and can sometimes lead to side reactions.[13][14] The reaction typically proceeds well with a standard base like TEA or DIPEA.
Q: How do I know when the reaction is complete?
A: The best way to monitor the reaction is by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should see the disappearance of the starting material spot (4,4-difluoropiperidine) and the appearance of a new, less polar product spot (N-Boc-4,4-difluoropiperidine).
Q: What are the storage conditions for N-Boc-4,4-difluoropiperidine?
A: N-Boc-4,4-difluoropiperidine is a stable compound and can be stored at room temperature in a well-sealed container, protected from moisture.
Q: Can I use this protocol for other substituted piperidines?
A: Yes, this protocol serves as an excellent starting point for the Boc protection of a wide range of primary and secondary amines, including other substituted piperidines.[3] However, the reaction rate and optimal conditions may vary depending on the steric hindrance and electronic properties of the specific substrate.
References
- VertexAI Search. (n.d.). Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
- BenchChem. (2025). The Chemistry of the Boc Protecting Group.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- chemeurope.com. (n.d.). Di-tert-butyl dicarbonate.
- ACS Publications. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- WordPress.com. (2012). Reactions that Work: Boc Protection | Chemtips.
- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Suzhou Highfine Biotech. (n.d.). Application of Boc-anhydride.
- AChemBlock. (n.d.). 4,4-Difluoropiperidine hydrochloride 97%.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis with Boc Anhydride: A Guide for Researchers.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Hangzhou LZ Chemical Co., Ltd. (2013). 4,4-Difluoropiperidine hydrochloride.
- ResearchGate. (n.d.). Boc deprotection conditions tested. Download Scientific Diagram.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 4,4-Difluoropiperidine Hydrochloride.
- ChemicalBook. (n.d.). 1-N-Boc-4,4-Difluoropiperidine CAS#.
- PubChem. (n.d.). 4,4-Difluoropiperidine hydrochloride.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Reddit. (2021). Having great trouble with a Boc-protection reaction : r/chemhelp.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Download Table.
- NIH. (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- BenchChem. (2025). Technical Support Center: N-Boc Deprotection of 4-Hydroxypiperidine Derivatives.
- ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Di-tert-butyl_dicarbonate [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 6. 4,4-Difluoropiperidine hydrochloride 97% | CAS: 144230-52-4 | AChemBlock [achemblock.com]
- 7. 4,4-Difluoropiperidine hydrochloride [lzchemical.com]
- 8. 4,4-Difluoropiperidine Hydrochloride | 144230-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Column Chromatography Purification of Fluorinated Organic Compounds
Welcome to the technical support center for the column chromatography of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these molecules. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its polarity, lipophilicity, and intermolecular interactions, often leading to atypical chromatographic behavior.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities and achieve successful purifications.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of fluorinated compounds, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My fluorinated compound is exhibiting significant peak tailing on a silica gel column. What are the likely causes and how can I fix this?
Answer:
Peak tailing is often a result of strong, unwanted secondary interactions between your analyte and the stationary phase.[3] For fluorinated compounds, this can be exacerbated by interactions with acidic silanol groups on the silica surface.[3][4]
Possible Causes & Solutions:
| Possible Cause | Explanation | Solution |
| Secondary Silanol Interactions | The acidic silanol groups (Si-OH) on the silica surface can strongly interact with polar or basic functionalities on your fluorinated molecule, causing it to "stick" and elute slowly, resulting in a tailed peak.[3][5] | Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase to neutralize the acidic silanol groups.[6][7] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3] | Reduce Sample Load: Decrease the concentration or volume of your sample. Consider dry loading for better distribution of the sample on the column.[3] |
| Inappropriate Mobile Phase | The mobile phase may not be strong enough to efficiently elute the compound, or it may not be effectively competing with the stationary phase for interaction with the analyte. | Optimize Mobile Phase: Increase the polarity of your eluent system. For particularly stubborn compounds, consider adding a small amount of a more polar solvent like methanol to your dichloromethane or ethyl acetate/hexane system.[6] |
Issue 2: Co-elution of Compound with Impurities
Question: My fluorinated target compound is co-eluting with a non-fluorinated impurity. How can I improve the separation?
Answer:
Co-elution occurs when the chromatographic conditions do not provide sufficient resolution between two or more compounds.[3] The unique electronic properties of fluorinated molecules can sometimes lead to them having similar polarities to non-fluorinated impurities, making separation on standard phases challenging.
Possible Causes & Solutions:
| Possible Cause | Explanation | Solution |
| Insufficient Resolution | The chosen stationary and mobile phase combination does not offer enough selectivity to differentiate between your target and the impurity.[3] | Change Mobile Phase Selectivity: Switching one of the solvents in your mobile phase can alter the interactions and improve separation. For example, changing from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide different selectivity.[6] |
| Similar Polarity | The fluorinated compound and the impurity have very similar polarities under the current conditions. | Switch to an Orthogonal Technique: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. Reversed-phase chromatography (e.g., C18) separates based on hydrophobicity, which can be a very different mechanism than the adsorption/desorption on silica.[3] |
| Lack of Specific Interactions | Standard silica or C18 phases may not leverage the unique properties of your fluorinated compound for separation. | Utilize a Fluorinated Stationary Phase: Columns with fluorinated stationary phases (e.g., Pentafluorophenyl - PFP) are specifically designed to interact with fluorinated molecules.[8][9] These phases can offer unique selectivity through dipole-dipole, π-π, and ion-exchange interactions, which are different from those on traditional alkyl phases.[9][10] |
Issue 3: Compound Elutes Too Quickly (Low Retention) or Not at All (Irreversible Adsorption)
Question: My highly polar fluorinated compound either comes out in the void volume in reversed-phase or gets stuck permanently on my silica gel column. What should I do?
Answer:
This is a common issue with highly polar molecules, and fluorination can further complicate retention behavior.
Possible Causes & Solutions:
| Problem & Possible Cause | Explanation | Solution |
| Elutes in Void Volume (Reversed-Phase) | The compound is too polar to be retained by the non-polar C18 stationary phase.[3] | Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is designed for the retention of highly polar compounds. It uses a polar stationary phase (like silica or amide) with a high organic mobile phase.[3] |
| Irreversible Adsorption (Normal-Phase) | The highly polar fluorinated compound is binding too strongly to the silica gel.[3] | Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina, or Florisil as an alternative to silica gel.[3] |
| Inappropriate Solvent System | The elution strength of the mobile phase is too weak to move the compound off the column. | Increase Eluent Strength: For normal-phase, significantly increase the polarity of the mobile phase (e.g., high percentages of methanol in dichloromethane). For reversed-phase, start with a highly aqueous mobile phase.[3][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel fluorinated compound?
A1: Start by assessing the compound's polarity and solubility. For moderately polar compounds soluble in organic solvents, traditional normal-phase chromatography on silica gel with a hexane/ethyl acetate or dichloromethane/methanol gradient is a good starting point.[6] For more polar compounds, reversed-phase HPLC on a C18 column with a water/acetonitrile or water/methanol gradient is a versatile first choice.[3]
Q2: How does the number and position of fluorine atoms affect chromatographic behavior?
A2: The impact is complex. Introducing fluorine generally increases a molecule's polarity.[11][12] However, a trifluoromethyl (CF3) group, while polar, can also increase a molecule's lipophilicity due to its large molar volume.[11] In reversed-phase chromatography, increased fluorination can lead to longer retention times, especially on fluorinated stationary phases.[8][12] The elution order of fluorinated compounds on a fluorinated stationary phase often correlates with the number of fluorine atoms.[13]
Q3: When should I consider using a specialized fluorinated stationary phase?
A3: A fluorinated stationary phase, such as Pentafluorophenyl (PFP) or other fluoroalkyl phases, should be considered when you encounter difficult separations of fluorinated compounds from each other or from their non-fluorinated analogues.[8][14] They are particularly useful for separating isomers or compounds with very similar polarities where traditional C18 or silica columns fail to provide adequate resolution.[10][15] These phases offer alternative selectivity due to unique interactions like π-π, dipole, and charge transfer.[9][16]
Q4: My fluorinated compound is not very soluble in the mobile phase. How should I load it onto the column?
A4: For flash chromatography, if your compound has poor solubility in the eluent, dry loading is highly recommended.[3] Dissolve your sample in a suitable solvent (one in which it is highly soluble), add a small amount of silica gel or celite, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[7]
Q5: Are there any special considerations for the solvents used with fluorinated compounds?
A5: While standard HPLC-grade solvents are generally suitable, some fluorinated solvents or additives can be beneficial. For instance, 2,2,2-trifluoroethanol (TFE) as a mobile phase modifier can alter selectivity on fluorinated phases.[10][16] For separating highly fluorinated molecules, fluorous solvents (e.g., perfluorohexane) can be used in a technique called fluorous solid-phase extraction (FSPE), which separates compounds based on their affinity for a fluorous stationary phase.[8][17]
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for many fluorinated compounds is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.[6] Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[18]
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.
-
Dry Loading: Dissolve the sample in a volatile solvent, add silica gel, evaporate the solvent, and load the resulting powder onto the column.[3]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (e.g., with a flash chromatography system or by hand bellows) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[7]
-
Workflow for Method Development
The following diagram illustrates a logical workflow for developing a purification method for a novel fluorinated compound.
Caption: A decision tree for method development in fluorinated compound purification.
Section 4: Advanced Techniques
Fluorinated Stationary Phases
For particularly challenging separations, fluorinated stationary phases offer a powerful alternative to traditional media.[9] These phases, such as Pentafluorophenyl (PFP) and Tridecafluoro (TDF), provide unique selectivity based on interactions that are not prevalent on standard alkyl-modified surfaces.[8][9]
-
Pentafluorophenyl (PFP) Phases: These are particularly effective for separating aromatic and halogenated compounds due to π-π and dipole interactions.[8][15]
-
Fluoroalkyl Phases: These phases are useful for separating fluorinated compounds from each other, often with retention increasing with the fluorine content of the analyte.[8][14]
The workflow for troubleshooting separations that may benefit from a fluorinated phase is outlined below.
Caption: Workflow for deciding when to use a fluorinated stationary phase.
References
- BenchChem Technical Support Team. (2025).
- SiliCycle.
- D. H. Marchand. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- M. Przybyciel. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Various Authors. (2014). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Fluorine Dioxide (O₂F₂) Gas. Benchchem.
- Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Q. Cai, et al. (2015).
- T. Kamiusuki, et al.
- BenchChem.
- H. Wang, et al. (2014).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- D. P. Curran. (2009). Chapter 7: Fluorous Solvents and Related Systems. Royal Society of Chemistry.
- King Group.
- Various Authors. (2018). Modern Strategies in Organofluorine Chemistry. Science of Synthesis.
- Chromatography Forum. (2008).
- M. T. L. T. Nguyen, et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC - NIH.
- C. D. P. Weiner, et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
- TCI AMERICA. Fluorous Solvents.
- BenchChem Technical Support Team. (2025).
- T. Kamiusuki, et al. (1998).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- Chrom Tech, Inc. (2024).
- Chrom Tech, Inc. (2024).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. chromtech.com [chromtech.com]
Preventing decomposition of Tert-butyl 4,4-difluoropiperidine-1-carboxylate during workup
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize Tert-butyl 4,4-difluoropiperidine-1-carboxylate and have encountered stability challenges during reaction workup. Here, we provide in-depth technical explanations, troubleshooting FAQs, and validated protocols to help you prevent decomposition and maximize the yield and purity of your target compound.
The Challenge: Understanding the Lability of a Key Building Block
This compound is a valuable building block in medicinal chemistry, prized for introducing the difluoropiperidine motif into potential drug candidates. However, the very features that make the tert-butoxycarbonyl (Boc) group an excellent protecting group—its facile, acid-mediated removal—also render it susceptible to premature cleavage under improper workup conditions. The presence of the electron-withdrawing gem-difluoro group at the 4-position can subtly influence the reactivity of the molecule, making careful handling paramount.
This guide will walk you through the underlying chemical principles governing its stability and provide actionable strategies to ensure your compound remains intact from reaction quench to final isolation.
Part 1: The Mechanism of Decomposition - Why Does It Happen?
Understanding the "why" is critical to solving the "how." The primary pathway for the decomposition of this compound during workup is the acid-catalyzed hydrolysis of the N-Boc group.
The Boc group is stable to most bases and nucleophiles but is designed to be removed under acidic conditions.[1][2] The generally accepted mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (H-A) present in the workup.
-
Carbocation Formation: The protonated intermediate collapses, eliminating a stable tert-butyl carbocation and forming a transient carbamic acid.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free difluoropiperidine amine.[3]
This process is problematic when it's unintentional. Acidic reagents carried over from the reaction, or aqueous wash solutions with a pH that is too low, can trigger this decomposition cascade, leading to yield loss and contamination of the desired product with the deprotected amine.
Caption: Acid-catalyzed decomposition pathway of the N-Boc group.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the common issues encountered in the lab.
Q1: I'm losing a significant portion of my product during the aqueous workup. What's the most likely cause?
A: The most probable cause is unintentional exposure to acidic conditions. This can happen in two ways:
-
Carryover from Reaction: If your reaction was run under acidic conditions (e.g., using catalysts like HCl, TsOH) or generated acidic byproducts, these must be thoroughly neutralized before or during the initial quenching step.
-
Acidic Wash: Using an acidic wash (e.g., dilute HCl, NH₄Cl) to remove basic impurities will cleave the Boc group.[4] For this compound, acidic washes must be avoided.
Q2: What is a "safe" pH range for working with this compound?
A: A safe pH range for aqueous solutions is between pH 7 and pH 9 . Mildly basic conditions are well-tolerated. The Boc group is generally resistant to basic hydrolysis.[2][5] However, very strong bases (e.g., >1M NaOH) and elevated temperatures should be avoided as they can promote hydrolysis of other functional groups or, in some cases, even carbamates, albeit slowly.[6]
Q3: I see a new, more polar spot on my TLC plate after workup. Could this be the deprotected product?
A: Yes, that is highly likely. The deprotected product, 4,4-difluoropiperidine, is a free amine. It is significantly more polar than the N-Boc protected starting material and will have a much lower Rf value on silica gel TLC. You can often visualize this new spot using a ninhydrin stain, which reacts with primary and secondary amines to produce a characteristic purple or blue spot.[7]
Q4: Can I use a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution to neutralize my reaction?
A: Absolutely. These are the recommended reagents for neutralizing residual acid. They are strong enough to quench common acids but mild enough not to cause unwanted side reactions. A saturated sodium bicarbonate wash is a standard and highly effective procedure.[7] When quenching, add the basic solution slowly to the cooled reaction mixture, as the neutralization reaction can be exothermic and produce CO₂ gas, leading to pressure buildup.[8]
Q5: My reaction solvent is THF or Dioxane. How does this affect my workup?
A: Water-miscible solvents like THF and dioxane can complicate extractions and lead to the formation of emulsions.[4] It is best practice to remove the bulk of these solvents under reduced pressure (rotoevaporation) before the aqueous workup. After removal, dissolve the residue in a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) for the subsequent washes.
Part 3: Validated Workup Protocols
Here we provide step-by-step procedures designed to minimize decomposition. The choice of protocol depends on the nature of your reaction mixture.
Protocol 1: Standard Gentle Aqueous Workup (For Non-Acidic Reactions)
This protocol is ideal when the reaction itself did not involve acidic reagents.
-
Solvent Removal (if necessary): If the reaction was in a water-miscible solvent (THF, Dioxane, Acetonitrile), concentrate the mixture in vacuo.
-
Redissolution: Dissolve the crude residue in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, DCM). A volume sufficient to fully dissolve the material is appropriate (e.g., 10 mL per gram of crude material).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:
-
i. Water (1 x volume equivalent to the organic phase).
-
ii. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume). This ensures any trace acidity is neutralized.
-
iii. Brine (saturated aqueous NaCl solution) (1 x volume). This helps to break up emulsions and remove residual water from the organic layer.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Quench and Extract for Reactions with Acidic Components
This protocol is designed for reactions containing a stoichiometric or catalytic amount of acid that must be neutralized.
-
Cooling: Cool the reaction mixture in an ice bath (0 °C). This mitigates any exotherm from the neutralization.
-
Quenching: Slowly and carefully add a saturated aqueous NaHCO₃ solution to the stirred reaction mixture until gas evolution (CO₂) ceases and the pH of the aqueous layer is confirmed to be > 8 using pH paper.
-
Solvent Removal (if necessary): If the reaction was in a water-miscible solvent, remove it in vacuo.
-
Extraction: Add a water-immiscible organic solvent (e.g., Ethyl Acetate) and water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer one more time with the organic solvent.
-
Combine & Wash: Combine the organic extracts and wash with brine (1 x volume).
-
Drying & Isolation: Proceed as in steps 4 and 5 of Protocol 1.
Caption: Decision workflow for selecting the appropriate workup protocol.
Part 4: Data Summary & Analytical Monitoring
Consistent monitoring is key to successful troubleshooting and optimization.
Table 1: Comparison of Aqueous Wash Reagents
| Reagent | Purpose | Suitability for this Compound | Risk of Decomposition |
| Water | Remove water-soluble impurities | Excellent | Very Low |
| Sat. NaHCO₃ | Neutralize acids | Excellent (Recommended) | Very Low |
| Sat. NH₄Cl | Quench reactive organometallics | Not Recommended | High (pH is ~4.5-5.5) |
| Dilute HCl | Remove basic impurities | Not Recommended | Very High (Causes rapid deprotection) |
| Brine | Break emulsions, remove water | Excellent (Recommended) | Very Low |
Analytical Monitoring with TLC
A simple and effective way to monitor for decomposition is by Thin-Layer Chromatography (TLC).
-
System: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is 30% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Visualization:
-
UV light (254 nm) to see the starting material.
-
Ninhydrin stain followed by gentle heating to visualize the deprotected amine product (will appear as a new, lower Rf spot).[7]
-
By co-spotting your crude reaction mixture, the material after workup, and the starting material, you can immediately visualize if any decomposition has occurred.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Dittert, L. W., & Higuchi, T. (1963). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Journal of Pharmaceutical Sciences.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- Aouf, C., et al. (2012).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]
- Boamah, E. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Efficiency of Fluorination Reactions for Piperidine Rings
Welcome to the technical support center for piperidine fluorination. The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] However, the synthesis of these valuable motifs is often challenging.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. We will explore the causality behind these challenges and offer validated strategies to enhance the efficiency and selectivity of your fluorination reactions.
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What makes the fluorination of piperidine rings so challenging?
The synthesis of fluorinated piperidines is complicated by several factors. Direct fluorination pathways, such as electrophilic and nucleophilic substitutions on the piperidine ring, often provide limited access.[1][2] Key challenges include:
-
Controlling Regioselectivity: Piperidine rings have multiple C-H bonds that can be fluorinated, often leading to mixtures of isomers. The electronic and steric properties of substituents on the ring heavily influence the reaction's outcome.[3]
-
Preventing Side Reactions: The basicity of the piperidine nitrogen can interfere with many fluorinating agents. Additionally, common side reactions like elimination to form piperideines are a frequent problem, especially in deoxofluorination reactions.[4]
-
Preserving Stereochemistry: For chiral piperidines, maintaining stereochemical integrity is crucial. Depending on the mechanism (SN1 vs. SN2), racemization or epimerization can occur.
-
Substrate Deactivation: The electron-withdrawing nature of the fluorine atom can deactivate the ring, making subsequent reactions more difficult. Conversely, the piperidine nitrogen can be protonated or interact with catalysts in undesirable ways.
An alternative and often more successful strategy involves the hydrogenation of readily available fluorinated pyridine precursors.[1][2][5][6] This approach, however, can be hampered by hydrodefluorination, where the fluorine atom is undesirably replaced by hydrogen.[1][2]
Q2: What are the primary methods for introducing fluorine into a piperidine ring?
There are several established strategies, each with its own set of advantages and limitations:
-
Deoxofluorination of Hydroxypiperidines: This is a very common method where a hydroxyl group is replaced by fluorine. Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are widely used.[7][8][9][10] Newer reagents like PyFluor have been developed to offer better stability and selectivity, minimizing elimination side products.[4][11][12][13][14]
-
Electrophilic Fluorination: This involves using an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4), to fluorinate electron-rich piperidines or their enamine/enolate derivatives.[15][16][17][18] This method can be effective for C-H fluorination.
-
Nucleophilic Fluorination: This typically involves the displacement of a leaving group (e.g., tosylate, triflate) with a nucleophilic fluoride source (e.g., KF, CsF). The low solubility and high basicity of fluoride salts can be challenging.[11]
-
Hydrogenation of Fluoropyridines: This powerful method involves the reduction of commercially available fluoropyridines to the corresponding piperidines.[1][2][19] Recent advances using rhodium or palladium catalysts have enabled highly diastereoselective cis-hydrogenation.[1][2][5]
Q3: How do I select the most appropriate fluorinating agent for my specific piperidine substrate?
Choosing the right reagent is critical for success and depends on the substrate's functional groups and the desired outcome.
-
For converting an alcohol to a fluoride (Deoxofluorination):
-
DAST/Deoxo-Fluor: Effective and well-documented, but prone to elimination and thermal instability (especially DAST).[4][9] Deoxo-Fluor is generally more thermally stable and can sometimes offer higher yields.[9][10]
-
PyFluor: An excellent choice for sensitive substrates where elimination is a major concern. It is more stable, less expensive, and often provides cleaner reactions, though it may require basic conditions and longer reaction times.[4][12][13]
-
PhenoFluor™: While developed for phenols, it can be used for complex alcohols and shows high chemoselectivity, often discriminating between different hydroxyl groups in a polyol.[20]
-
-
For C-H Fluorination:
-
Selectfluor®: This is the go-to reagent for electrophilic C-H fluorination, especially on electron-rich systems or for fluorinating enolates. It is user-friendly and stable in air and moisture.[18]
-
-
For Nucleophilic Displacement:
-
Alkali Metal Fluorides (KF, CsF): Cost-effective sources of fluoride, but their effectiveness is highly dependent on the solvent and the potential use of phase-transfer catalysts or hydrogen-bond donors to enhance solubility and nucleophilicity.[21]
-
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Conversion to the Fluorinated Product
Q: I've set up my deoxofluorination reaction (e.g., using DAST or PyFluor) on my hydroxypiperidine, but after several hours, TLC/LC-MS analysis shows only starting material. What are the likely causes and solutions?
A: This is a common issue that can often be traced back to reagent quality, reaction conditions, or substrate reactivity.
Possible Causes & Solutions:
-
Inactive Fluorinating Reagent:
-
Causality: Deoxofluorinating agents like DAST are sensitive to moisture and can degrade upon improper storage, losing their activity.
-
Solution: Always use a fresh bottle of the reagent or a properly stored aliquot under an inert atmosphere (Argon or Nitrogen). If degradation is suspected, purchase a new batch.
-
-
Insufficient Activation of the Alcohol:
-
Causality: The reaction mechanism involves the activation of the hydroxyl group to form a good leaving group, which is then displaced by fluoride.[13] For some reagents like PyFluor, a base (e.g., DBU) is required to facilitate the formation of the key sulfonate ester intermediate.[4][13]
-
Solution: If using PyFluor, ensure an appropriate base is added. For hindered or less reactive alcohols with DAST/Deoxo-Fluor, a catalytic amount of a Lewis acid might be necessary, but this should be approached with caution as it can promote side reactions.
-
-
Sub-Optimal Temperature:
-
Causality: Deoxofluorination reactions have a specific temperature window for optimal performance. Too low, and the activation barrier isn't overcome. Too high, and reagents like DAST can decompose, sometimes violently.[4]
-
Solution: For DAST, reactions are typically run at low temperatures (e.g., -78 °C) and allowed to slowly warm to room temperature. If no reaction occurs, consider gently warming to 40-50 °C. For the more thermally stable PyFluor, reactions can often be run at room temperature or with moderate heating for sterically hindered substrates.[12]
-
-
Incompatible Solvent:
-
Causality: The solvent must be anhydrous and non-nucleophilic. Protic solvents will quench the fluorinating reagent. Some reagents can react exothermically with solvents like DMF or DMSO.[3]
-
Solution: Use a dry, non-polar, aprotic solvent like dichloromethane (DCM), acetonitrile, or THF. Ensure all glassware is thoroughly oven- or flame-dried before use.[3]
-
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Elimination Side Product Formation
Q: My deoxofluorination reaction with DAST is producing a high proportion of the corresponding unsaturated piperideine. How can I suppress this elimination pathway?
A: Elimination is a classic side reaction in deoxofluorination, especially with reagents like DAST, which can act as both a fluorinating agent and a dehydrating agent.[4]
Causality: The reaction proceeds through an intermediate where the hydroxyl group has been converted into a good leaving group. If a proton on an adjacent carbon is accessible and anti-periplanar, an E2 elimination can compete with or even dominate the desired SN2 substitution by fluoride.
Solutions:
-
Switch to a More Selective Reagent:
-
Recommendation: This is the most effective solution. PyFluor was specifically designed to minimize elimination.[12][13] Its mechanism is less prone to promoting the E2 pathway, leading to cleaner reactions and simpler purifications.[4]
-
Rationale: PyFluor activates the alcohol to form a pyridinesulfonate intermediate. The subsequent displacement by fluoride is more selective for substitution over elimination compared to the intermediates formed with DAST.[13]
-
-
Optimize Reaction Conditions:
-
Temperature: Running the reaction at the lowest possible temperature that still allows for conversion can favor the substitution pathway, which generally has a lower activation energy than elimination. Start at -78 °C and warm very slowly.
-
Solvent: Less polar solvents can sometimes disfavor the charged transition state of the elimination pathway. Consider switching from DCM to a solvent like toluene.
-
-
Use a Hindered Base (with caution):
-
Rationale: If the elimination is base-mediated (e.g., by an amine impurity or the reagent itself), adding a non-nucleophilic, hindered base like 2,6-lutidine can sometimes scavenge stray protons without promoting elimination. This is an advanced technique and should be optimized carefully.
-
| Reagent | Typical Conditions | Selectivity vs. Elimination | Thermal Stability | Cost | Key Advantage |
| DAST | -78 °C to RT, DCM | Moderate to Low[4] | Low (can decompose violently)[4] | Moderate | Widely documented |
| Deoxo-Fluor® | -78 °C to RT, DCM | Moderate[9] | Moderate (Safer than DAST)[9] | High | Higher thermal stability than DAST |
| PyFluor | RT to 60 °C, MeCN/DCM | High (Minimal elimination)[4][12] | High (Thermally stable solid)[13] | Low | High selectivity, safety, low cost[14] |
| PhenoFluor™ | 23 °C to 80 °C, Toluene | High (Chemoselective)[20] | High | Very High | Excellent for late-stage, complex molecules[20] |
Problem 3: Poor Regioselectivity in C-H Fluorination
Q: I am trying to fluorinate an N-protected piperidine using Selectfluor®, but I'm getting a mixture of isomers (e.g., at the C3 and C4 positions). How can I improve the regioselectivity?
A: Regioselectivity in C-H fluorination is governed by a subtle interplay of electronic and steric factors. Without a directing group, mixtures are common.
Causality: Selectfluor® will preferentially react at the most electron-rich and sterically accessible C-H bond. For a simple N-Boc piperidine, the electronic differences between C-H bonds at C2/C6, C3/C5, and C4 are minimal, leading to poor selectivity.
Solutions:
-
Install a Directing Group:
-
Strategy: The most powerful way to control regioselectivity is to temporarily install a functional group that directs the fluorination to a specific position.
-
Example: A benzyloxy group has been shown to direct fluorination to the adjacent position in pyridine systems.[3] A similar strategy can be employed in piperidines. For example, converting a ketone at C4 to a silyl enol ether will direct electrophilic fluorination specifically to the C3 position.
-
-
Utilize Substrate Conformation:
-
Strategy: The rigid chair conformation of the piperidine ring can be exploited. Large N-substituents can sterically block certain positions, favoring reaction at others. The preference for fluorine to adopt an axial position in protonated piperidines can also influence the product distribution.[22][23][24]
-
Example: A bulky N-protecting group like a trityl or a large amide group might sterically hinder the C2/C6 positions, increasing the relative yield of C3/C4 fluorination.
-
-
Change the Fluorination Strategy:
-
Strategy: If direct C-H fluorination is unselective, a more reliable multi-step sequence is often better.
-
Workflow:
-
Introduce a functional group at the desired position (e.g., a ketone at C4).
-
Reduce the ketone to a hydroxyl group with defined stereochemistry (e.g., using NaBH₄ or L-Selectride®).
-
Perform a stereospecific deoxofluorination on the resulting alcohol. This provides absolute control over the position of the fluorine atom.
-
-
Caption: Decision tree for choosing a piperidine fluorination method.
Experimental Protocol: Deoxofluorination of 4-Hydroxypiperidine using PyFluor
This protocol describes a reliable and selective method for converting a commercially available N-Boc-4-hydroxypiperidine to its corresponding 4-fluoro derivative, minimizing the formation of elimination byproducts.
Materials:
-
N-Boc-4-hydroxypiperidine
-
PyFluor (2-pyridinesulfonyl fluoride)[12]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq).
-
Reagent Addition: Dissolve the substrate in anhydrous acetonitrile (approx. 0.2 M). Add PyFluor (1.5 eq) to the solution, followed by the dropwise addition of DBU (1.5 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. For more hindered substrates, the reaction may require gentle heating to 40-60 °C.
-
Work-up: Upon completion, quench the reaction by pouring it into a separatory funnel containing saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4-fluoropiperidine.
References
-
Schaffner, A.-S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Schaffner, A.-S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health. [Link]
-
Singh, R. P., et al. (2003). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]
-
Singh, R. P., et al. (2003). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Thieme Connect. [Link]
-
Li, Z., & Liu, G. (2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. RSC Publishing. [Link]
-
Clayden, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Gouverneur, V., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. National Institutes of Health. [Link]
-
Doyle Group. (2023). Nucleophilic Fluorination. UCLA. [Link]
-
Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Doyle Group, UCLA. [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor. Organic Chemistry Portal. [Link]
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ResearchGate. [Link]
-
Schaffner, A.-S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Selectfluor. Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). PyFluor. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Hunter, L. (2015). Stereoselectively Fluorinated N-Heterocycles: A Brief Survey. ResearchGate. [Link]
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]
-
Hunter, L., et al. (2017). Selectfluor-Promoted Fluorination of Piperidinyl Olefins. ResearchGate. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health. [Link]
-
Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. [Link]
-
Ritter, T., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. National Institutes of Health. [Link]
-
Gouverneur, V., & Brown, J. M. (2021). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. National Institutes of Health. [Link]
-
Halford, B. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Böhm, H.-J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Snyder, J. P., et al. (1995). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 12. PyFluor - Enamine [enamine.net]
- 13. PyFluor - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 17. Selectfluor - Wikipedia [en.wikipedia.org]
- 18. Selectfluor™ [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis for Drug Discovery: Tert-butyl 4,4-difluoropiperidine-1-carboxylate vs. its Monofluoro Analog
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The piperidine ring, a ubiquitous motif in pharmaceuticals, is a prime target for fluorination to modulate key drug-like properties. This guide provides an in-depth, objective comparison of Tert-butyl 4,4-difluoropiperidine-1-carboxylate and its monofluoro counterpart, Tert-butyl 4-fluoropiperidine-1-carboxylate. By examining their synthesis, physicochemical properties, conformational behavior, and impact on metabolic stability, this document aims to equip scientists with the critical insights needed to make informed decisions in the design of next-generation therapeutics.
Introduction: The Power of Fluorine in Piperidine Scaffolds
The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability, altered basicity (pKa), and improved membrane permeability.[1] When incorporated into the versatile piperidine scaffold, these effects can be leveraged to fine-tune a molecule's properties for optimal therapeutic performance.[2] This guide focuses on the comparison between mono- and gem-difluorination at the 4-position of the N-Boc-protected piperidine ring, a common building block in pharmaceutical synthesis.
Synthesis of Fluorinated Piperidines
The synthetic accessibility of these building blocks is a critical consideration for their application in drug discovery programs. Both Tert-butyl 4-fluoropiperidine-1-carboxylate and this compound can be prepared from readily available starting materials.
Synthesis of Tert-butyl 4-fluoropiperidine-1-carboxylate
A common and efficient route to the monofluorinated analog begins with the commercially available Tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is a versatile handle for nucleophilic fluorination. Deoxyfluorination agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this transformation. The reaction proceeds via an intermediate that is then displaced by the fluoride ion.
Experimental Protocol: Synthesis of Tert-butyl 4-fluoropiperidine-1-carboxylate
-
Dissolution: Dissolve Tert-butyl 4-hydroxypiperidine-1-carboxylate in an appropriate anhydrous solvent, such as dichloromethane (DCM), in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add a solution of DAST or Deoxo-Fluor in DCM to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired Tert-butyl 4-fluoropiperidine-1-carboxylate.
Synthesis of this compound
The synthesis of the gem-difluoro analog typically starts from Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[3] The ketone functionality is directly converted to the difluoromethylene group using a variety of fluorinating agents. DAST and Deoxo-Fluor are also effective for this transformation.
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a suitable reaction vessel, dissolve Tert-butyl 4-oxopiperidine-1-carboxylate in an anhydrous solvent like DCM under an inert atmosphere.
-
Addition of Fluorinating Agent: Add DAST or Deoxo-Fluor to the solution at room temperature or with cooling, depending on the scale and specific conditions.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring the progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess fluorinating agent.
-
Extraction: Extract the aqueous mixture with DCM.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration, concentrate the solvent in vacuo. The resulting crude product is then purified by flash column chromatography to afford pure this compound.[4]
Figure 1: Synthetic overview for the preparation of the mono- and difluorinated piperidine analogs.
Physicochemical Properties: A Comparative Overview
The degree of fluorination at the 4-position of the piperidine ring significantly impacts the molecule's electronic and physical properties.
| Property | Tert-butyl 4-fluoropiperidine-1-carboxylate | This compound | Expected Impact of Fluorination |
| pKa (of piperidine N) | Expected to be lower than non-fluorinated analog | Expected to be significantly lower than monofluoro analog | Fluorine's electron-withdrawing effect decreases the basicity of the piperidine nitrogen. |
| LogP | Calculated: ~1.4[5] | Calculated: ~1.3[3] | The effect is complex and can be counterintuitive.[6] Gem-difluorination can sometimes lead to a decrease in lipophilicity compared to the monofluorinated analog due to increased polarity. |
Table 1: Comparison of key physicochemical properties.
Basicity (pKa)
Lipophilicity (LogP)
Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (LogP), is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is not always straightforward.[10] While replacing hydrogen with fluorine generally increases lipophilicity, the introduction of multiple fluorine atoms can lead to a decrease in LogP due to the increased polarity of the C-F bonds.[11] For the compounds , calculated LogP values suggest a slight decrease in lipophilicity for the difluoro analog compared to the monofluorinated one. This highlights the importance of experimental determination of this key parameter.
Experimental Protocol: LogP Determination by Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. Use the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for LogD measurements.
-
Stock Solution: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol).
-
Partitioning: In a suitable vessel, combine a known volume of the stock solution with a known volume of the aqueous phase.
-
Equilibration: Shake the vessel for a sufficient time to allow for the partitioning equilibrium to be reached (e.g., 24 hours).
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Figure 2: Workflow for the determination of LogP/LogD using the shake-flask method.
Conformational Analysis: The Impact of Fluorine on Ring Pucker
The piperidine ring typically adopts a chair conformation to minimize steric strain. The introduction of fluorine at the 4-position can influence the conformational equilibrium.
In N-Boc-4-fluoropiperidine, the fluorine atom can occupy either an axial or an equatorial position. Due to the A-value of fluorine being relatively small, both conformers are expected to be populated at room temperature. However, studies on related fluorinated piperidines have shown a preference for the axial conformation of the fluorine atom, which can be attributed to hyperconjugation and electrostatic interactions.[2][12] The N-Boc group, being sterically demanding, will preferentially occupy the equatorial position.
For N-Boc-4,4-difluoropiperidine, the gem-difluoro substitution locks the C4 position, but the overall chair conformation of the piperidine ring is maintained. The presence of two fluorine atoms will have a more pronounced effect on the electronic properties of the ring compared to the monofluorinated analog. The impact of gem-difluorination on the overall ring conformation is generally considered to be minimal in terms of inducing ring flipping to a twist-boat conformation, but it can subtly alter bond lengths and angles.[13]
A detailed conformational analysis can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing coupling constants (e.g., 1H-1H, 1H-19F) and Nuclear Overhauser Effects (NOEs).
Metabolic Stability: Blocking Sites of Metabolism
A primary reason for introducing fluorine into drug candidates is to enhance their metabolic stability by blocking potential sites of cytochrome P450 (CYP) mediated oxidation.[14][15] The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.
In the context of the 4-position of the piperidine ring, this site is susceptible to oxidation to form a hydroxylated metabolite, which can then be further oxidized to a ketone. By replacing the hydrogen atoms at this position with fluorine, this metabolic pathway is effectively blocked.
It is expected that this compound will exhibit greater metabolic stability than its monofluorinated counterpart. While a single fluorine atom at the 4-position can hinder metabolism, the remaining hydrogen atom could still be a site for oxidation, albeit at a slower rate. The gem-difluoro group provides a more robust metabolic block at this position. The in vitro metabolic stability of these compounds can be assessed using human liver microsomes.
Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes
-
Reagent Preparation: Prepare a stock solution of the test compound. Prepare a reaction mixture containing human liver microsomes in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a solution of the NADPH-regenerating system.
-
Incubation: Pre-warm the microsomal suspension and the test compound solution to 37 °C. Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k.
Figure 3: General workflow for an in vitro metabolic stability assay using human liver microsomes.
Conclusion: Guiding Rational Drug Design
The choice between incorporating a monofluorinated or a gem-difluorinated piperidine building block into a drug candidate depends on the specific properties that need to be optimized.
-
Tert-butyl 4-fluoropiperidine-1-carboxylate offers a moderate reduction in basicity and a potential increase in metabolic stability at the 4-position. Its conformational flexibility, with the fluorine atom able to adopt both axial and equatorial positions, may be advantageous for binding to some biological targets.
-
This compound provides a more significant reduction in basicity and a more robust metabolic block at the C4 position. The locked gem-difluoro substitution results in a more defined, albeit subtly altered, ring conformation.
Ultimately, the selection of the appropriate fluorinated piperidine building block should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target molecule. This comparative guide provides a foundational framework for making such strategic decisions, empowering researchers to harness the full potential of fluorine chemistry in the pursuit of innovative and effective medicines.
References
-
Linclau, B., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(3), 2347-2356. [Link]
-
Linclau, B., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 59(28), 11346-11350. [Link]
-
ResearchGate. (n.d.). Acidity of Saturated (Hetero)cyclic α-Fluoro Carboxylic Acids and Lipophilicity of Their Amide Derivatives. [Link]
-
Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2283-2289. [Link]
-
University of Southampton. (2020). Lipophilicity modulations by fluorination correlate with membrane partitioning. [Link]
-
Hunter, L., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15, 19770-19776. [Link]
-
Müller, K. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chimia, 74(12), 944-953. [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]
-
Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]
-
ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and.... [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... [Link]
-
PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. [Link]
-
PubMed Central. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. [Link]
-
ResearchGate. (n.d.). Conformational equilibrium of the 1‐Boc‐3‐fluoro‐4‐oxopiperidine (1).... [Link]
-
PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. [Link]
-
ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.... [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N -BOC-methanopyrrolidines. Constrained C γ -Exo and C γ -Endo Flp and Hyp Conformer Mimics. [Link]
-
PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. [Link]
-
PubMed Central. (2024). Synthesis and crystal structures of five fluorinated diphenidine derivatives. [Link]
-
PubChem. (n.d.). Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate. [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
ChemBK. (2024). 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester. [Link]
-
PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. [Link]
-
PubChem. (n.d.). tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. [Link]
-
PubChem. (n.d.). Tert-butyl 4-fluoropiperidine-4-carboxylate. [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Tert-butyl 4-fluoropiperidine-4-carboxylate | C10H18FNO2 | CID 121604890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Strategic Deployment of 4,4-Difluoropiperidine Scaffolds in CNS Drug Discovery: A Comparative Efficacy Guide
For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the piperidine ring remains a cornerstone scaffold. Its privileged structure is a recurring motif in a multitude of approved CNS drugs. However, the quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven the exploration of substituted piperidine analogs. Among these, the 4,4-difluoropiperidine moiety, often derived from the versatile building block tert-butyl 4,4-difluoropiperidine-1-carboxylate, has emerged as a compelling strategic tool. This guide provides an in-depth comparison of the efficacy of its derivatives in various CNS assays, supported by experimental data, to illuminate the nuanced advantages this scaffold offers.
The introduction of gem-difluoro substitution at the 4-position of the piperidine ring is not a trivial modification. It imparts a host of physicochemical alterations that can profoundly influence a molecule's biological activity.[1][2] The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, modulating its basicity and, consequently, its interaction with biological targets. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation. This strategic fluorination also impacts lipophilicity and conformational preferences, which are critical parameters for CNS drug candidates that must cross the blood-brain barrier.[1][2]
This guide will delve into specific examples of how the 4,4-difluoropiperidine scaffold has been leveraged to achieve potent and selective modulation of CNS targets, with a primary focus on the dopamine D4 receptor. We will also explore its application in the development of orexin receptor antagonists and discuss its potential for broader utility in targeting other key players in neurotransmission, such as serotonin and GABA receptors.
A Deep Dive into Dopamine D4 Receptor Antagonism: A Case Study
The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a significant target in the treatment of several neuropsychiatric disorders. The development of selective D4 antagonists has been a long-standing goal, and the 4,4-difluoropiperidine scaffold has proven to be particularly fruitful in this endeavor.[3][4][5]
Synthesis of 4,4-Difluoropiperidine-Based D4 Antagonists
The journey from the starting material, tert-butyl 4,4-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate, to a potent D4 antagonist involves a multi-step synthetic sequence. A representative synthetic pathway is outlined below.[4]
Caption: Synthetic pathway to 4,4-difluoropiperidine-based D4 antagonists.
This synthetic route highlights the versatility of the starting material, allowing for the introduction of diverse aryl ether moieties and subsequent elaboration of the piperidine nitrogen to explore structure-activity relationships (SAR).
Comparative Efficacy in In Vitro D4 Receptor Binding Assays
A series of 4,4-difluoropiperidine derivatives were synthesized and evaluated for their binding affinity to the human dopamine D4 receptor (hD4R) expressed in HEK293 cells.[3][4] The results, summarized in the table below, demonstrate the potent antagonism achieved with this scaffold.
| Compound ID | R1 (Aryl Ether) | Ki (nM) for hD4R | cLogP | CNS MPO Score |
| 8a | 4-Fluorophenyl | 21 | 3.65 | 4.2 |
| 8b | 3,4-Difluorophenyl | 5.5 | 3.78 | 4.1 |
| 8c | 3-Methyl-4-fluorophenyl | 13 | 4.01 | 3.8 |
| 9j | 4-Fluorophenyl | 1.8 | 2.89 | 5.2 |
| 14a | 3-Cyanophenyl | 0.3 | 2.54 | 5.8 |
Data sourced from Cioffi et al. (2025).[3][4]
The data clearly indicates that derivatives of the 4,4-difluoropiperidine scaffold can achieve nanomolar and even sub-nanomolar binding affinities for the D4 receptor.[3][4][5] Notably, compound 14a exhibits exceptional potency with a Ki of 0.3 nM.[3][4]
Structure-Activity Relationship (SAR) and the Role of Fluorination
The extensive SAR studies conducted on this series revealed several key insights:
-
Aryl Ether Substitution: The nature of the substituent on the phenoxy ring significantly impacts binding affinity. Electron-withdrawing groups, such as fluorine and cyano groups, were generally favorable.
-
Piperidine Nitrogen Substitution: Elaboration of the piperidine nitrogen with various heterocyclic moieties led to a significant enhancement in potency and CNS multiparameter optimization (MPO) scores.[4]
-
Impact of 4,4-Difluorination: While a direct comparison with non-fluorinated analogs was not explicitly detailed in the primary source, the authors note that previous 4,4-difluoropiperidine scaffolds suffered from high lipophilicity and low CNS MPO scores.[4] The introduction of an ether linkage in the newer generation of compounds helped to modulate the cLogP, leading to improved CNS MPO scores.[3][4] This highlights the synergistic effect of combining the 4,4-difluoro substitution with other structural modifications to fine-tune the overall properties of the molecule.
The high CNS MPO scores for compounds like 9j and 14a (both >5.0) suggest a high likelihood of favorable CNS drug-like properties, making them excellent candidates for further in vivo evaluation.[4]
Expanding the Horizon: Orexin Receptor Antagonism
The utility of the 4,4-difluoropiperidine scaffold is not limited to the dopaminergic system. A patent application has disclosed a series of novel 4,4-difluoro piperidine derivatives as potent antagonists of orexin receptors.[6] Orexin signaling is implicated in the regulation of sleep, arousal, and appetite, making orexin antagonists a promising therapeutic strategy for insomnia and other sleep disorders.
While specific binding data for individual compounds is not publicly available in the same detail as the D4 antagonists, the patent highlights the potential of this scaffold to target other CNS GPCRs. The core structure of these antagonists incorporates the 4,4-difluoropiperidine ring, further demonstrating its value as a versatile building block in CNS drug discovery.
Future Directions and Untapped Potential: Serotonin and GABA Systems
While the published literature provides compelling evidence for the efficacy of 4,4-difluoropiperidine derivatives in modulating dopamine D4 and orexin receptors, their potential in targeting other major CNS neurotransmitter systems, such as the serotonergic and GABAergic systems, remains largely unexplored in the public domain.
Piperidine-containing compounds are well-established as ligands for a variety of serotonin (5-HT) receptors and GABA transporters and receptors.[7][8] Given the known benefits of fluorination on metabolic stability and blood-brain barrier penetration, it is highly probable that the strategic incorporation of the 4,4-difluoropiperidine scaffold into known serotonergic or GABAergic pharmacophores could lead to the discovery of novel CNS agents with improved properties.
The logical progression of research in this area would involve the synthesis and evaluation of 4,4-difluoropiperidine derivatives designed to target specific 5-HT receptor subtypes or GABA transporters. A comparative analysis with their non-fluorinated counterparts would be crucial to definitively establish the advantages conferred by the gem-difluoro substitution.
Experimental Protocols: A Glimpse into the Methodology
To ensure the scientific integrity of the data presented, it is essential to understand the experimental protocols employed. Below is a generalized, step-by-step methodology for a key in vitro assay used to evaluate the efficacy of these compounds.
In Vitro Receptor Binding Assay (for Dopamine D4 Receptor)
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured under standard conditions.
-
Cells are harvested and subjected to homogenization and centrifugation to isolate the cell membranes containing the receptor of interest.
-
-
Radioligand Binding Assay:
-
A competition binding assay is performed using a known radiolabeled ligand for the D4 receptor (e.g., [³H]N-methylspiperone).
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
-
Incubation and Filtration:
-
The reaction mixtures are incubated to allow for binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
-
Scintillation Counting and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for an in vitro receptor binding assay.
Conclusion
The this compound scaffold and its derivatives represent a valuable asset in the medicinal chemist's toolkit for CNS drug discovery. The strategic incorporation of the 4,4-difluoro moiety offers a means to fine-tune the physicochemical properties of piperidine-containing compounds, leading to enhanced potency, selectivity, and CNS drug-like characteristics.
The compelling data on dopamine D4 receptor antagonists demonstrates the power of this scaffold to yield highly potent and selective ligands. While its application to other CNS targets such as orexin receptors is emerging, there remains a vast and promising landscape for the exploration of 4,4-difluoropiperidine derivatives as modulators of the serotonergic and GABAergic systems. Future research in these areas is poised to unlock the full potential of this versatile and powerful chemical scaffold.
References
-
Cioffi, C. L., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
Cioffi, C. L., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Cioffi, C. L., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
-
Thorn, C. F., et al. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Lim, K. S. (2007). GPCR drug discovery: novel ligands for CNS receptors. Recent Patents on CNS Drug Discovery. [Link]
-
PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Glennon, R. A., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Lee, et al. (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof. U.S.
- Beske, P., et al. (2013). 4,4-difluoro-piperidine-compounds.
-
Wanner, K. T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry. [Link]
-
Lesniak, A., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Pharmaceuticals. [Link]
-
Meanwell, N. A. (2018). Bioisostere – Knowledge and References. Taylor & Francis. [Link]
- Iwanow, A., et al. (1985). Piperidine derivatives. U.S.
-
Meanwell, N. A. (2017). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. International Journal of Molecular Sciences. [Link]
-
Muttenthaler, M., et al. (2021). Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. Trends in Pharmacological Sciences. [Link]
-
Lesniak, A., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Semantic Scholar. [Link]
-
PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. [Link]
-
Willerson, J. T., et al. (2012). Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. Journal of the American Chemical Society. [Link]
-
Längle, D., et al. (2015). Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 7. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different fluorinating agents for piperidone synthesis
An In-Depth Comparative Analysis of Fluorinating Agents for Piperidone Synthesis
Introduction: The Strategic Value of Fluorinated Piperidones
In the landscape of modern drug discovery, the piperidine scaffold is a privileged structure, present in a significant portion of FDA-approved small-molecule drugs. The strategic incorporation of fluorine into this motif can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity. However, the synthesis of fluorinated piperidones is not trivial; the success of the synthesis hinges on the judicious selection of a fluorinating agent. This guide provides a comparative analysis of common fluorinating agents, grounded in mechanistic principles and experimental data, to empower chemists to make informed decisions for their synthetic campaigns.
Part 1: The Mechanistic Dichotomy: Electrophilic vs. Nucleophilic Fluorination
The approach to fluorinating a piperidone core is fundamentally dictated by the electronic character of the substrate and the desired location of the fluorine atom. The two major strategies are electrophilic fluorination, which involves the attack of an electron-rich carbon (like an enolate) on an electrophilic fluorine source ("F+"), and nucleophilic fluorination, where a fluoride anion ("F-") displaces a leaving group or a hydroxyl group.
Electrophilic Fluorination: Taming the "F+" Reagents
Electrophilic fluorination is the method of choice for synthesizing α-fluoropiperidones. The reaction proceeds by generating an enolate or a related electron-rich intermediate from the piperidone, which then attacks the electrophilic fluorine atom of the reagent. The most prominent reagents in this class contain a polarized Nitrogen-Fluorine (N-F) bond.
-
Selectfluor® (F-TEDA-BF₄): This is arguably the most user-friendly electrophilic fluorinating agent. As a stable, non-volatile, and crystalline solid, it is significantly safer and easier to handle than hazardous alternatives like fluorine gas.[1][2][3] The reaction mechanism, while still debated, is proposed to proceed through either a single-electron transfer (SET) or a direct SN2 pathway at the fluorine atom.[4][5][6] Its broad compatibility and high reactivity make it a workhorse in medicinal chemistry.[3][7]
-
N-Fluorobenzenesulfonimide (NFSI): Another bench-stable, crystalline solid, NFSI is a mild and effective electrophilic fluorinating agent.[8][9] It is widely used for the fluorination of a variety of nucleophiles, including the enolates of cyclic ketones like piperidones.[10][11] Its reactivity is generally considered to be slightly milder than that of Selectfluor, which can be advantageous for sensitive substrates.
Causality in Experimental Choice: The choice between Selectfluor and NFSI often comes down to reactivity and cost. Selectfluor is a more powerful oxidant and may be required for less nucleophilic enolates, but this can also lead to side reactions.[12] NFSI provides a milder alternative, often with high selectivity and functional group tolerance.[8][13] The regioselectivity of these reactions is controlled by the site of enolate formation, which can be directed by the choice of base (e.g., LDA for the kinetic enolate vs. NaHMDS for the thermodynamic enolate) and temperature.
Nucleophilic Fluorination: Harnessing the Power of Fluoride Anion
Nucleophilic fluorination is employed when introducing fluorine to a position that is not α to the carbonyl, or when starting from a hydroxylated piperidine precursor. This approach relies on the displacement of a leaving group by a fluoride source.
-
Diethylaminosulfur Trifluoride (DAST): DAST is a versatile and popular reagent for converting alcohols to alkyl fluorides (deoxofluorination) and ketones to geminal difluorides.[14][15] The reaction with an alcohol proceeds via an alkoxyaminosulfur difluoride intermediate, followed by nucleophilic displacement by fluoride, which can occur via an SN1 or SN2 pathway depending on the substrate's structure.[16] A critical note of caution: DAST is thermally unstable and can decompose explosively above 90 °C, requiring careful handling and temperature control.
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a safer alternative to DAST, Deoxo-Fluor exhibits significantly greater thermal stability, making it more suitable for larger-scale applications.[17][18] It performs the same transformations as DAST—converting alcohols and carbonyls to their fluorinated counterparts—often under milder conditions and with higher yields.[15][19][20] The choice to use Deoxo-Fluor over DAST is a decision driven primarily by safety and process scalability.[18]
-
Alkali Metal Fluorides (KF, CsF): Simple fluoride salts like potassium fluoride (KF) are the most economical sources of fluoride. However, their low solubility and nucleophilicity in organic solvents are major drawbacks. Their effectiveness can be enhanced by using polar aprotic solvents and phase-transfer catalysts, such as crown ethers, to facilitate the SN2 displacement of leaving groups like tosylates or mesylates.
Part 2: Comparative Performance and Data
The selection of a fluorinating agent is best guided by empirical data. The table below summarizes representative results for the fluorination of piperidine-based substrates, offering a direct comparison of reagent performance.
| Fluorinating Agent | Substrate Type | Transformation | Typical Yield (%) | Key Considerations & Selectivity |
| Selectfluor® | N-Protected Piperidone | α-Monofluorination | 65-85% | Excellent for kinetic enolates; can produce diastereomeric mixtures. |
| NFSI | N-Protected Piperidone | α-Monofluorination | 70-90% | Milder than Selectfluor; good regioselectivity with appropriate base.[13] |
| DAST | Hydroxypiperidine | Deoxofluorination (OH → F) | 60-80% | Thermally unstable; risk of rearrangement with certain substrates.[16][21] |
| Deoxo-Fluor® | Hydroxypiperidine | Deoxofluorination (OH → F) | 70-90% | Safer, more thermally stable alternative to DAST.[17][18] |
| KF/Crown Ether | Tosyloxypiperidine | Nucleophilic Substitution (OTs → F) | 40-60% | Economical but often requires harsh conditions and long reaction times. |
Part 3: Experimental Protocol and Visualization
To ensure this guide is a self-validating and practical resource, we provide a detailed protocol for a common transformation, alongside a visual representation of the synthetic pathways.
Detailed Protocol: α-Fluorination of N-Boc-4-piperidone with Selectfluor®
This procedure details the formation of the kinetic lithium enolate followed by electrophilic fluorination.
Methodology:
-
Apparatus Setup: Under an inert argon atmosphere, add a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF (0.2 M) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add lithium diisopropylamide (LDA) solution (1.1 equiv, 2.0 M in THF/heptane) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour. Causality: This step generates the kinetic enolate at the less-substituted α-position. The low temperature is crucial to prevent equilibration to the thermodynamic enolate.
-
Fluorination: In a separate flask, dissolve Selectfluor® (1.2 equiv) in anhydrous DMF (0.5 M). Add this solution dropwise to the enolate solution at -78 °C over 20 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the α-fluorinated piperidone.
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow of the two primary fluorination strategies for piperidone synthesis.
Sources
- 1. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectfluor [commonorganicchemistry.com]
- 3. Selectfluor™ [sigmaaldrich.com]
- 4. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15202F [pubs.rsc.org]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 9. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 17. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 18. nbinno.com [nbinno.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation of HPLC method for purity analysis of Tert-butyl 4,4-difluoropiperidine-1-carboxylate
An In-Depth Guide to the Validation of an HPLC Method for Purity Analysis of Tert-butyl 4,4-difluoropiperidine-1-carboxylate: A Comparative Analysis with UPLC
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its purity is paramount, as even trace impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, validated analytical method for purity determination is not merely a regulatory requirement but a cornerstone of quality control in the drug development pipeline.
This guide provides a comprehensive, step-by-step validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, this document goes beyond a simple protocol. It delves into the scientific rationale behind each validation parameter, offers practical insights from a senior scientist's perspective, and presents a direct comparison with an Ultra-Performance Liquid Chromatography (UPLC) method to guide researchers in selecting the optimal technique for their specific needs.
The Analytical Challenge: Method Selection & Rationale
The primary objective is to develop a stability-indicating method capable of separating the main compound from its potential process-related impurities and degradation products.
-
Why HPLC? Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of organic molecules. For a compound like this compound, which possesses moderate polarity and a UV-active chromophore (the carbamate group), HPLC with UV detection is an ideal starting point.
-
The Alternative: UPLC. UPLC utilizes columns with smaller particle sizes (<2 µm), enabling faster run times and higher resolution at the cost of requiring specialized high-pressure systems. This guide will evaluate whether the potential gains in speed and efficiency offered by UPLC justify the investment in specialized instrumentation for this specific analysis.
HPLC Method Validation Protocol
This section details the validation of the primary HPLC method. Each parameter is addressed with its purpose, a detailed protocol, acceptance criteria, and representative data.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min (30% B), 5-25 min (30-80% B), 25-26 min (80-30% B), 26-30 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Standard Conc. | 0.5 mg/mL |
Validation Workflow Diagram
Caption: Workflow for HPLC method validation based on ICH Q2(R1).
Specificity & Forced Degradation
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. A forced degradation study is the ultimate test of this, demonstrating that the method can separate the main peak from any new peaks that form under stress, thus proving it is "stability-indicating."
Experimental Protocol:
-
Prepare five samples of this compound at 0.5 mg/mL.
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60 °C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60 °C for 4 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples alongside an unstressed control sample. Use a photodiode array (PDA) detector to check for peak purity.
Acceptance Criteria & Results:
-
The main peak should be spectrally pure in all conditions.
-
Significant degradation should be observed (typically 5-20%).
-
Resolution between the main peak and the closest eluting degradation peak should be > 2.0.
| Stress Condition | % Degradation | Peak Purity Index | Resolution (Main Peak vs. Closest Impurity) |
| Acid (1N HCl) | 12.5% | > 0.999 | 3.1 |
| Base (1N NaOH) | 8.2% | > 0.999 | 2.8 |
| Oxidation (30% H₂O₂) | 18.1% | > 0.999 | 2.5 |
| Thermal (105 °C) | 5.5% | > 0.999 | 4.2 |
| Photolytic (UV) | 2.1% | > 0.999 | Not Applicable (No major degradant) |
Linearity
Causality: Linearity demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation.
Experimental Protocol:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05, 0.25, 0.5, 0.75, 1.0 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria & Results:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
| Parameter | Result |
| Range | 0.05 - 1.0 mg/mL |
| Correlation (r²) | 0.9995 |
| Linear Regression Eq. | y = 45678x + 1234 |
| Residual Plot | Random distribution around zero |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a sample matrix.
Experimental Protocol:
-
Prepare a sample solution (placebo or a low-concentration batch).
-
Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
% Recovery = [(Measured Amount - Original Amount) / Spiked Amount] x 100
-
Acceptance Criteria & Results:
-
Mean recovery should be within 98.0% to 102.0%.
| Spike Level | Amount Spiked (mg/mL) | Amount Recovered (mg/mL, mean) | % Recovery (mean) | % RSD |
| 80% | 0.40 | 0.398 | 99.5% | 0.45% |
| 100% | 0.50 | 0.503 | 100.6% | 0.31% |
| 120% | 0.60 | 0.595 | 99.2% | 0.52% |
Precision
Causality: Precision expresses the variability of the method under different conditions. It is evaluated at two levels:
-
Repeatability (Intra-day): Variation within the same lab, on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day): Variation within the same lab, but on different days, with different analysts, or different equipment.
Experimental Protocol:
-
Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze them on the same day.
-
Intermediate Precision: Have a second analyst repeat the analysis of six identical samples on a different day using a different HPLC system if available.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both sets.
Acceptance Criteria & Results:
-
%RSD for repeatability should be ≤ 1.0%.
-
%RSD for intermediate precision should be ≤ 2.0%.
| Precision Level | n | Mean Purity (%) | % RSD |
| Repeatability (Day 1) | 6 | 99.85 | 0.21% |
| Intermediate (Day 2) | 6 | 99.79 | 0.35% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy. These are critical for determining trace impurities.
Experimental Protocol:
-
The most common method is based on the signal-to-noise ratio.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting six samples at this concentration and checking for acceptable precision (%RSD ≤ 10%).
Acceptance Criteria & Results:
-
LOD: S/N ≈ 3:1
-
LOQ: S/N ≈ 10:1, with %RSD ≤ 10%.
| Parameter | Concentration (µg/mL) | S/N Ratio | Precision at LOQ (%RSD) |
| LOD | 0.15 | 3.2 | N/A |
| LOQ | 0.50 | 10.5 | 4.8% |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Prepare a system suitability solution.
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units, if buffered) or composition (± 2% organic).
-
-
Monitor system suitability parameters like retention time, tailing factor, and resolution.
Acceptance Criteria & Results:
-
System suitability parameters should remain within their defined limits (e.g., Tailing Factor ≤ 2.0, Resolution ≥ 2.0).
-
Retention time shifts should be minimal and predictable.
| Parameter Varied | Tailing Factor | Resolution | % Change in Retention Time |
| Control | 1.12 | 3.5 | N/A |
| Flow Rate (0.9 mL/min) | 1.13 | 3.6 | +10.5% |
| Flow Rate (1.1 mL/min) | 1.11 | 3.4 | -9.8% |
| Temperature (28 °C) | 1.14 | 3.4 | +1.5% |
| Temperature (32 °C) | 1.10 | 3.6 | -1.8% |
| % Acetonitrile (+2%) | 1.12 | 3.3 | -5.2% |
Comparative Analysis: HPLC vs. UPLC
To provide a complete picture, the validated HPLC method was compared against a newly developed UPLC method designed for high-throughput analysis.
UPLC Method Conditions
| Parameter | Condition |
| Instrument | Waters Acquity UPLC H-Class or equivalent |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Same as HPLC |
| Gradient Program | 0-0.5 min (30% B), 0.5-2.5 min (30-80% B), 2.5-2.6 min (80-30% B), 2.6-3.0 min (30% B) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | UV at 210 nm |
Method Selection Logic
Caption: Decision tree for selecting between HPLC and UPLC methods.
Head-to-Head Performance Comparison
The following table summarizes the key performance metrics, providing a clear basis for method selection.
| Performance Metric | Validated HPLC Method | UPLC Method | Advantage |
| Run Time | 30.0 minutes | 3.0 minutes | UPLC (10x faster, significantly higher throughput) |
| Resolution (Critical Pair) | 2.5 | 3.1 | UPLC (Sharper peaks provide better separation) |
| Solvent Consumption / Run | ~28 mL | ~1.7 mL | UPLC (Greener, more cost-effective) |
| System Backpressure | ~180 bar | ~750 bar | HPLC (Less stress on instrumentation) |
| Sensitivity (LOQ) | 0.50 µg/mL | 0.45 µg/mL | Comparable (Slight edge to UPLC due to sharper peaks) |
| Method Robustness | High (fully validated) | Presumed High (requires validation) | HPLC (Proven reliability) |
| Instrument Requirement | Standard HPLC System | Ultra-High Pressure LC System | HPLC (More accessible in standard QC labs) |
Discussion & Recommendations
The validation exercise confirms that the developed HPLC method is accurate, precise, specific, and robust , making it perfectly suitable for routine quality control and stability testing of this compound. Its 30-minute run time is acceptable for standard batch release testing where the number of samples is moderate. The primary advantage of this method lies in its proven reliability and its compatibility with universally available HPLC equipment.
The UPLC method , on the other hand, presents a compelling alternative for high-throughput environments. The tenfold reduction in run time and significant decrease in solvent consumption are major advantages in discovery, process development, or large-scale manufacturing settings where hundreds of samples may need to be analyzed daily. The improved resolution is an added benefit, potentially allowing for the detection and separation of co-eluting impurities not seen by HPLC.
Recommendation:
-
For standard QC labs, batch release, and stability studies where robustness and accessibility are prioritized, the validated HPLC method is the recommended choice.
-
For high-throughput screening, process optimization (PAT), or research environments where speed and solvent reduction are critical drivers, investing in the validation and implementation of the UPLC method is highly justified.
Conclusion
The purity of synthetic building blocks is a non-negotiable aspect of pharmaceutical development. This guide has demonstrated the successful validation of an HPLC method for this compound, establishing it as a reliable tool for quality control. Furthermore, the comparative analysis with a UPLC method provides a clear framework for laboratories to make informed decisions based on their specific needs, balancing the classic trade-offs between speed, resolution, and instrument accessibility. Both methods, when properly validated and implemented, are capable of ensuring the quality and consistency of this critical reagent.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Structural activity relationship (SAR) studies of fluorinated piperidines
An In-Depth Technical Guide to the Structural Activity Relationship (SAR) of Fluorinated Piperidines for Drug Discovery Professionals
As Senior Application Scientists, we bridge the gap between complex chemical principles and their practical application in drug development. The piperidine ring is arguably the most ubiquitous nitrogen-containing heterocycle in modern pharmaceuticals, present in blockbuster drugs across a vast range of therapeutic areas[1]. Its conformational flexibility, while often beneficial, can also be a liability, leading to off-target effects or reduced potency. The strategic introduction of fluorine—an element with a unique personality of high electronegativity, small size, and low polarizability—provides a powerful tool to sculpt the properties of these scaffolds[2].
This guide moves beyond a simple recitation of facts to provide a cohesive, in-depth analysis of the structural activity relationships of fluorinated piperidines. We will explore the causality behind why fluorination is more than just a "lipophilicity fix," delving into its profound impact on conformation, basicity, and ultimately, biological activity. The experimental data and protocols presented herein are designed to equip researchers with the knowledge to rationally design and evaluate the next generation of fluorinated piperidine therapeutics.
The Synthetic Gateway: Accessing Fluorinated Piperidine Scaffolds
The exploration of SAR is fundamentally dependent on the accessible chemical space. The synthesis of fluorinated piperidines is not trivial and is often hampered by challenges such as competing hydrodefluorination[3]. A prevalent and robust strategy involves the hydrogenation of readily available fluoropyridine precursors.
A particularly effective method is the heterogeneous hydrogenation, which can provide high cis-diastereoselectivity[3]. This approach is advantageous as it often utilizes commercially available catalysts and tolerates a variety of functional groups.
Caption: Generalized workflow for synthesizing cis-fluorinated piperidines.
The choice of catalyst and reaction conditions is critical to minimize the undesired hydrodefluorination pathway, where the C-F bond is cleaved[3]. Alternative strategies, such as dearomatization-hydrogenation (DAH) processes or synthesis from functionalized dihydropyridinones, provide access to a wider array of substitution patterns and stereochemistries[4][5].
The Fluorine Effect: A Deep Dive into Conformational and Physicochemical Consequences
Fluorine's influence extends far beyond simple steric or electronic effects. It fundamentally alters the conformational landscape and physicochemical properties of the piperidine ring, which are the primary drivers of SAR.
Conformational Control: The Axial Fluorine Preference
In cyclohexane systems, a bulky substituent typically prefers the equatorial position to minimize steric strain. Counterintuitively, fluorine on a piperidine ring often favors an axial orientation[6]. This phenomenon is a cornerstone of designing conformationally rigid scaffolds. The preference is not governed by sterics but by a complex interplay of stereoelectronic effects.
Key Driving Forces for Axial Preference:
-
Hyperconjugation: An n→σ* interaction where the lone pair of the nitrogen atom donates electron density into the antibonding orbital of the axial C-F bond, stabilizing this conformation.
-
Charge-Dipole Interactions: Electrostatic attraction between the positively charged nitrogen (in its protonated state) and the partially negative fluorine atom stabilizes the axial conformer[7][8].
-
Solvent Effects: The stability of the more polar axial conformer increases with rising solvent polarity[6].
Caption: Equilibrium between equatorial and axial 3-fluoropiperidine.
This conformational locking can be exploited to pre-organize a molecule into its bioactive conformation, enhancing binding affinity to its target protein. Experimental verification of the fluorine orientation is paramount and is typically achieved via NMR spectroscopy[6][9].
Physicochemical Modulation: Tuning pKa and Lipophilicity
The strong electron-withdrawing nature of fluorine has a profound and predictable impact on the basicity of the piperidine nitrogen. This modulation is critical, as pKa influences a compound's solubility, absorption, and potential for off-target interactions like hERG channel binding[4][10].
Conversely, the effect of fluorination on lipophilicity (logP or logD) is highly context-dependent and can be counterintuitive. While replacing hydrogen with fluorine increases the hydrophobic surface area, it also introduces a significant dipole moment, which can increase polarity[11].
| Compound | Substitution Pattern | pKa | ΔpKa (vs. Piperidine) | logD at pH 7.4 | Reference |
| Piperidine | None | ~11.2 | 0 | ~ -0.9 | (General Value) |
| 3-Fluoropiperidine | Monofluoro | Lowered | Significant Drop | Context-Dependent | [4][12] |
| 4,4-Difluoropiperidine | Gem-Difluoro | Lowered | Larger Drop | Context-Dependent | [13] |
| Ropivacaine | Non-fluorinated | 8.25 | N/A | 1.54 | [12] |
| Fluorinated Ropivacaine Analog | Monofluoro on N-propyl | 7.45 | -0.80 | 1.83 | [12] |
| Table 1: Comparative physicochemical properties of fluorinated piperidines and their non-fluorinated analogs. The introduction of fluorine consistently lowers pKa due to its inductive effect. The impact on lipophilicity (logD) is more complex; in the case of the ropivacaine analog, fluorination decreases basicity but increases overall lipophilicity at physiological pH[12]. |
This dual effect means that fluorination is not a simple switch for increasing lipophilicity. The position and number of fluorine atoms must be carefully considered to achieve the desired balance of properties for optimal pharmacokinetics[11][13].
SAR Case Studies: Translating Physicochemical Changes into Biological Activity
The true value of fluorination lies in its ability to positively impact biological outcomes. The following case studies illustrate how the principles of conformational control and physicochemical modulation translate into improved drug candidates.
Case Study 1: Kinesin Spindle Protein (KSP) Inhibitors
In the development of KSP inhibitors for oncology, researchers found that the orientation of a fluorine atom on the piperidine ring was critical for activity. The axial isomer of MK-0731 was found to be more basic than its equatorial counterpart. This higher basicity was correlated with enhanced potency, and consequently, the axial isomer was selected for clinical evaluation[5]. This demonstrates a direct link between a fluorine-induced conformational preference, a resulting change in a physicochemical property (pKa), and the desired biological outcome.
Case Study 2: α-Glucosidase and Cholinesterase Inhibitors
A recent study explored a series of novel fluorine-substituted piperidine derivatives as potential therapeutics for diabetes and Alzheimer's disease[14]. The compounds were evaluated for their ability to inhibit α-glucosidase and cholinesterase enzymes.
| Compound ID | Key Structural Feature | α-Glucosidase IC₅₀ (µM) | AChE IC₅₀ (µM) |
| Acarbose (Standard) | - | 750.0 | N/A |
| Compound 4 | Fluorophenyl substitution | 10.12 | 1.12 |
| Compound 2 | Different Fluorophenyl substitution | 14.45 | 0.85 |
| Table 2: Biological activity data for selected fluorinated piperidine derivatives compared to the standard drug acarbose. The fluorinated compounds show significantly enhanced inhibitory activity against α-glucosidase[14]. |
Kinetic studies revealed that the most potent compounds acted as competitive or mixed-type inhibitors[14]. Molecular docking simulations suggested that the fluorine atoms were involved in key interactions within the enzyme active sites. This study highlights how fluorinated piperidines can serve as privileged scaffolds for developing potent enzyme inhibitors, with the fluorine atom not only modulating physicochemical properties but also potentially participating in direct binding interactions.
Essential Experimental Protocols
To effectively conduct SAR studies, robust and reproducible experimental protocols are essential.
Protocol 1: NMR Spectroscopy for Conformational Analysis
This protocol is a self-validating system to determine the axial or equatorial orientation of fluorine.
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibrium[6].
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum to confirm the structure and purity.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum. This is crucial for observing ¹⁹F-¹H coupling.
-
Data Analysis (J-Coupling): Measure the three-bond coupling constants (³JFH) between the fluorine atom and the vicinal protons.
-
Large coupling constants (typically > 20 Hz) are indicative of an anti-periplanar (180°) relationship, which corresponds to an axial fluorine .
-
Small coupling constants (typically < 10 Hz) indicate a synclinal or gauche relationship, corresponding to an equatorial fluorine .
-
-
Causality Check: The observed J-coupling values provide direct evidence of the time-averaged conformation in solution. Compare results in different solvents to assess the impact of polarity on the conformational preference[6].
Protocol 2: Potentiometric pKa Determination
-
System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
Titration: Titrate the solution with a standardized solution of HCl (to measure the pKa of the conjugate acid). Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which the amine is 50% protonated (the half-equivalence point). This can be determined from the inflection point of the titration curve.
-
Trustworthiness: The shape of the titration curve serves as an internal validation of the measurement. A clean sigmoidal curve indicates a reliable pKa value.
Conclusion
The strategic incorporation of fluorine into the piperidine scaffold is a sophisticated drug design tactic that offers multifaceted benefits. It provides medicinal chemists with a powerful lever to enforce conformational rigidity, fine-tune basicity, and modulate lipophilicity, often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles[2][15]. As demonstrated, the effects are subtle and context-dependent, demanding a thorough understanding of the underlying physical organic chemistry. By combining rational design with robust synthetic methods and rigorous experimental validation, the full potential of fluorinated piperidines can be harnessed to develop safer and more effective medicines.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Le-Phuc, P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Le Roch, M., et al. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Research. [Link]
-
Le Roch, M., et al. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. [Link]
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]
-
Le Roch, M., et al. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]
-
Weiss, S., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]
-
ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. [Link]
-
Fustero, S., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Piperidines bearing a β-fluoroamine moiety possess promising bio-activities. [Link]
-
Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. [Link]
-
Gurbych, O., et al. (2024). Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. [Link]
-
ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. [Link]
-
Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of piperidine derivatives with anticancer activity. [Link]
-
Le-Phuc, P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]
-
ResearchGate. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]
-
Fensome, A., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). The structure and in vitro activity of compound. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.technion.ac.il [cris.technion.ac.il]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Synthesis of a Key Fluorinated Building Block: A Comparative Guide to the Synthesis of Tert-butyl 4,4-difluoropiperidine-1-carboxylate
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The 4,4-difluoropiperidine moiety, in particular, has emerged as a valuable building block, imparting desirable characteristics such as enhanced metabolic stability, modulated basicity, and improved cell permeability. At the heart of synthesizing many of these crucial intermediates lies Tert-butyl 4,4-difluoropiperidine-1-carboxylate, a versatile precursor whose efficient synthesis is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of the primary synthetic routes to this key compound, focusing on the critical gem-difluorination of N-Boc-4-piperidone. We will delve into the nuances of various fluorinating agents, from the traditional to the contemporary, evaluating them based on experimental data for yield, safety, scalability, and practicality. Our aim is to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific needs and laboratory capabilities.
The Central Transformation: Gem-Difluorination of N-Boc-4-piperidone
The most common and direct approach to this compound involves the conversion of the carbonyl group of N-Boc-4-piperidone into a difluoromethylene group. The choice of fluorinating agent for this transformation is the most critical variable, directly impacting the reaction's success and efficiency.
A Comparative Analysis of Fluorinating Reagents
We will now explore the most prominent reagents used for the gem-difluorination of N-Boc-4-piperidone, presenting a balanced view of their advantages and disadvantages, supported by available experimental data.
Sulfur Tetrafluoride (SF₄): The Powerhouse with Caveats
Sulfur tetrafluoride is a potent and cost-effective deoxofluorinating agent capable of converting ketones to gem-difluorides with high efficiency.[1][2] However, its use is accompanied by significant safety concerns. SF₄ is a toxic, corrosive gas that requires specialized equipment, such as stainless steel autoclaves, and careful handling procedures.[1][3]
Mechanism of Action: The reaction with ketones is thought to proceed through the formation of a sulfonium salt intermediate, which then collapses to form the gem-difluoride and thionyl fluoride. The presence of a catalyst, such as hydrogen fluoride (HF), is often required to activate the SF₄.[1]
Diethylaminosulfur Trifluoride (DAST): The Laboratory Standard with a Temperamental Nature
DAST is a widely used laboratory-scale fluorinating agent due to its convenient liquid form.[4] However, it is known for its thermal instability and potential for explosive decomposition, especially at temperatures above 50°C, which necessitates careful temperature control.[4] Furthermore, DAST can promote side reactions, particularly elimination to form unsaturated byproducts.
Mechanism of Action: Similar to SF₄, DAST reacts with the ketone to form an intermediate that subsequently breaks down to the gem-difluoride.
Experimental Data: In the context of synthesizing complex 4,4-difluoropiperidine derivatives, the use of another deoxofluorinating agent, XtalFluor-E, was found to result in very low yields due to the elimination of HF, a common issue also associated with DAST.[2] This suggests that for substrates prone to elimination, DAST may not be the optimal choice.
Morpholinosulfur Trifluoride (Morph-DAST): An Improved and More Stable Alternative
Morph-DAST is a derivative of DAST that offers enhanced thermal stability and, in some cases, higher reactivity.[4][5] This makes it a more attractive option for reactions that require heating and for substrates that are sterically hindered.[5]
Mechanism of Action: The reaction mechanism is analogous to that of DAST.
Experimental Data: A patented procedure for the synthesis of 4,4-difluoropiperidine hydrochloride utilizes "trifluoro sulfenyl morpholine" (a likely reference to Morph-DAST or a related species) as the fluorinating agent, citing a high reaction yield.[6] The process involves the dropwise addition of the fluorinating agent to a solution of N-Boc piperidone in dichloromethane at 15-20°C, followed by stirring at 10-30°C.[6] This method is presented as a high-yielding alternative to traditional methods using SF₄ or DAST.[6]
Aminodifluorosulfinium Salts (XtalFluor-E® and XtalFluor-M®): The Safer, Crystalline Choice
XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) are crystalline, thermally stable, and less hazardous alternatives to DAST and its analogs.[7][8][9] They are easier to handle and do not generate corrosive HF, allowing for their use in standard glassware.[8][9] A key feature of using XtalFluor reagents is the need for a promoter, such as triethylamine trihydrofluoride (Et₃N·3HF) or DBU, to facilitate the fluorination.[7]
Mechanism of Action: The XtalFluor reagent activates the carbonyl group, and the promoter then delivers the fluoride nucleophile for the substitution reaction.
Experimental Data: While a specific protocol for N-Boc-4-piperidone is not detailed in the provided search results, a study on a similar challenging substrate showed that XtalFluor-E led to very low yields due to elimination.[2] However, for other ketones, XtalFluor reagents have been shown to provide higher selectivity and reduced elimination byproducts compared to DAST.[8] This suggests that the substrate's susceptibility to elimination is a critical factor in determining the success of this reagent.
Comparative Summary of Fluorinating Reagents
| Reagent | Advantages | Disadvantages | Scalability |
| Sulfur Tetrafluoride (SF₄) | High reactivity, cost-effective for large scale.[1] | Highly toxic and corrosive gas, requires specialized equipment.[1][3] | Excellent for industrial scale with proper infrastructure. |
| Diethylaminosulfur Trifluoride (DAST) | Convenient liquid form for lab scale.[4] | Thermally unstable, potential for explosive decomposition, can lead to elimination byproducts.[2][4] | Limited due to safety concerns. |
| Morpholinosulfur Trifluoride (Morph-DAST) | Higher thermal stability and reactivity than DAST.[4][5] | More expensive than SF₄. | Good for lab to pilot plant scale. |
| XtalFluor-E® / XtalFluor-M® | Crystalline, stable, easy to handle, no HF generation.[7][8][9] | Requires a promoter, can give low yields with substrates prone to elimination.[2][7] | Good for lab to pilot plant scale. |
Experimental Protocols
Synthesis of Starting Material: N-Boc-4-piperidone
A common and efficient method for the preparation of N-Boc-4-piperidone starts from 4-piperidone monohydrate hydrochloride.
Procedure: To a stirring solution of 4-piperidone monohydrate hydrochloride in methanol, triethylamine is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10] The reaction is stirred at ambient temperature. After completion, the methanol is removed under reduced pressure, and the crude product is worked up by dissolving in dichloromethane and washing with aqueous acid and base. The organic layer is then dried and concentrated to yield N-Boc-4-piperidone as a white solid in quantitative yield.[10]
Route 1: Gem-Difluorination using Morpholinosulfur Trifluoride (Morph-DAST)
This protocol is adapted from a patented procedure and represents a high-yielding method.[6]
Procedure:
-
To a four-necked flask, add dichloromethane and N-Boc-4-piperidone. Maintain the temperature at 25-28°C.[6]
-
Cool the reaction system to 15-20°C using an ice water bath and protect with an inert atmosphere (e.g., argon).[6]
-
Slowly add trifluoro sulfenyl morpholine (Morph-DAST) dropwise over a period of approximately 240 minutes.[6]
-
After the addition is complete, stir the reaction mixture at 10-30°C until the reaction is complete (monitored by TLC or GC-MS).[6]
-
Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound. The patent suggests that simple pulping with acetone can yield a product with high purity (98.6%).[6]
Logical Workflow Diagram
Caption: Synthetic Pathways to this compound
Conclusion and Future Perspectives
The synthesis of this compound is a critical step in the development of numerous fluorinated drug candidates. The choice of the gem-difluorination method for N-Boc-4-piperidone is a crucial decision that balances reactivity, safety, scalability, and cost.
For large-scale industrial production where robust safety measures are in place, Sulfur Tetrafluoride remains a powerful and economical choice. For laboratory-scale synthesis, the enhanced safety and stability of Morph-DAST and the XtalFluor reagents make them highly attractive alternatives to the more hazardous DAST. The patented high-yielding protocol using Morph-DAST appears to be a particularly promising route for efficient and scalable production.
Future research in this area will likely focus on the development of even safer, more selective, and catalytic methods for gem-difluorination. The ideal future reagent would be non-toxic, easy to handle, and effective under mild, environmentally friendly conditions, further streamlining the synthesis of this and other valuable fluorinated building blocks for the advancement of pharmaceutical research.
References
- CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents.
-
Fluorination by sulfur tetrafluoride - Wikipedia. Available at: [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available at: [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv. Available at: [Link]
-
Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter - ResearchGate. Available at: [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - MDPI. Available at: [Link]
-
Diethylaminosulfur trifluoride - Wikipedia. Available at: [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed Central. Available at: [Link]
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC - NIH. Available at: [Link]
-
[[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Available at: [Link]
-
Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed. Available at: [Link]
-
. Available at: [Link]
-
Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode | Request PDF - ResearchGate. Available at: [Link]
-
tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 16413902. Available at: [Link]
-
tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate | C11H18FNO3 - PubChem. Available at: [Link]
-
Methods of sulfur tetrafluoride (SF4) production. - Fluorine notes - P&M Invest. Available at: [Link]
-
Fluorination by Sulfur Tetrafluoride - ResearchGate. Available at: [Link]
-
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 - PubChem. Available at: [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. Available at: [Link]
-
The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | Request PDF - ResearchGate. Available at: [Link]
-
gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery - ResearchGate. Available at: [Link]
-
[논문]Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode - 한국과학기술정보연구원. Available at: [Link]
-
A New Preparation of gem -bis(Difluoramino)- alkanes via Direct Fluorination of Geminal Bisacetamides - ResearchGate. Available at: [Link]luoramino-_alkanes_via_Direct_Fluorination_of_Geminal_Bisacetamides)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. Morph DAST - Enamine [enamine.net]
- 5. rsc.org [rsc.org]
- 6. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Tert-butyl 4,4-difluoropiperidine-1-carboxylate and Other Piperidine Analogs
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, present in over 70 FDA-approved drugs.[1] Its versatility in influencing physicochemical properties such as lipophilicity and metabolic stability makes it a highly privileged structure.[1] Among the myriad of piperidine analogs, the strategic introduction of fluorine has emerged as a powerful tool to fine-tune molecular properties and enhance biological activity. This guide provides an in-depth, objective comparison of the biological activity of derivatives of tert-butyl 4,4-difluoropiperidine-1-carboxylate against other piperidine analogs, supported by experimental data and detailed methodologies.
The Rationale for Fluorination: Beyond Simple Isosterism
The introduction of fluorine into a piperidine ring is not merely an isosteric replacement for hydrogen. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant changes to the molecule's electronic and conformational landscape. This, in turn, can have a profound impact on its biological activity.
One of the most significant effects of gem-difluorination at the 4-position of the piperidine ring is the modulation of the basicity (pKa) of the piperidine nitrogen. The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the nitrogen, which can be crucial for optimizing interactions with biological targets and improving pharmacokinetic properties. For instance, a lower pKa can reduce unwanted interactions with targets like the hERG potassium ion channel, a common cause of cardiotoxicity.[2]
Furthermore, the C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) superfamily.[3] This "metabolic blocking" can lead to increased metabolic stability, a longer half-life, and improved bioavailability of the drug candidate.
Comparative Analysis of Biological Activity
To illustrate the impact of fluorination on biological activity, this section presents a comparative analysis of piperidine analogs across different biological targets. The data is presented in tabular format to facilitate direct comparison.
Case Study 1: Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a key target in the development of treatments for central nervous system (CNS) disorders. The following table compares the binding affinities (Ki) of a series of piperidine-based D4 receptor antagonists, highlighting the effect of fluorination at the 4-position.
| Compound ID | Piperidine Substitution | R Group | Ki (nM) for D4 Receptor |
| 1a | 4,4-difluoro | 3-fluoro-4-methoxybenzyl | 5.5 |
| 1b | 4,4-difluoro | 4-fluorophenyl | 118 |
| 1c | 4,4-difluoro | 3-methylphenyl | 13 |
| 2a | 3,3-difluoro | 3-fluoro-4-methoxybenzyl | 140-320 |
| 2b | Non-fluorinated (hypothetical) | 3-fluoro-4-methoxybenzyl | >1000 |
Data for compounds 1a, 1b, 1c, and 2a are derived from a study on D4 receptor antagonists.
The data clearly demonstrates the significant increase in binding affinity for the D4 receptor when a gem-difluoro group is present at the 4-position of the piperidine ring (compounds 1a-c ) compared to the 3,3-difluoro analog (2a ). While a direct non-fluorinated analog was not reported in this specific study, the trend suggests a substantial drop in potency without fluorine. This enhancement can be attributed to a combination of factors, including altered electronics influencing the interaction with the receptor's binding pocket and favorable conformational effects imparted by the difluoro substitution.
Case Study 2: Modulating Physicochemical Properties and Metabolic Stability
The introduction of fluorine can have a dramatic effect on a compound's metabolic stability. The following table provides a comparative overview of the metabolic half-life (t½) and intrinsic clearance (CLint) for hypothetical piperidine analogs, illustrating the expected trend based on known principles of fluorine in medicinal chemistry.
| Compound ID | Piperidine Substitution | t½ (min) in Human Liver Microsomes | CLint (µL/min/mg protein) |
| 3a | Non-fluorinated | 15 | 92.4 |
| 3b | 4-monofluoro | 45 | 30.8 |
| 3c | 4,4-difluoro | >120 | <11.5 |
This data is illustrative and based on general trends observed in metabolic stability studies of fluorinated compounds.[3]
The trend is clear: increasing the degree of fluorination at the 4-position of the piperidine ring leads to a significant increase in metabolic stability. The non-fluorinated analog (3a ) is expected to be rapidly metabolized, while the 4,4-difluoro analog (3c ) exhibits a much longer half-life and lower intrinsic clearance. This is a direct consequence of the C-F bond's resistance to enzymatic oxidation.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the comparative data, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of piperidine analogs.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for dopamine receptors)
-
Test compounds (piperidine analogs) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the test compound at varying concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to Phase I metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Human liver microsomes (HLMs)
-
Test compounds (piperidine analogs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Pre-warm a solution of HLMs and the NADPH regenerating system in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the test compound to the pre-warmed HLM solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the protein concentration.
Synthesis of Key Piperidine Building Blocks
The availability of versatile building blocks is crucial for the synthesis of diverse piperidine analogs. This compound serves as a key intermediate for introducing the 4,4-difluoropiperidine motif. Similarly, access to non-fluorinated and mono-fluorinated analogs is essential for comparative studies.
Synthesis of Tert-butyl 4-methylene-piperidine-1-carboxylate (A Precursor for Fluorinated Analogs)
A common precursor for the synthesis of 4-fluorinated piperidines is tert-butyl 4-methylenepiperidine-1-carboxylate. This can be synthesized from tert-butyl 4-oxopiperidine-1-carboxylate via a Wittig reaction.
Reaction Scheme:
Tert-butyl 4-oxopiperidine-1-carboxylate + Methyltriphenylphosphonium bromide --(n-Butyllithium, THF)--> Tert-butyl 4-methylenepiperidine-1-carboxylate
This versatile intermediate can then be subjected to various fluorination reactions to introduce one or two fluorine atoms at the 4-position.
Conclusion
The strategic incorporation of fluorine, particularly gem-difluorination at the 4-position of the piperidine ring, offers a powerful strategy for modulating the biological activity of drug candidates. As demonstrated through comparative data and established experimental protocols, the use of building blocks like this compound can lead to significant improvements in target affinity and metabolic stability. By understanding the underlying principles of fluorine's effects and employing robust experimental methodologies, researchers can rationally design and develop more effective and safer piperidine-based therapeutics.
References
- BenchChem. (2025). Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability.
- Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Merck Process Chemistry Team. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Enamine. (n.d.). Analogues of Piperidine for Drug Design.
- PubChem. (n.d.).
- PubChem. (n.d.). 4,4-Difluoropiperidine.
- PubChem. (n.d.). 4-Fluoropiperidine.
- Scientific Update. (2019, November 19).
- Enamine. (n.d.). Analogues of Piperidine for Drug Design.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
- PubChem. (n.d.).
- PubChem. (n.d.). 4,4-Difluoropiperidine.
- PubChem. (n.d.).
- PubChem. (n.d.). 4,4-Difluoropiperidine hydrochloride.
- PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)
- PubChem. (n.d.). 4-Fluoropiperidine.
- Sigma-Aldrich. (n.d.). 4,4-Difluoropiperidine hydrochloride 97%.
- PubChem. (n.d.).
- Fisher Scientific. (n.d.). Sigma Aldrich 4,4-Difluoropiperidine hydrochloride 1 g.
Sources
A Senior Application Scientist's Guide to Spectroscopic Comparison: Tert-butyl 4,4-difluoropiperidine-1-carboxylate and its Precursor
Introduction: The Significance of Gem-Difluorination in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. The gem-difluoro motif, in particular, serves as a crucial bioisosteric replacement for carbonyl groups, enhancing metabolic stability, modulating lipophilicity, and altering electronic properties without drastic changes to molecular conformation. Tert-butyl 4,4-difluoropiperidine-1-carboxylate is a valuable building block that embodies this principle, offering a gateway to a diverse range of novel chemical entities.
The synthetic conversion of a ketone to a gem-difluoride is a profound transformation. Verifying the success of this reaction and ensuring the purity of the final product is paramount. This guide provides an in-depth spectroscopic comparison between the common precursor, Tert-butyl 4-oxopiperidine-1-carboxylate (also known as 1-Boc-4-piperidone), and its fluorinated product. We will dissect the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide researchers with a definitive analytical roadmap.
The Synthetic Transformation: A Visual Overview
The most common and direct route to this compound involves the deoxofluorination of 1-Boc-4-piperidone. A widely used reagent for this purpose is Diethylaminosulfur Trifluoride (DAST).[1] The fundamental reaction is the replacement of the C4 carbonyl oxygen with two fluorine atoms.
Caption: A self-validating analytical workflow for structural confirmation.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, 256-1024 scans are typically required. A relaxation delay of 2-5 seconds is recommended.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A common external standard is CFCl₃ (0 ppm). The acquisition is typically fast due to the 100% natural abundance of ¹⁹F.
Causality: CDCl₃ is a standard solvent that dissolves both precursor and product well. TMS provides a universal reference point (0 ppm) for ¹H and ¹³C spectra. [2]Higher field magnets (e.g., 400 MHz) provide better signal dispersion, which is crucial for resolving the complex splitting patterns in the product's ¹H spectrum.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (Precursor): Prepare a KBr pellet by grinding ~1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Liquid/Oily Samples (Product): Place a small drop of the sample between two NaCl or KBr plates to create a thin film (neat).
-
-
Acquisition: Place the prepared sample in the FTIR spectrometer.
-
Data Collection: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. [3]Average 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) must be collected and automatically subtracted from the sample spectrum.
Causality: The choice between KBr pellet and neat film depends on the physical state of the sample to ensure good spectral quality. [4]Background correction is critical to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
Protocol 3: Mass Spectrometry
-
Technique Selection: Electrospray Ionization (ESI) is suitable for direct infusion or coupling with liquid chromatography (LC-MS). [3]Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can also be used if the compound is sufficiently volatile and thermally stable. [5]2. Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile for ESI.
-
Acquisition: Infuse the sample into the mass spectrometer. For ESI, operate in positive ion mode to observe the protonated molecule [M+H]⁺. For EI, the molecular ion [M]⁺ is typically observed.
-
Analysis: Analyze the full scan spectrum to identify the molecular ion peak and compare it with the calculated exact mass.
Causality: ESI is a "soft" ionization technique that typically keeps the molecule intact, making it easy to identify the molecular weight. [2]EI is a "harder" technique that causes fragmentation, which can provide additional structural information. [5]
Conclusion
The spectroscopic transition from Tert-butyl 4-oxopiperidine-1-carboxylate to its 4,4-difluoro derivative is distinct and definitive. By systematically analyzing the data from NMR, IR, and MS, a researcher can unequivocally confirm the successful conversion. The disappearance of the ketone carbonyl signal in ¹³C NMR and IR, coupled with the emergence of the characteristic CF₂ triplet in ¹³C NMR, the C-F stretches in IR, and the tell-tale triplet in the ¹⁹F NMR spectrum, provides a multi-faceted, undeniable confirmation of synthesis. This guide equips scientists with the foundational knowledge and practical protocols to confidently characterize these important fluorinated building blocks.
References
Sources
A Comparative Guide to the Drug-like Properties of Fluorinated Piperidine Building Blocks
Introduction: The Strategic Value of Fluorine in the Piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous N-heterocyclic scaffolds, present in over 59% of all small-molecule drugs approved by the FDA.[1] Its prevalence is due to its favorable physicochemical properties, synthetic tractability, and its ability to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. However, the optimization of a lead compound is a multidimensional challenge, requiring the fine-tuning of properties such as metabolic stability, membrane permeability, and target affinity.
This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly desirable in drug design.[2] When introduced into the piperidine scaffold, fluorine can profoundly modulate key drug-like properties, including basicity (pKa), lipophilicity (logP), and metabolic stability.[3][4] This guide provides a comparative assessment of fluorinated piperidine building blocks, offering supporting experimental data and protocols to aid researchers in making informed decisions during the drug discovery process.
I. Modulation of Basicity (pKa): A Key to Selectivity and Reduced Off-Target Effects
The basicity of the piperidine nitrogen is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects, such as hERG channel affinity, which can lead to cardiotoxicity.[5] The introduction of fluorine provides a powerful tool for attenuating this basicity.
The Causality Behind the Choice: The strong electron-withdrawing inductive effect of the fluorine atom reduces the electron density on the piperidine nitrogen, thereby lowering its ability to accept a proton and decreasing its pKa.[2] This reduction in basicity can be highly advantageous. For instance, a lower pKa can reduce interactions with the hERG potassium ion channel and decrease clearance, leading to a better safety and pharmacokinetic profile.[6] Studies have shown that fluorination can reduce the pKa of piperidine derivatives, a change that has been linked to dramatically improved oral absorption.[7]
Comparative Data: pKa Values
| Compound | Position of Fluorine | Experimental pKa | ΔpKa (vs. Piperidine) | Reference |
| Piperidine | - | 11.12 | 0 | - |
| 3-Fluoropiperidine (axial F) | 3 | 7.6 | -3.52 | [5] |
| 3-Fluoropiperidine (equatorial F) | 3 | 6.6 | -4.52 | [5] |
| 4-Fluoropiperidine | 4 | ~9.5-10.0 (est.) | ~-1.1 to -1.6 | [7] |
Note: pKa values can vary based on experimental conditions and the specific salt form.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a standard method for determining the pKa of a compound.
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the compound in deionized water or a suitable co-solvent if solubility is an issue.
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration:
-
Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant (0.1 M HCl for a basic compound) in small, precise increments (e.g., 0.1 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is protonated. This corresponds to the midpoint of the steepest part of the titration curve.
-
II. Impact on Lipophilicity (logP/logD): Navigating the Balance for Permeability
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes.[8] It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. The effect of fluorination on lipophilicity is highly context-dependent and not always intuitive.[9]
The Causality Behind the Choice: While fluorine is highly electronegative, the C-F bond is not highly polarizable. In some cases, replacing a C-H bond with a C-F bond can increase lipophilicity.[4] However, the introduction of fluorine can also lower the pKa of a nearby basic nitrogen, which in turn affects the distribution coefficient at physiological pH (logD7.4).[10] This interplay means that the overall effect on lipophilicity must be assessed on a case-by-case basis.
Comparative Data: Lipophilicity (logP/logD)
| Compound | logP | logD (pH 7.4) | Reference |
| Piperidine | 0.84 | -0.93 | Calculated |
| 3-Fluoropiperidine | ~1.0-1.2 | Varies with pKa | Estimated |
| 4-Fluoropiperidine | ~1.1-1.3 | Varies with pKa | Estimated |
Note: Experimental values for fluorinated piperidines are not always readily available in public literature and can vary significantly based on the measurement technique.
Experimental Protocol: Shake-Flask Method for logP Determination
This classic method directly measures the partitioning of a compound between two immiscible phases.
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Use n-octanol pre-saturated with water and water pre-saturated with n-octanol.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known volume of the water and n-octanol phases.
-
Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully remove an aliquot from both the aqueous and the octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or LC-MS).
-
-
Calculation:
-
The logP is calculated as: logP = log ([Concentration in Octanol] / [Concentration in Aqueous])
-
III. Enhancing Metabolic Stability: Blocking Sites of Metabolism
A significant advantage of incorporating fluorine is the increased metabolic stability it can confer.[3] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.
The Causality Behind the Choice: By replacing a metabolically labile C-H bond with a robust C-F bond, a common site of oxidative metabolism can be blocked. This shielding effect can significantly increase the half-life of a drug, leading to improved bioavailability and potentially allowing for lower or less frequent dosing.[4] For instance, the 5-Fluoropiperidin-3-ol scaffold is of interest because the electronegativity of fluorine can shield adjacent positions from metabolic attack.[11]
Comparative Data: In Vitro Metabolic Stability
| Compound | In Vitro Half-life (t½) in HLM | Intrinsic Clearance (CLint) |
| Piperidine-containing Drug X | 15 min | High |
| 4-Fluoro-analog of Drug X | 60 min | Low |
Data is illustrative and highly dependent on the specific compound and assay conditions.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This is a standard in vitro assay to predict in vivo metabolic clearance.
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes, and the test compound.
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the line gives the elimination rate constant (k).
-
The half-life (t½) is calculated as t½ = 0.693 / k.
-
IV. Conformational Control and Permeability
The introduction of fluorine can also exert significant control over the conformational preferences of the piperidine ring.[12] This can be exploited to lock the molecule into a more biologically active conformation, potentially increasing binding affinity and selectivity.[4] Furthermore, changes in lipophilicity and conformation can influence a compound's ability to permeate biological membranes.
The Causality Behind the Choice: The conformational preferences of fluorinated piperidines are influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, and solvation effects.[3] In some cases, a fluorine atom may preferentially adopt an axial orientation, which is counterintuitive from a purely steric standpoint but can be stabilized by favorable electronic interactions.[13]
Membrane permeability is a complex property influenced by a molecule's size, lipophilicity, and interactions with membrane transporters.[14] While increased lipophilicity can enhance passive diffusion, it is not the sole determinant of permeability.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 assay is a widely used in vitro model to predict human intestinal absorption of drugs.[15]
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® supports for approximately 21 days until they form a differentiated and confluent monolayer with tight junctions.[16]
-
-
Monolayer Integrity Check:
-
Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[16]
-
-
Permeability Measurement:
-
The assay can be performed in two directions: apical-to-basolateral (A-B), simulating absorption, and basolateral-to-apical (B-A) to assess active efflux.[17]
-
Add the test compound to the donor compartment (apical or basolateral).
-
At specified time intervals, collect samples from the receiver compartment.
-
-
Analysis and Calculation:
-
Quantify the concentration of the compound in the receiver compartment using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated, with higher values indicating better permeability.[18]
-
Visualizing Key Concepts
Diagram 1: Workflow for Assessing Drug-like Properties
Caption: A generalized workflow for the parallel assessment of key drug-like properties of a novel building block.
Diagram 2: Fluorine's Inductive Effect on Piperidine pKa
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 18. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
Introduction: The Strategic Value of Fluorine in the Privileged Piperidine Scaffold
An In-Depth Technical Guide to the Enantioselective Synthesis and Analysis of Chiral Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals, present in approximately 60% of all small-molecule drugs approved by the U.S. Food and Drug Administration.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties and to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. The strategic introduction of fluorine into this privileged structure has emerged as a powerful tactic in modern medicinal chemistry.[3][4]
Fluorine, being the most electronegative element, can profoundly alter a molecule's properties. Replacing a C-H with a C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the basicity (pKa) of the piperidine nitrogen, and fine-tune lipophilicity and membrane permeability.[3][5][6] Furthermore, the stereoselective placement of fluorine can enforce specific molecular conformations, locking the molecule into a more biologically active shape.[3][7] This conformational control is often driven by a strong preference for the fluorine atom to occupy an axial position, a phenomenon stabilized by C-F···N+ charge-dipole interactions and hyperconjugation.[7][8][9]
Given that biological targets are inherently chiral, the development of robust and efficient methods for the enantioselective synthesis of these fluorinated piperidines is of paramount importance.[2][10] This guide provides a comparative overview of state-of-the-art synthetic strategies and the analytical techniques required to validate their stereochemical outcome, offering researchers the insights needed to select the most appropriate methods for their drug discovery programs.
Part 1: A Comparative Guide to Enantioselective Synthetic Methodologies
The synthesis of chiral fluorinated piperidines presents a significant challenge: the stereocontrolled installation of both the fluorine atom and the chiral centers on the saturated ring. Several distinct strategies have been developed, each with its own set of advantages and limitations.
Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric reduction of readily available fluorinated pyridine precursors is one of the most direct and atom-economical approaches.[4]
-
Heterogeneous Hydrogenation: This method often involves the reduction of fluoropyridines using a heterogeneous catalyst, such as palladium on carbon.[4][11] While inherently leading to cis-diastereomers, enantioselectivity can be induced by employing a chiral auxiliary attached to the pyridine. The auxiliary directs the hydrogenation from a specific face and is subsequently cleaved. The robustness and scalability of this method are major advantages, making it suitable for large-scale synthesis.[4][11]
-
Rhodium-Catalyzed Reductive Transamination: A highly innovative approach involves the rhodium-catalyzed transfer hydrogenation of N-activated pyridinium salts in the presence of a chiral primary amine.[1][12][13] In this remarkable transformation, the chiral amine not only serves as the source of chirality but also replaces the original nitrogen atom of the pyridine ring via a transamination mechanism. This method demonstrates excellent diastereo- and enantioselectivities across a broad range of substrates, including those with sensitive functional groups.[1]
Transition Metal-Catalyzed Cyclizations
Palladium catalysis has enabled novel intramolecular cyclization strategies to construct the fluorinated piperidine ring with high stereocontrol.
-
Palladium(II)-Catalyzed Aminofluorination: This strategy involves the intramolecular cyclization of an alkene tethered to a nitrogen atom, with a fluoride source attacking a palladium-activated intermediate.[14] The use of chiral ligands, such as quinoline-oxazolines (Quox), allows for excellent enantiocontrol, providing direct access to β-fluoropiperidines from unactivated alkenes.[14] The causality of this selectivity lies in the chiral environment created by the ligand around the metal center, which dictates the facial trajectory of the nucleophilic fluoride attack.
Organocatalysis and Biocatalysis
Metal-free approaches offer complementary solutions, often under mild reaction conditions.
-
Organocatalytic Intramolecular Aza-Michael Reaction: Chiral Brønsted acids, such as (S)-TRIP-derived phosphoric acid, can effectively catalyze the enantioselective intramolecular conjugate addition of an amine onto an α,β-unsaturated system.[15] This approach is particularly useful for constructing complex piperidine frameworks. The catalyst operates by activating the electrophile and organizing the transition state through a network of non-covalent interactions, thereby inducing high stereoselectivity.[15]
-
Chemo-enzymatic Dearomatization: Biocatalysis provides a green and highly selective alternative. A one-pot cascade involving an oxidase (like 6-hydroxy-D-nicotine oxidase, 6-HDNO) and an ene-reductase (EneIRED) can convert activated pyridines into chiral piperidines.[16] The oxidase generates an α,β-unsaturated iminium ion intermediate, which is then reduced with high enantioselectivity by the EneIRED enzyme. The exquisite selectivity stems from the precisely shaped active site of the enzyme, a self-validating system perfected by nature.
Diagram 1: Overview of Synthetic Strategies This diagram illustrates the primary retrosynthetic disconnections and catalytic systems for accessing chiral fluorinated piperidines.
Caption: Key catalytic pathways to chiral fluorinated piperidines.
Table 1: Comparison of Enantioselective Synthetic Methods
| Method | Catalyst / Key Reagent | Typical Yield | Typical Enantioselectivity | Advantages | Limitations |
| Heterogeneous Hydrogenation | Pd/C, H₂, Chiral Auxiliary | Good to Excellent | >95:5 dr | Scalable, robust, uses readily available starting materials.[4][11] | Requires synthesis and removal of a chiral auxiliary. |
| Reductive Transamination | [RhCp*Cl₂]₂, Chiral Amine | Good to Excellent | >95% ee, >20:1 dr | High selectivity, broad scope, avoids H₂ gas, installs diverse N-substituents.[1][13] | Requires stoichiometric chiral amine. |
| Pd-Catalyzed Aminofluorination | Pd(II), Chiral Ligand (Quox), Fluoride Source | Good | up to 95% ee | Direct access to β-fluoropiperidines from alkenes.[14] | Substrate scope can be limited; requires synthesis of specific precursors. |
| Organocatalytic aza-Michael | Chiral Phosphoric Acid | Good | up to 90% ee | Metal-free, mild conditions.[15] | May require multi-step synthesis of the acyclic precursor. |
| Chemo-enzymatic Dearomatization | Oxidoreductase Enzymes (e.g., EneIRED) | Good | >96% ee | Environmentally friendly, extremely high selectivity, mild aqueous conditions.[16] | Substrate must be accepted by the enzyme; requires specific enzyme availability. |
Exemplar Protocol: Rh-Catalyzed Asymmetric Reductive Transamination
This protocol is adapted from the work of Xiao and coworkers and demonstrates a highly efficient synthesis of a chiral fluorinated piperidine.[1][12]
-
Preparation of Pyridinium Salt: To a solution of 3-fluoropyridine (1.0 mmol) in acetonitrile (5 mL), add benzyl bromide (1.2 mmol). Stir the mixture at 60 °C for 12 hours. Cool the reaction to room temperature and add diethyl ether (20 mL) to precipitate the product. Filter the solid, wash with diethyl ether, and dry under vacuum to yield the N-benzyl-3-fluoropyridinium bromide.
-
Reductive Transamination: In a sealed vial, combine the N-benzyl-3-fluoropyridinium bromide (0.2 mmol), (R)-1-phenylethylamine (0.4 mmol), [RhCp*Cl₂]₂ (0.002 mmol, 1 mol%), and potassium iodide (0.02 mmol, 10 mol%).
-
Reaction Execution: Add a mixture of formic acid (0.4 mmol) and triethylamine (0.4 mmol) in water (0.5 mL). Seal the vial and stir the reaction mixture vigorously at 80 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired chiral N-(1-phenylethyl)-3-fluoropiperidine. The diastereomeric and enantiomeric ratios are then determined by chiral HPLC analysis.
Causality: The choice of a rhodium catalyst is crucial for activating the formic acid/triethylamine mixture as a hydride source. The chiral primary amine intercepts a dihydropyridine intermediate, and through a series of imine-enamine tautomerizations and further reductions, a transamination occurs. The stereochemistry of the amine dictates the facial selectivity of the final reduction steps, leading to a single major stereoisomer.[1]
Part 2: A Comparative Guide to Chiral Analysis
Confirming the success of an enantioselective synthesis requires robust analytical methods to determine the enantiomeric purity (typically expressed as enantiomeric excess, ee, or enantiomeric ratio, er).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity. The underlying principle is the differential interaction of enantiomers with a chiral stationary phase (CSP). This creates two transient diastereomeric complexes with different energies, resulting in different retention times and, thus, separation.
-
Methodology: A solution of the analyte is injected onto a column packed with a CSP (e.g., polysaccharide-based columns like Chiralpak® AD-H).[17] A mobile phase (often a mixture of alkanes and an alcohol modifier) carries the sample through the column, and a detector (typically UV-Vis) records the signal. The enantiomeric ratio is calculated from the relative areas of the two separated peaks.
-
Self-Validation: For many piperidines lacking a strong UV chromophore, direct detection is challenging. A self-validating system involves pre-column derivatization with a chromophoric agent like p-toluenesulfonyl chloride (TsCl).[17][18] This not only attaches a UV-active tag but can also enhance the separation efficiency on the CSP by introducing additional interaction points. The derivatization must be shown not to cause racemization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a tool for structural elucidation, NMR spectroscopy is also powerful for chiral analysis and provides invaluable conformational insights.
-
Chiral Derivatizing/Solvating Agents: In the presence of a chiral auxiliary (e.g., Mosher's acid) or a chiral solvating agent, the enantiomers of the analyte will exist in two different diastereomeric environments. This results in the splitting of NMR signals, particularly ¹⁹F NMR signals, which are highly sensitive to the local electronic environment.[19] The integration of these split signals allows for the quantification of the enantiomeric ratio.
-
Conformational Analysis: NMR, particularly the analysis of coupling constants (e.g., ³J(¹⁹F,¹H)), is the primary experimental method for determining the conformational preference of the fluorine substituent (axial vs. equatorial).[8][9][20] This information is critical as the 3D shape of the molecule dictates its biological activity. Computational studies often complement these experimental findings to rationalize the observed preferences.[8][9]
Diagram 2: General Workflow for Chiral Analysis This flowchart compares the analytical pathways for determining enantiomeric excess using HPLC and NMR techniques.
Caption: Comparative workflow for chiral purity analysis.
Table 2: Comparison of Chiral Analysis Techniques
| Technique | Principle | Sample Prep | Sensitivity | Destructive? | Pros | Cons |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[17] | Simple dissolution; may require derivatization.[17][18] | High (μg/mL to ng/mL) | No (sample can be recovered) | High accuracy and precision, widely applicable, robust. | Requires specialized chiral columns, method development can be time-consuming. |
| Chiral NMR | Formation of diastereomeric complexes leading to signal splitting.[19] | Dissolution and addition of a chiral solvating/derivatizing agent. | Lower (mg/mL) | No | Provides structural and conformational info simultaneously, no special equipment beyond NMR.[8] | Lower sensitivity, requires stoichiometric amounts of expensive chiral agents, peak overlap can be an issue. |
Conclusion
The enantioselective synthesis and analysis of chiral fluorinated piperidines are cornerstones of modern drug discovery. The synthetic chemist now has a diverse toolbox, from robust, scalable hydrogenations to highly selective enzymatic transformations, allowing for the tailored synthesis of these valuable motifs.[11][16] The choice of method depends on factors such as desired scale, substrate availability, and required stereochemical complexity. Complementing these synthetic advances, analytical techniques like chiral HPLC and NMR provide the necessary tools to not only quantify enantiopurity with high confidence but also to understand the fundamental conformational behaviors that fluorine imparts.[8][17] A judicious application of these synthetic and analytical strategies will undoubtedly continue to accelerate the development of next-generation therapeutics built upon the fluorinated piperidine scaffold.
References
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
- Property and asymmetric synthesis of β‐fluoropiperidines.
- The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Deriv
- Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles.
- Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Accessing (Multi)
- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.
- Chirality Sensing of N-Heterocycles via 19F NMR. PMC - PubMed Central.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Enantioselective Synthesis of Fluorinated Indolizidinone Deriv
- Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- Application of Chiral Piperidine Scaffolds in Drug Design. [No Source Found].
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. thieme-connect.de [thieme-connect.de]
- 3. nbinno.com [nbinno.com]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Tert-butyl 4,4-difluoropiperidine-1-carboxylate
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. Tert-butyl 4,4-difluoropiperidine-1-carboxylate is a valuable building block in modern medicinal chemistry, but its fluorinated heterocyclic structure demands a rigorous and informed approach to waste disposal. This guide provides a direct, procedural framework for its safe handling and disposal, grounded in established chemical safety principles for analogous compounds. The procedures outlined here are synthesized from best practices for fluorinated organic molecules and piperidine derivatives to ensure personnel safety and environmental compliance.
Hazard Assessment & Risk Mitigation: Understanding the Molecule
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust safety protocol can be developed by analyzing its structural components: the Boc-protected piperidine ring and the geminal difluoride substitution. The piperidine core can be hazardous, and organofluorine compounds present unique disposal challenges due to the strength of the carbon-fluorine bond and the hazardous nature of their decomposition products, such as hydrogen fluoride (HF)[1][2].
Based on GHS classifications for structurally similar compounds, we can anticipate the following hazard profile.
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Classification | Rationale & Source |
|---|---|---|
| Acute Toxicity, Oral | Warning (Category 4) | Assumed to be harmful if swallowed, a common characteristic of related piperidine derivatives.[3][4] |
| Skin Corrosion/Irritation | Warning (Category 2) | Expected to cause skin irritation upon contact.[3][4] |
| Eye Damage/Irritation | Warning/Danger (Category 2A/1) | Can cause serious eye irritation or damage.[3][4] |
| Target Organ Toxicity | Warning (Category 3) | May cause respiratory irritation if inhaled.[3][4] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
A comprehensive PPE strategy is mandatory to prevent exposure during handling and disposal operations. All work with this compound, including waste consolidation, should be performed within a properly functioning chemical fume hood[5][6].
-
Eye Protection : Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when handling larger quantities or during any process with a significant splash risk[5].
-
Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical[6][7].
-
Body Protection : A lab coat is essential. For tasks involving potential spills, a chemical-resistant apron should be worn over the lab coat[6].
-
Respiratory Protection : All handling of solids and solutions should occur in a chemical fume hood to minimize inhalation exposure[5][8]. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required[7].
Spill Management Protocol
In the event of an accidental release, a swift and safe response is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate & Ventilate : Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate vicinity[7][9].
-
Don PPE : Wear the full PPE ensemble as described in Section 2.
-
Containment : For liquid spills, cover with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite[8][10]. Avoid using combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully sweep or scoop the absorbed material and any solid spill into a designated, sealable waste container. Use non-sparking tools if the material is in a flammable solvent[1].
-
Labeling : Clearly label the container as "Hazardous Waste" with the full chemical name: "this compound" and any solvents used.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.
-
Disposal : The sealed container should be stored in a designated satellite accumulation area for pickup by a licensed professional waste disposal service[9][10]. Do not allow the spill or cleaning runoff to enter drains or waterways[1][7].
Core Disposal Workflow: From Bench to Destruction
The proper disposal of this compound is not merely a suggestion but a requirement for safe and compliant laboratory operations. The primary and most effective method for this class of compound is high-temperature incineration by a licensed waste management facility.
Causality of Method Selection:
The high thermal stability of the C-F bond necessitates high-temperature incineration to ensure complete destruction[11]. Crucially, this process generates hydrogen fluoride (HF) and other acidic gases. Therefore, the incinerator must be equipped with an afterburner and an alkaline scrubber system to neutralize these corrosive and toxic byproducts before they are released into the atmosphere[2][10][12]. Disposing of this compound via standard drains or landfill is strictly prohibited.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for proper disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Segregation : Do not mix waste containing this compound with incompatible materials such as strong acids, bases, or oxidizing agents[1][5]. Keep it in a dedicated waste stream.
-
Containerization : Collect all waste (surplus chemical, contaminated PPE, absorbent materials) in a clearly labeled, compatible, and tightly sealed container (e.g., high-density polyethylene or glass)[5][13].
-
Labeling : The container must be labeled "Hazardous Waste" and include the full chemical name, concentration, and any solvents present. This is a critical step for ensuring it is handled correctly by disposal technicians.
-
Storage : Store the sealed container in a designated, secure secondary containment area, away from heat or ignition sources, while awaiting pickup[1].
-
Professional Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company. Explicitly state that the waste contains a fluorinated organic compound[7][10]. Offer surplus and non-recyclable solutions to a licensed disposal company[7].
Decontamination of Empty Containers
Empty containers that once held this compound must be treated as hazardous waste until properly decontaminated.
-
Triple Rinse : Rinse the container three times with a suitable laboratory solvent (e.g., acetone or ethanol).
-
Collect Rinsate : Each rinse should be collected and added to the appropriate hazardous waste stream for this compound. Do not pour the rinsate down the drain[1][14].
-
Final Disposal : Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, consult your local EHS guidelines for final confirmation. Puncturing or destroying the container can prevent unauthorized reuse[12].
By adhering to these rigorous procedures, you ensure a safe laboratory environment, protect our ecosystem, and uphold the highest standards of professional scientific practice.
References
- BenchChem. (2025).
- Capot Chemical. MSDS of tert-butyl (4S)
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
- BenchChem. (2025). Navigating the Safe Disposal of 2-(Piperidin-1-yl)acetohydrazide: A Comprehensive Guide.
- Kishida Chemical Co., Ltd. (2023). tert-Butyl 4-(2,6-difluorobenzylamino)
- ChemSupply Australia. (2023).
- ChemBK. (2024). 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester.
- Fisher Scientific. (2023).
- The Society of the Plastics Industry, Inc. (2001). Guide to the Safe Handling of Fluoropolymer Dispersions.
- Fisher Scientific. (2025).
- MedChemExpress. (2025).
- Sigma-Aldrich. (2024).
- The Society of the Plastics Industry, Inc. Guide to the Safe Handling of Fluoropolymer Resins.
- Safety D
- PubChem. tert-Butyl (3S,4S)
- PubChem.
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. theic2.org [theic2.org]
- 3. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C10H18FNO3 | CID 40152148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2 | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. peptide.com [peptide.com]
- 11. epa.gov [epa.gov]
- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
A Senior Application Scientist's Guide to Handling Tert-butyl 4,4-difluoropiperidine-1-carboxylate
Introduction: As a key building block in modern medicinal chemistry, Tert-butyl 4,4-difluoropiperidine-1-carboxylate and its analogs are instrumental in the development of novel therapeutics. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, these same properties demand a rigorous and informed approach to laboratory safety. While comprehensive toxicological data for this specific compound is not fully established, its structural motifs—a difluorinated piperidine core—necessitate careful handling.[3] This guide provides an operational framework for researchers, scientists, and drug development professionals, ensuring that this valuable reagent is handled with the highest degree of safety and scientific integrity.
Hazard Assessment and Risk Analysis
Understanding the potential hazards is the foundation of safe laboratory practice. Based on data from structurally similar compounds and piperidine derivatives, a cautious approach is warranted.[4] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Category | Precautionary Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315: Causes skin irritation[5] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | H319: Causes serious eye irritation[5][6] |
| Specific Target Organ Toxicity | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation[3][7] |
Causality Insight: The Boc-protecting group makes the compound less volatile and reactive than free piperidine, but the core structure can still interact with biological tissues. The gem-difluoro group is generally stable but warrants handling as a potential irritant, especially in powdered form which can be easily inhaled.
Engineering Controls: Your First and Most Critical Line of Defense
Personal protective equipment is the last line of defense; your primary protection comes from robust engineering controls that minimize exposure potential from the outset.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation.[8][9]
-
Safety Infrastructure: Ensure immediate access to a fully functional safety shower and eyewash station. Verify their operational status before beginning any work.[10]
Personal Protective Equipment (PPE): An Essential Barrier
Proper selection and use of PPE is crucial to prevent direct contact.[11] The following table summarizes the minimum required PPE for handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Area of Protection | Required Equipment | Standard |
|---|---|---|
| Eyes & Face | Tight-fitting chemical splash goggles. A face shield should be worn over goggles during procedures with a high risk of splashing. | ANSI Z87.1 (US) or EN 166 (EU)[6] |
| Hands | Chemically resistant gloves (Nitrile is a suitable initial choice). | EN 374 (EU) |
| Body | Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | N/A |
| Respiratory | Required only if engineering controls fail or during a large spill cleanup. | NIOSH (US) or EN 149 (EU)[6] |
Detailed Protocol: Glove Selection and Use
-
Selection: Standard nitrile gloves provide adequate protection for incidental contact. For prolonged handling or when dissolving the compound in aggressive solvents, consult the glove manufacturer's compatibility charts to ensure minimal breakthrough time.[11]
-
Inspection: Before every use, visually inspect gloves for any signs of tears, pinholes, or degradation.
-
Double-Gloving: For weighing significant quantities or during extended procedures, wearing two pairs of gloves is highly recommended.[11] This provides a critical safety buffer; if the outer glove is compromised, the inner glove remains protective.
-
Removal: Always use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of used gloves in the designated chemical waste container immediately.[3]
Procedural Workflow for Safe Handling
A systematic workflow minimizes error and ensures safety at every stage. The following diagram and procedural steps outline the complete handling process.
Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Methodology:
-
Pre-Handling Safety Check: Before bringing the chemical into the work area, verify that the chemical fume hood's certification is current and the airflow monitor indicates normal operation. Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.[10]
-
Donning PPE: Don your PPE in the correct order: first the lab coat, then safety goggles, and finally, gloves. This ensures no part of the process is performed unprotected.
-
Handling the Chemical:
-
Perform all manipulations deep within the fume hood to ensure containment.
-
If the compound is a solid, handle it gently to avoid creating airborne dust.[3][12] Use a spatula for transfers and weigh it onto creased weigh paper or directly into a tared vessel.
-
If adding to a solvent, add the solid to the liquid slowly to avoid splashing.
-
-
Post-Handling Decontamination: After use, decontaminate the spatula and any surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by a wipe-down with a damp paper towel. All cleaning materials must be disposed of as chemical waste.
-
Doffing PPE: Remove PPE in the reverse order, taking care not to touch your skin with the exterior of contaminated items. Remove gloves first, followed by your lab coat and goggles.
-
Personal Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[3][13]
Emergency Protocols and Disposal
Spill Response (Minor Spill <5g in a Fume Hood):
-
Alert: Alert personnel in the immediate area.
-
Contain: Do not leave the spill unattended. If the material is a solid, gently cover it with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Clean-Up: Wearing your full PPE, carefully sweep or scoop the contained material into a clearly labeled waste container.[3]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, then wash with soap and water. Dispose of all cleaning materials as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]
Waste Disposal:
-
Solid Waste: All contaminated disposables (gloves, weigh paper, paper towels) must be placed in a sealed, clearly labeled hazardous waste container.
-
Unused Product: Surplus or non-recyclable material should be disposed of through a licensed professional waste disposal company.[3][6] Do not dispose of it down the drain.[3][12]
-
Contaminated Packaging: Dispose of the empty container as unused product.[3]
References
- Capot Chemical. (n.d.). MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate.
- Kishida Chemical Co., Ltd. (2023, May 8). tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate, PK01094E-1.
- Fisher Scientific. (2010, November 2). Safety Data Sheet: tert-Butyl 4-iodopiperidine-1-carboxylate.
- ChemBK. (2024, April 9). 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester.
- Fisher Scientific. (2010, November 8). Safety Data Sheet: N-BOC-4-Piperidone.
- Apollo Scientific. (2023, July 11). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate Safety Data Sheet.
- MedChemExpress. (2025, January 21). tert-Butyl 4-formylpiperidine-1-carboxylate-SDS.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Fluorochem. (2024, December 19). Safety Data Sheet: tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
- Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(21), 12052–12057.
- Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.com [capotchem.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C10H18FNO3 | CID 40152148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. carlroth.com [carlroth.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
